molecular formula C112H175N37O26S2 B1151378 Waglerin-1

Waglerin-1

Cat. No.: B1151378
M. Wt: 2520 Da
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Waglerin-1 is a 22-amino acid peptide toxin originally isolated from the venom of Wagler's pit viper, Tropidolaemus wagleri (also classified as Trimeresurus wagleri ) . This synthetic, high-purity peptide is a well-characterized pharmacological tool for neuroscience research. Its primary mechanism of action is the potent and selective blockade of the adult muscle-type nicotinic acetylcholine receptor (nAChR) . This compound functions as a competitive antagonist that binds with high affinity to the epsilon-subunit interface of the nAChR, exhibiting an impressive IC50 of approximately 50 nM in mouse models . This selectivity for the epsilon-subunit makes it a critical tool for distinguishing between fetal (gamma-containing) and adult (epsilon-containing) subtypes of the muscle nAChR, which is valuable in studies of neuromuscular junction development and function . The disulfide bond between Cys9 and Cys13 is critical for its bioactivity, and the first five N-terminal residues are necessary for its lethal effects . Beyond nAChRs, this compound also modulates ionotropic GABA(A) receptors, demonstrating a dual capacity to either potentiate or suppress GABA-induced currents depending on the neuronal cell type, with reported IC50 and EC50 values around 24 µM . This multifaceted activity provides researchers with a versatile compound for probing the structure and function of two major ligand-gated ion channel families. This compound is supplied as a lyophilized powder and is intended for Research Use Only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C112H175N37O26S2

Molecular Weight

2520 Da

Appearance

White lyophilized solidAA sequence:  Gly-Gly-Lys-Pro-Asp-Leu-Arg-Pro-Cys9-His-Pro-Pro-Cys13-His-Tyr-Ile-Pro-Arg-Pro-Lys-Pro-Arg-OHDisulfide bonds: Cys9-Cys13Length (aa): 22

Origin of Product

United States

Foundational & Exploratory

Waglerin-1 peptide discovery and origin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Waglerin-1 Peptide: Discovery, Origin, and Mechanism of Action

Introduction

This compound is a potent 22-amino acid peptide toxin originally isolated from the venom of the Wagler's pit viper, Tropidolaemus wagleri (previously Trimeresurus wagleri), a species endemic to Southeast Asia.[1][2] This peptide is a member of a small family of toxins known as the waglerins, which are notable for being among the few toxins from the Viperidae family that target nicotinic acetylcholine receptors (nAChRs), a mechanism of action more commonly associated with elapid venoms.[3][4] The lethal action of this compound is attributed to its ability to induce respiratory failure through neuromuscular blockade.[5][6] Its high specificity for certain nAChR subunits has made it an invaluable molecular tool for researchers studying the structure and function of the cholinergic system.[3][4]

Recent transcriptomic studies of the T. wagleri venom gland have revealed that waglerin originates from a larger precursor protein, specifically a bradykinin-potentiating peptide/angiotensin-converting enzyme inhibitor-C-type natriuretic peptide (BPP/ACEI-CNP).[7][8] This discovery highlights the evolutionary neofunctionalization of a common venom protein scaffold into a potent neurotoxin.[8]

Molecular Characteristics

This compound is a highly basic, thermostable peptide with the following primary amino acid sequence: Gly-Gly-Lys-Pro-Asp-Leu-Arg-Pro-Cys⁹-His-Pro-Pro-Cys¹³-His-Tyr-Ile-Pro-Arg-Pro-Lys-Pro-Arg-OH [1]

A key structural feature is a single intramolecular disulfide bond between the cysteine residues at positions 9 and 13, which is critical for its biological activity.[1][9] Synthetic analogues where these cysteines are replaced by alanine are non-toxic, confirming the importance of this cyclic structure.[9]

Experimental Protocols

Isolation and Purification of Native this compound

The isolation of this compound from crude T. wagleri venom is a multi-step process involving chromatographic techniques to separate the peptide from a complex mixture of proteins and other biomolecules.

  • Venom Milking and Preparation: Venom is collected from captive specimens and lyophilized. The dried venom is then dissolved in an appropriate buffer (e.g., 0.1% trifluoroacetic acid in water) and centrifuged to remove insoluble components.

  • Size-Exclusion Chromatography (SEC): The clarified venom solution is first subjected to SEC to separate components based on molecular weight. This step provides an initial fractionation, separating the low-molecular-weight peptides like waglerins from larger enzymes and proteins.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing the low-molecular-weight peptides are pooled and subjected to one or more rounds of RP-HPLC. A C18 column is typically used with a gradient of increasing acetonitrile concentration in 0.1% TFA. This separates the different waglerin isoforms (1-4) and other small peptides based on their hydrophobicity. Fractions are collected and monitored by UV absorbance at 214 and 280 nm.

  • Purity Analysis: The purity of the final this compound fraction is assessed by analytical RP-HPLC, which should show a single, sharp peak.

Structural Characterization
  • Primary Sequence Determination (Edman Degradation): The amino acid sequence of the purified peptide was historically determined using automated Edman degradation, a method that sequentially removes one amino acid at a time from the N-terminus for identification.[7]

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the isolated peptide (2520 Da), providing verification of the amino acid composition and the presence of the single disulfide bond (a 2 Da reduction from the fully reduced form).[1][3]

  • Three-Dimensional Structure Determination (NMR): The 3D solution structure of this compound was determined using two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy, followed by computer-based dynamic simulated annealing calculations.[1][10]

Functional Analysis (Electrophysiology)

The inhibitory effects of this compound on nicotinic acetylcholine receptors are quantified using electrophysiological techniques, such as two-electrode voltage clamp or patch clamp.

  • Cell Preparation: Oocytes from Xenopus laevis or mammalian cell lines (e.g., HEK293) are engineered to express specific combinations of nAChR subunits (e.g., adult mouse α1, β1, δ, ε or fetal α1, β1, δ, γ).

  • Recording: The cell is voltage-clamped at a holding potential (e.g., -70 mV). A baseline current is established, after which acetylcholine (the agonist) is applied to the cell, causing the nAChR channels to open and generating an inward current.

  • Inhibition Assay: To determine the IC50 value, the cells are pre-incubated with varying concentrations of this compound before co-application with a fixed concentration of acetylcholine. The resulting current is measured and compared to the control response (ACh alone). The concentration of this compound that causes a 50% reduction in the acetylcholine-induced current is determined as the IC50.[11]

Mechanism of Action

This compound exerts its primary toxic effect by acting as a competitive antagonist at the postsynaptic muscle nAChR.[1] It binds to the acetylcholine binding sites at the subunit interfaces, thereby preventing the neurotransmitter from binding and activating the ion channel.[5] This inhibition of neuromuscular transmission leads to flaccid paralysis and, at sufficient doses, death by respiratory failure.[5][6]

A defining characteristic of this compound is its remarkable selectivity:

  • Subunit Selectivity: It selectively blocks the adult form of the muscle nAChR, which contains two α1, one β1, one δ, and one epsilon (ε) subunit.[11][12] It binds with over 2000-fold higher affinity to the α-ε subunit interface compared to the α-δ or the fetal-specific α-γ subunit interfaces.[1][4] This explains why neonatal mice, whose nAChRs contain the γ subunit instead of the ε subunit, are resistant to the peptide's lethal effects.[4][11]

  • Species Selectivity: this compound is significantly more potent on mouse nAChRs than on those from rats or humans.[1][6] It binds with approximately 100-fold higher affinity to the α-ε interface of the mouse receptor.[13] This difference is mediated by a small number of non-conserved amino acid residues within the α and ε subunits of the respective species.[13][14]

This compound has also been shown to modulate GABAA receptors, in some cases potentiating and in others inhibiting the current induced by GABA, suggesting a complex interaction with multiple neurotransmitter systems.[5][15]

Quantitative Data

The activity and potency of this compound have been quantified in several experimental systems.

Table 1: Inhibitory Concentration (IC50) of this compound

Target Species/System IC50 Value Reference(s)
Muscle nAChR Adult Mouse 50 nM [1][2][11]

| GABAA Receptor (Inhibition) | Neonatal Rat Neurons | 2.5 µM |[1] |

Table 2: Binding Affinity and Selectivity

Parameter Description Value Reference(s)
Subunit Interface Selectivity Affinity for α-ε vs. α-δ site (mouse nAChR) ~2100-fold higher for α-ε [13]
Subunit Interface Selectivity Affinity for α-ε vs. α-γ site (mouse nAChR) >2000-fold higher for α-ε [4]

| Species Selectivity | Affinity for mouse α-ε vs. rat/human α-ε site | ~100-fold higher for mouse |[1][13] |

Table 3: In Vivo Toxicity (Lethal Dose 50)

Peptide Administration Route Species LD50 Reference(s)
This compound Intraperitoneal (i.p.) Mouse 0.33 - 0.369 mg/kg

| this compound | Intravenous (i.v.) | Mouse | 0.5 µg/g (0.5 mg/kg) |[6] |

Visualizations

Experimental Workflows and Signaling Pathways

cluster_0 Isolation & Purification cluster_1 Structural Characterization cluster_2 Functional Analysis Venom Crude T. wagleri Venom SEC Size-Exclusion Chromatography Venom->SEC Initial Fractionation RPHPLC Reverse-Phase HPLC SEC->RPHPLC Peptide Separation PureW1 Purified this compound RPHPLC->PureW1 Isolation Edman Edman Degradation PureW1->Edman MS Mass Spectrometry PureW1->MS NMR 2D-NMR Spectroscopy PureW1->NMR Cells Engineered Cells (nAChR expression) PureW1->Cells Sequence Amino Acid Sequence Edman->Sequence Mass Molecular Weight MS->Mass Structure3D 3D Structure NMR->Structure3D Electro Electrophysiology (Voltage Clamp) Cells->Electro IC50 IC50 Determination Electro->IC50

Caption: Workflow for the isolation, characterization, and functional analysis of this compound.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Muscle Membrane Nerve Action Potential in Motor Neuron Vesicle Synaptic Vesicle (contains ACh) Nerve->Vesicle Triggers Release ACh Release Vesicle->Release ACh Acetylcholine (ACh) Release->ACh into Synaptic Cleft nAChR Nicotinic ACh Receptor (nAChR) IonFlow Na+ Influx nAChR->IonFlow Opens Channel Contraction Muscle Contraction IonFlow->Contraction Depolarization ACh->nAChR Binds & Activates W1 This compound W1->nAChR Binds & Blocks

Caption: this compound competitively blocks nAChRs at the neuromuscular junction.

cluster_0 Peptide Modification cluster_1 Receptor Modification Hypothesis Hypothesis: Specific residues are key for this compound activity Design Design & Synthesize Peptide Analogues Hypothesis->Design Mutagenesis Site-Directed Mutagenesis of nAChR Subunits Hypothesis->Mutagenesis AlaScan Alanine Scanning Design->AlaScan Truncation Truncated Peptides Design->Truncation Knockout Knockout Mice (ε-subunit) Mutagenesis->Knockout Point Point Mutations Mutagenesis->Point Assay Biological Assay (Toxicity, Receptor Binding, Electrophysiology) AlaScan->Assay Truncation->Assay Knockout->Assay Point->Assay Analysis Structure-Activity Relationship (SAR) Analysis Assay->Analysis

Caption: Logical workflow for conducting structure-function analysis of this compound.

References

Waglerin-1 structure and amino acid sequence

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure, Function, and Analysis of Waglerin-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a 22-amino acid peptide toxin originally isolated from the venom of the Wagler's pit viper, Tropidolaemus wagleri (formerly Trimeresurus wagleri).[1][2] It is a potent and highly selective competitive antagonist of the adult muscle-type nicotinic acetylcholine receptor (nAChR), making it a valuable pharmacological tool for studying neuromuscular transmission.[1][3][4] Unlike the large three-finger neurotoxins from elapid snakes, this compound represents a distinct structural class of nAChR antagonists from viperid venom.[4] Its unique selectivity for specific nAChR subunits and isoforms across different species has made it a subject of intense research for understanding receptor structure-function relationships and as a potential scaffold for drug design. This guide provides a comprehensive overview of its structure, mechanism of action, quantitative data, and key experimental methodologies.

Structure and Amino Acid Sequence

This compound is a monomeric peptide characterized by a high proline content and a single intramolecular disulfide bond that is essential for its biological activity.[5][6]

Primary Structure (Amino Acid Sequence)

The primary sequence of this compound consists of 22 amino acid residues.[1][2]

  • Sequence: Gly-Gly-Lys-Pro-Asp-Leu-Arg-Pro-Cys⁹-His-Pro-Pro-Cys¹³-His-Tyr-Ile-Pro-Arg-Pro-Lys-Pro-Arg-OH[2][7][8]

  • Molecular Weight: Approximately 2520.0 g/mol [2][7]

Secondary and Tertiary Structure

The three-dimensional structure of this compound in an aqueous solution has been studied using 2D NMR spectroscopy.[1] The key structural feature is a rigid, disulfide-bonded loop formed between Cysteine residues at positions 9 and 13 (Cys⁹-Cys¹³).[1][2][9] This loop creates a constrained conformational core.

  • Core Loop: A short, rigid loop defined by the Cys⁹-Cys¹³ disulfide bond.[1] A synthetic analog where these cysteines were replaced with alanines was found to be non-toxic, highlighting the critical role of this bond for bioactivity.[5]

  • Flexible Tails: The N-terminal (residues 1-8) and C-terminal (residues 14-22) regions are extended and conformationally flexible.[1] It is hypothesized that these flexible tails can undergo structural rearrangement when moving from an aqueous to a less polar environment, such as the receptor binding pocket, which may contribute to its efficacy.[1]

Mechanism of Action

This compound exerts its primary physiological effect by blocking signal transmission at the neuromuscular junction. The cause of death in mice administered the toxin is respiratory failure resulting from this neuromuscular blockade.[10]

Primary Target: Adult Muscle Nicotinic Acetylcholine Receptor (nAChR)

This compound is a competitive antagonist of the muscle nAChR, binding to the same site as the endogenous neurotransmitter, acetylcholine (ACh).[1][4] This prevents the ion channel from opening in response to ACh, thereby inhibiting muscle contraction.

The toxin exhibits remarkable subunit and species selectivity:

  • Subunit Selectivity: It selectively blocks the adult (ε-containing) form of the muscle nAChR.[11][12] It binds with approximately 2,100-fold higher affinity to the α-ε subunit interface than to the α-δ subunit interface of the mouse nAChR.[1][13] This explains why neonatal mice, whose nAChRs contain a gamma (γ) subunit instead of the epsilon (ε) subunit, are resistant to the toxin's lethal effects.[4][11]

  • Species Selectivity: this compound is significantly more potent on mouse nAChRs than on those from rats or humans, binding with about 100-fold higher affinity to the mouse receptor.[1][13] This difference has been traced to specific amino acid variations in both the α and ε subunits between species.[13][14]

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane (Muscle) AP Action Potential Ca_Channel Voltage-Gated Ca²⁺ Channel AP->Ca_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Vesicle Synaptic Vesicle (contains ACh) Ca_Influx->Vesicle Triggers Fusion ACh_Release ACh Release Vesicle->ACh_Release ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (Adult α₂βδε) ACh->nAChR Binds & Activates Na_Influx Na⁺ Influx nAChR->Na_Influx Opens Channel Waglerin This compound Waglerin->nAChR Binds & Blocks EPP End-Plate Potential Na_Influx->EPP Generates Contraction Muscle Contraction EPP->Contraction Triggers

Caption: Inhibition of neuromuscular transmission by this compound.
Secondary Target: GABA-A Receptors

In addition to its potent effects on nAChRs, this compound has been shown to modulate γ-aminobutyric acid type A (GABA-A) receptors in the central nervous system.[1][3] Its effect can be either potentiating or inhibitory, depending on the specific neuronal population and the subunit composition of the GABA-A receptor.[1][15]

Quantitative Pharmacological Data

The potency of this compound has been quantified in various biological systems. The data highlights its high affinity for the mouse muscle nAChR and its comparatively lower potency on other targets.

Target SystemAssay TypeParameterValueSpeciesReference(s)
Adult Muscle End-PlateElectrophysiology (ACh Iontophoresis)IC₅₀50 nMMouse[11][13][16]
Phrenic Nerve-Hemidiaphragm PreparationMuscle Twitch InhibitionEC₅₀~4 µMMouse[10]
Nucleus Accumbens Neurons (GABA-A Receptor)Whole-Cell Patch Clamp (GABA-induced current)IC₅₀2.5 µMRat[1][12]
nAChR α-ε vs α-δ subunit interfaceCompetitive Binding AssayAffinity~2100x higher for α-εMouse[1][13][14]
nAChR α-ε interface: Mouse vs. Rat/HumanCompetitive Binding AssayAffinity~100x higher for Mouse-[1][13][14]

Detailed Experimental Protocol: nAChR Characterization via Two-Electrode Voltage Clamp (TEVC)

This protocol describes a standard method for determining the IC₅₀ of this compound on adult mouse muscle nAChRs heterologously expressed in Xenopus laevis oocytes.

Objective

To measure the concentration-dependent inhibition of acetylcholine-evoked currents by this compound at the adult mouse muscle nAChR (α₂βδε) and to determine its half-maximal inhibitory concentration (IC₅₀).

Materials
  • Oocytes: Stage V–VI oocytes from Xenopus laevis.

  • cRNA: Purified, capped cRNAs for mouse muscle nAChR subunits (α, β, δ, ε).

  • Solutions:

    • Collagenase solution (e.g., 2 mg/mL in Ca²⁺-free OR-2 solution).

    • Oocyte Ringer 2 (OR-2) solution.

    • ND96 storage solution (supplemented with antibiotics).

    • Recording solution (e.g., Ba²⁺ Ringer).

    • Electrode solution: 3 M KCl.

  • Reagents: Acetylcholine (ACh), this compound.

  • Equipment: Stereomicroscope, microinjection system (e.g., Nanoject), TEVC amplifier and data acquisition system, perfusion system, micromanipulators, pipette puller.

Methodology
  • Oocyte Preparation:

    • Surgically harvest ovarian lobes from an anesthetized Xenopus laevis frog.

    • Isolate oocytes by incubation in a collagenase solution to defolliculate the cells.

    • Manually select healthy, stage V-VI oocytes and wash thoroughly.

  • cRNA Microinjection:

    • Mix cRNAs for the α, β, δ, and ε subunits in a specific molar ratio (e.g., 2:1:1:1 for α:β:δ:ε).

    • Using a microinjection pipette, inject approximately 50 nL of the cRNA mixture into the cytoplasm of each oocyte.

    • Incubate the injected oocytes in ND96 solution at 14–17 °C for 2–7 days to allow for receptor expression on the cell surface.

  • Two-Electrode Voltage Clamp (TEVC) Recording:

    • Place an oocyte in the recording chamber and continuously perfuse with the recording solution.

    • Impale the oocyte with two glass microelectrodes (0.5–2.0 MΩ resistance) filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.

    • Clamp the oocyte's membrane potential at a holding potential of -70 mV.

    • Establish a baseline current by perfusing with the recording solution.

  • Data Acquisition and Analysis:

    • Determine the concentration of ACh that elicits a submaximal response (e.g., EC₁₀-EC₂₀) to ensure sensitivity to inhibition.

    • Apply a pulse of the predetermined ACh concentration and record the peak inward current.

    • Wash the chamber until the current returns to baseline.

    • Pre-incubate the oocyte with the lowest concentration of this compound for a set period (e.g., 2-3 minutes).

    • Co-apply the same ACh pulse along with the this compound and record the inhibited peak current.

    • Repeat this process for a range of increasing this compound concentrations.

    • Calculate the percentage of inhibition for each this compound concentration relative to the control ACh response.

    • Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

cluster_0 Preparation Phase cluster_1 Recording Phase cluster_2 Analysis Phase Harvest Harvest Ovarian Lobes from Xenopus laevis Digest Digest with Collagenase to Isolate Oocytes Harvest->Digest Select Select Stage V-VI Oocytes Digest->Select Inject Microinject nAChR Subunit cRNA (α, β, δ, ε) Select->Inject Incubate Incubate at 16°C for 2-7 Days Inject->Incubate Place Place Oocyte in Recording Chamber Incubate->Place Impale Impale with Two Microelectrodes Place->Impale Clamp Voltage Clamp at -70 mV Impale->Clamp Perfuse Perfuse with Recording Buffer Clamp->Perfuse Apply_ACh Apply ACh (EC₂₀) Record Control Current (I_control) Perfuse->Apply_ACh Pre_Incubate_Wtx Pre-incubate with This compound (Conc. X) Apply_ACh->Pre_Incubate_Wtx Co_Apply Co-apply ACh + this compound Record Inhibited Current (I_inhib) Pre_Incubate_Wtx->Co_Apply Repeat Repeat for Multiple Concentrations Co_Apply->Repeat Repeat->Pre_Incubate_Wtx Next Concentration Calculate Calculate % Inhibition: 100 * (1 - I_inhib / I_control) Repeat->Calculate Plot Plot % Inhibition vs. log[this compound] Calculate->Plot Fit Fit to Dose-Response Curve Plot->Fit Determine Determine IC₅₀ Value Fit->Determine

Caption: Experimental workflow for IC₅₀ determination using TEVC.

References

In-Depth Technical Guide: Waglerin-1 Binding Sites on Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Waglerin-1, a 22-amino acid peptide toxin isolated from the venom of the Temple pit viper (Tropidolaemus wagleri), is a potent and selective competitive antagonist of the nicotinic acetylcholine receptor (nAChR).[1][2][3] Its primary lethal action is attributed to the blockade of neuromuscular transmission, leading to paralysis and respiratory failure.[1] This guide provides a comprehensive technical overview of this compound's interaction with nAChRs, focusing on its binding sites, subtype selectivity, quantitative binding affinities, the experimental protocols used for its characterization, and the signaling pathways it modulates.

The most striking feature of this compound is its remarkable selectivity for the adult (epsilon-containing) muscle-type nAChR over the fetal (gamma-containing) form.[4][5][6] This specificity has made it an invaluable molecular tool for distinguishing between these receptor isoforms and for studying the developmental switch of nAChR subunits at the neuromuscular junction.[4][5] This document consolidates key data and methodologies to serve as a foundational resource for researchers investigating nAChR pharmacology and developing novel therapeutics targeting these receptors.

This compound and its Nicotinic Receptor Targets

This compound exerts its antagonistic effect by binding to the orthosteric site of the nAChR, the same site that binds the endogenous agonist acetylcholine (ACh).[7] This competitive antagonism prevents the ACh-induced conformational change required for ion channel opening, thereby blocking the influx of cations (primarily Na⁺ and Ca²⁺) that leads to muscle cell depolarization and contraction.[8][9]

Subtype Selectivity: A Tale of Two Subunits

The muscle-type nAChR is a pentameric ligand-gated ion channel. During development, its subunit composition changes from (α1)₂β1γδ (fetal type) to (α1)₂β1εδ (adult type) . This compound exhibits a profound preference for the adult, ε-subunit-containing receptor.[4][5]

  • Adult Muscle nAChR ((α1)₂β1εδ): This is the high-affinity target for this compound. The toxin binds at two non-equivalent interfaces, α-ε and α-δ. However, its affinity for the α-ε interface is approximately 2100-fold higher than for the α-δ interface in the mouse nAChR.[2] This selectivity is a key determinant of its potency.

  • Fetal Muscle nAChR ((α1)₂β1γδ): this compound has a significantly lower affinity for the fetal receptor, which contains the γ-subunit instead of the ε-subunit.[10] Studies have shown a 3700-fold higher affinity of this compound for the α-ε site compared to the α-γ site.[11] This difference in affinity explains why neonatal mice, which predominantly express the fetal receptor form, are resistant to the lethal effects of this compound.[4][5]

  • Neuronal nAChRs: While the primary focus has been on muscle-type receptors, some studies have explored this compound's activity on neuronal nAChRs, though its potency is generally much lower compared to its effect on the adult muscle nAChR.[12]

  • Other Targets: It is noteworthy that this compound has also been shown to interact with GABA-A receptors, where it can have either potentiating or suppressive effects depending on the specific neurons.[10][13]

The species-specificity of this compound is also significant. It binds with approximately 100-fold greater potency to mouse nAChRs than to those from rat or human sources.[2][14] This difference is governed by specific, non-conserved amino acid residues within the α and ε subunits.[2]

Quantitative Binding Data

The affinity of this compound for various nAChR subtypes has been quantified primarily through electrophysiological measurements of channel inhibition (IC₅₀). The following tables summarize the available data.

Table 1: this compound IC₅₀ Values for Muscle-Type nAChRs
Receptor Subtype & SpeciesAssay TypeAgonistIC₅₀ ValueReference(s)
Adult Mouse ((α1)₂β1εδ)Electrophysiology (end-plate response)Acetylcholine50 nM[4][5][14]
Fetal/Neonatal Mouse ((α1)₂β1γδ)Electrophysiology (end-plate response)Acetylcholine> 1 µM[5]
Adult Human ((α1)₂β1εδ)Not specifiedNot specified~100-fold lower affinity than mouse[2][14]
Adult Rat ((α1)₂β1εδ)Not specifiedNot specified~100-fold lower affinity than mouse[2][14]
Table 2: this compound Affinity Ratios for Specific Binding Interfaces (Mouse nAChR)
Interface ComparisonFold-Higher AffinityReference(s)
α-ε vs. α-δ~2100-fold[2]
α-ε vs. α-γ~3700-fold[11]

Experimental Protocols

The characterization of this compound's binding and functional effects on nAChRs relies on several key experimental techniques.

Two-Electrode Voltage Clamp (TEVC) with Xenopus Oocytes

This is a cornerstone technique for studying ligand-gated ion channels. It allows for the functional expression of specific nAChR subunit combinations and the precise measurement of ion currents in response to agonists and antagonists.

Methodology:

  • Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and a small lobe of the ovary is surgically removed. Oocytes are manually separated and treated with collagenase to remove the follicular layer.

  • cRNA Injection: Complementary RNA (cRNA) encoding the desired nAChR subunits (e.g., α1, β1, δ, and ε for the adult muscle receptor) are mixed and injected into the cytoplasm or nucleus of the oocytes.[15]

  • Incubation: Oocytes are incubated for 2-5 days to allow for the translation, assembly, and surface expression of functional nAChR channels.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and continuously perfused with a buffer solution (e.g., Ringer's solution).

    • Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte. The membrane potential is typically held at -50 to -70 mV.

    • The agonist (e.g., Acetylcholine) is applied to the bath to elicit an inward current through the nAChRs.

    • To determine the inhibitory effect, oocytes are pre-incubated with varying concentrations of this compound before the co-application of the agonist.

  • Data Analysis: The peak current response in the presence of this compound is compared to the control response. A concentration-response curve is generated to calculate the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the agonist-induced current.[5]

Competitive Radioligand Binding Assay

This method is used to determine the affinity of a non-labeled ligand (this compound) by measuring its ability to displace a labeled ligand (e.g., ¹²⁵I-α-bungarotoxin) from the receptor.

Methodology:

  • Receptor Preparation: nAChR-rich membranes are prepared from a source tissue (e.g., Torpedo californica electric organ) or from cells heterologously expressing the receptor subtype of interest.[16]

  • Incubation: The receptor preparation is incubated with a fixed concentration of the radiolabeled competitor (e.g., ¹²⁵I-α-bungarotoxin) and varying concentrations of the unlabeled test compound (this compound).

  • Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the free (unbound) radioligand. This is typically achieved by rapid filtration through glass fiber filters, where the membranes are trapped on the filter.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the unlabeled competitor (this compound). The data are fitted to a competition binding equation to determine the IC₅₀ or Kᵢ (inhibitory constant) of this compound.

Signaling Pathways and Experimental Workflows

This compound, as an antagonist, primarily functions by blocking the initial step in the nAChR signaling cascade. The diagrams below illustrate the affected pathways and a typical experimental workflow for characterizing such an antagonist.

nAChR Signaling at the Neuromuscular Junction

The binding of acetylcholine to the muscle-type nAChR initiates a cascade of events leading to muscle contraction. This compound blocks this pathway at the receptor level.

G cluster_pre Motor Neuron Terminal cluster_post Muscle Cell Membrane (Endplate) AP Action Potential Arrives Ca_pre Voltage-Gated Ca²⁺ Channels Open AP->Ca_pre Vesicles ACh Vesicle Fusion Ca_pre->Vesicles ACh_release ACh Release Vesicles->ACh_release nAChR nAChR (Adult ε-Subunit) ACh_release->nAChR ACh binds Depol Membrane Depolarization (End-Plate Potential) nAChR->Depol Na⁺/Ca²⁺ Influx Wag1 This compound Wag1->nAChR Blocks ACh Binding Na_post Voltage-Gated Na⁺ Channels Open Depol->Na_post Muscle_AP Muscle Action Potential Na_post->Muscle_AP Contraction Excitation-Contraction Coupling & Muscle Contraction Muscle_AP->Contraction

Caption: Neuromuscular junction signaling and site of this compound inhibition.
Neuronal nAChR-Mediated Calcium Signaling

In neurons, particularly those expressing the α7 nAChR subtype which has high calcium permeability, nAChR activation can trigger complex intracellular calcium signals.[17][18] These signals can modulate neurotransmitter release and activate downstream enzymatic cascades.[18][19]

G cluster_membrane Neuronal Membrane cluster_cyto Cytoplasm / ER nAChR Neuronal nAChR (e.g., α7) VDCC Voltage-Dependent Ca²⁺ Channel (VDCC) nAChR->VDCC Depolarization activates Ca_cyto ↑ [Ca²⁺]i nAChR->Ca_cyto Direct Ca²⁺ Influx VDCC->Ca_cyto Indirect Ca²⁺ Influx ER Endoplasmic Reticulum (ER) Ca_cyto->ER Triggers Kinases Activation of Kinases (PKC, CaMK) & Signaling Cascades Ca_cyto->Kinases Release Neurotransmitter Release Ca_cyto->Release CICR Ca²⁺-Induced Ca²⁺ Release (CICR) ER->CICR CICR->Ca_cyto Amplifies Signal Gene Gene Expression Changes Kinases->Gene ACh Acetylcholine ACh->nAChR Binds & Activates Wag1 This compound (or other antagonist) Wag1->nAChR Blocks

Caption: Neuronal nAChR calcium signaling pathways blocked by antagonists.
Experimental Workflow for Antagonist Characterization

The process of identifying and characterizing a novel nAChR antagonist like this compound follows a logical progression from initial screening to detailed functional analysis.

G cluster_tevc Functional Validation (TEVC) start Isolate Putative Antagonist (e.g., from venom) screen Initial Screening: Binding Assay vs. Panel of nAChR Subtypes start->screen decision Subtype-Selective Binding Observed? screen->decision decision->start No (Re-screen) expr Express Selective Subtype (e.g., α1β1εδ) and Non-target Subtype (e.g., α1β1γδ) in Xenopus Oocytes decision->expr Yes record Record ACh-evoked currents with varying concentrations of antagonist expr->record calc Calculate IC₅₀ values and determine potency and selectivity record->calc mut Site-Directed Mutagenesis: Identify key residues for binding selectivity calc->mut end Characterized Antagonist with known potency, selectivity, and binding site calc->end mut->end

Caption: Workflow for the characterization of a selective nAChR antagonist.

Conclusion and Future Directions

This compound remains a critical pharmacological tool for the study of nicotinic acetylcholine receptors. Its high affinity and remarkable selectivity for the α-ε subunit interface of the adult muscle nAChR provide a unique means to investigate receptor structure, function, and developmental regulation. The quantitative data and detailed protocols presented in this guide offer a solid foundation for researchers. Future work may focus on leveraging the structural knowledge of the this compound/nAChR interaction to design novel, highly selective therapeutic agents for neuromuscular disorders or as non-paralytic muscle relaxants for cosmetic and clinical applications.

References

An In-depth Technical Guide to the Physiological Effects of Waglerin-1 Toxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Waglerin-1, a 22-amino acid peptide toxin isolated from the venom of the Temple Pit Viper (Tropidolaemus wagleri), is a potent and highly selective antagonist of the adult muscle-type nicotinic acetylcholine receptor (nAChR). Its unique specificity for the ε-subunit-containing nAChR has made it an invaluable tool for studying the structure, function, and developmental regulation of the neuromuscular junction. Furthermore, this compound exhibits modulatory effects on γ-aminobutyric acid type A (GABA-A) receptors, highlighting its complex pharmacological profile. This technical guide provides a comprehensive overview of the physiological effects of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its study. This information is intended to serve as a valuable resource for researchers in the fields of neuroscience, pharmacology, and drug development.

Introduction

Venom-derived peptides represent a rich source of novel pharmacological tools and therapeutic leads.[1] this compound is a prime example, demonstrating remarkable selectivity for a specific subunit of a crucial receptor in the peripheral nervous system.[2][3] This selectivity is key to its physiological effects and its utility in research. This guide will delve into the core physiological actions of this compound, focusing on its interactions with its primary molecular targets and the resulting downstream effects.

Mechanism of Action

Antagonism of the Nicotinic Acetylcholine Receptor (nAChR)

The primary physiological effect of this compound is the blockade of neuromuscular transmission.[4] This is achieved through its action as a competitive antagonist at the muscle nAChR.[2][3]

Signaling Pathway at the Neuromuscular Junction:

Waglerin-1_nAChR_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane Nerve Impulse Nerve Impulse ACh Vesicle Acetylcholine Vesicle Nerve Impulse->ACh Vesicle triggers ACh Release ACh Release ACh Vesicle->ACh Release ACh ACh nAChR nAChR (ε-subunit) ACh->nAChR binds Waglerin1 This compound Waglerin1->nAChR blocks Ion Channel Opening Na+ Influx / K+ Efflux nAChR->Ion Channel Opening activates No Depolarization No EPP nAChR->No Depolarization in presence of This compound Depolarization End-Plate Potential (EPP) Ion Channel Opening->Depolarization Muscle Contraction Muscle Contraction Depolarization->Muscle Contraction leads to Paralysis Paralysis No Depolarization->Paralysis leads to

Caption: this compound competitively antagonizes acetylcholine at the nAChR.

This compound exhibits a remarkable selectivity for the adult form of the muscle nAChR, which contains an epsilon (ε) subunit, over the fetal form, which contains a gamma (γ) subunit.[2][3] This selectivity is conferred by specific amino acid residues at the alpha-epsilon (α-ε) subunit interface.[5][6] The toxin binds with significantly higher affinity to the α-ε interface compared to the alpha-delta (α-δ) interface on the same receptor.[5] This selective blockade of the mature nAChR prevents the influx of sodium ions and subsequent depolarization of the muscle fiber, leading to flaccid paralysis and, at sufficient doses, respiratory failure.[7]

Modulation of GABA-A Receptors

In addition to its effects at the neuromuscular junction, this compound also modulates the function of GABA-A receptors in the central nervous system.[8] Its effects are complex, demonstrating both potentiation and inhibition of GABA-induced currents depending on the specific neuronal population and the subunit composition of the GABA-A receptor.[8]

  • Potentiation: In some neurons, this compound potentiates GABA-A receptor function, leading to an increased response to GABA. This effect is associated with a leftward shift in the GABA concentration-response curve.[8]

  • Inhibition: In other neuronal populations, this compound acts as an inhibitor of GABA-A receptors, causing a rightward shift in the GABA concentration-response curve.[9]

Logical Diagram of this compound's Dual Effect on GABA-A Receptors:

Waglerin1_GABA_Effect Waglerin1 This compound GABA_A_Receptor GABA-A Receptor Waglerin1->GABA_A_Receptor interacts with Neuron_Type_A Neuron Population A (Specific Subunit Composition) GABA_A_Receptor->Neuron_Type_A expressed in Neuron_Type_B Neuron Population B (Different Subunit Composition) GABA_A_Receptor->Neuron_Type_B expressed in Potentiation Potentiation of GABAergic Current Neuron_Type_A->Potentiation results in Inhibition Inhibition of GABAergic Current Neuron_Type_B->Inhibition results in

Caption: this compound's effect on GABA-A receptors is context-dependent.

Quantitative Data

The following tables summarize the key quantitative data regarding the physiological effects of this compound.

Table 1: Potency of this compound at Nicotinic Acetylcholine Receptors

ParameterSpeciesReceptor SubunitValueReference(s)
IC50 MouseAdult muscle (ε-subunit)50 nM[2][3]
Binding Selectivity Mouseα-ε vs α-δ interface2100-fold higher for α-ε[5]
Binding Selectivity Mouse vs. Rat/Humanα-ε interface100-fold higher for mouse[5]

Table 2: Modulatory Effects of this compound on GABA-A Receptors

EffectPreparationGABA ConcentrationThis compound IC50/EC50Reference(s)
Inhibition Neonatal Rat Nucleus Accumbens Neurons10 µMIC50 = 2.5 µM[9]
Inhibition Neonatal Rat Nucleus Accumbens NeuronsN/AShifts GABA EC50 from 12 µM to 27 µM[9]
Potentiation Murine Hypothalamic NeuronsN/ALeftward shift in GABA concentration-response curve[8]

Table 3: In Vivo Toxicity of this compound

SpeciesRoute of AdministrationLD50Reference(s)
Mouse Intraperitoneal (i.p.)0.33 mg/kg[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the physiological effects of this compound.

Electrophysiological Recording of Neuromuscular Junction Blockade

This protocol describes the measurement of end-plate potentials (EPPs) and miniature end-plate potentials (MEPPs) in a mouse nerve-muscle preparation to assess the effects of this compound.[4][10]

Experimental Workflow:

NMJ_Electrophysiology_Workflow start Start dissection Dissect phrenic nerve-diaphragm or triangularis sterni muscle start->dissection mounting Mount preparation in organ bath with Ringer's solution dissection->mounting equilibration Equilibrate for 30-60 min mounting->equilibration baseline_recording Record baseline MEPPs and evoked EPPs equilibration->baseline_recording waglerin_application Apply this compound (e.g., 1.2-4.0 µM) baseline_recording->waglerin_application post_waglerin_recording Record MEPPs and EPPs in the presence of this compound waglerin_application->post_waglerin_recording washout Washout with fresh Ringer's solution post_waglerin_recording->washout washout_recording Record MEPPs and EPPs during washout washout->washout_recording analysis Analyze amplitude and frequency of MEPPs and EPPs washout_recording->analysis end End analysis->end

Caption: Workflow for assessing this compound's effect on neuromuscular transmission.

Methodology:

  • Preparation of Nerve-Muscle Tissue:

    • Humanely euthanize a mouse according to approved institutional guidelines.

    • Dissect the phrenic nerve-diaphragm or triangularis sterni muscle preparation.[4][11]

    • Carefully clean the preparation of excess connective tissue.

  • Mounting and Equilibration:

    • Mount the preparation in a temperature-controlled organ bath containing oxygenated Ringer's solution.

    • Allow the preparation to equilibrate for at least 30-60 minutes.

  • Electrophysiological Recording:

    • Using sharp glass microelectrodes filled with 3 M KCl, impale muscle fibers near the end-plate region.

    • Record spontaneous MEPPs.

    • Stimulate the motor nerve with a suction electrode to evoke EPPs.

    • Record baseline MEPP and EPP activity for a stable period.

  • Application of this compound:

    • Introduce this compound into the organ bath at the desired concentration (e.g., 1.2-4.0 µM for observing significant block).[4]

    • Continuously record MEPPs and EPPs.

  • Washout:

    • Replace the this compound containing solution with fresh Ringer's solution to observe reversibility.

    • Continue recording during the washout period.

  • Data Analysis:

    • Measure the amplitude and frequency of MEPPs and the amplitude of EPPs before, during, and after this compound application.

    • A decrease in the amplitude of both MEPPs and EPPs indicates a postsynaptic blocking effect.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is used to study the interaction of this compound with specific nAChR or GABA-A receptor subunits expressed heterologously in Xenopus laevis oocytes.[12][13][14][15][16]

Methodology:

  • Oocyte Preparation:

    • Harvest and defolliculate stage V-VI oocytes from a female Xenopus laevis.

    • Inject cRNA encoding the desired receptor subunits into the oocyte cytoplasm.

    • Incubate the oocytes for 2-5 days to allow for receptor expression.

  • TEVC Recording:

    • Place an oocyte in a recording chamber continuously perfused with a suitable buffer.

    • Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

    • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • Agonist and Toxin Application:

    • Apply the agonist (acetylcholine for nAChRs or GABA for GABA-A receptors) to elicit an ionic current.

    • After establishing a stable baseline response, co-apply the agonist with this compound at various concentrations.

    • To determine IC50 values, apply a range of this compound concentrations and measure the inhibition of the agonist-evoked current.

  • Data Analysis:

    • Measure the peak amplitude of the agonist-induced currents in the absence and presence of this compound.

    • Construct concentration-response curves to determine IC50 or EC50 values.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to nAChRs by measuring its ability to compete with a radiolabeled ligand, such as 125I-α-bungarotoxin.[3][17][18]

Methodology:

  • Membrane Preparation:

    • Prepare membranes from tissue expressing the nAChR of interest (e.g., electric organ of Torpedo, or cultured cells expressing recombinant receptors).

  • Binding Reaction:

    • In a multi-well plate, incubate the membranes with a fixed concentration of 125I-α-bungarotoxin.

    • Add increasing concentrations of unlabeled this compound to compete for binding.

    • Include control wells with no competitor (total binding) and with a high concentration of a known nAChR antagonist (e.g., unlabeled α-bungarotoxin) to determine non-specific binding.

    • Incubate to allow binding to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can be used to calculate the equilibrium dissociation constant (Ki).

Drug Development and Future Perspectives

The high selectivity of this compound for the ε-subunit of the nAChR makes it a valuable lead compound for the development of novel neuromuscular blocking agents with potentially fewer side effects. Furthermore, its modulatory effects on GABA-A receptors suggest that derivatives of this compound could be explored for their potential in treating neurological disorders. The detailed understanding of its structure-activity relationships will be crucial for the rational design of new therapeutic agents based on the this compound scaffold. Continued research into the physiological effects of this intriguing toxin is likely to yield further insights into synaptic transmission and open new avenues for drug discovery.

References

The De Novo Evolution of a Neurotoxin: A Technical Guide to the Molecular Origin and Evolution of Waglerin-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Waglerin-1, a potent neurotoxic peptide from the venom of the Temple Pit Viper (Tropidolaemus wagleri), presents a fascinating case of molecular evolution. This technical guide provides an in-depth exploration of the origins and evolutionary trajectory of this compound, detailing the genetic mechanisms, selective pressures, and functional adaptations that have shaped this unique toxin. By examining the experimental methodologies used to elucidate its evolutionary history and physiological function, we offer a comprehensive resource for researchers in toxinology, evolutionary biology, and pharmacology.

Introduction

Snake venoms are complex cocktails of bioactive proteins and peptides that have evolved to serve a variety of functions, primarily for prey capture and defense. The molecular evolution of these toxins is a dynamic process involving gene duplication, positive selection, and neofunctionalization. This compound, a 22-amino acid peptide, is a prime example of this evolutionary ingenuity.[1] Unlike the hemotoxic and myotoxic components typical of many viper venoms, this compound is a neurotoxin that targets nicotinic acetylcholine receptors (nAChRs) and GABAA receptors, a trait that has convergently evolved with the alpha-neurotoxins of elapid snakes. This guide delves into the molecular journey of this compound, from its ancestral gene to its present-day form as a highly specific and potent neurotoxin.

The Molecular Origin of this compound: A Story of Co-option

The evolutionary origin of this compound is a compelling example of de novo evolution from a non-toxic precursor. Transcriptomic analysis of the T. wagleri venom gland has revealed that the gene encoding this compound is derived from the precursor gene for bradykinin-potentiating peptide/angiotensin-converting enzyme inhibitor-C-type natriuretic peptide (BPP/ACEI-CNP).[2] The this compound sequence is located within the propeptide region of this ancestral gene, a region that has been identified as a "biodiversity hotspot" for the evolution of novel bioactive peptides.

The Ancestral Gene: BPP/ACEI-CNP

The BPP/ACEI-CNP gene is a multifunctional gene found in the venoms of many snake species. It encodes for bradykinin-potentiating peptides, which enhance the hypotensive effects of bradykinin, and C-type natriuretic peptides, which are involved in regulating blood pressure. In most vipers, this gene has given rise to a variety of vasoactive peptides. However, in the lineage leading to Tropidolaemus, a remarkable evolutionary shift occurred.

De Novo Evolution and Neofunctionalization

The emergence of this compound involved a process of neofunctionalization, where a portion of the propeptide region of the BPP/ACEI-CNP gene acquired a new, neurotoxic function. This evolutionary innovation is thought to have been driven by positive selection, favoring mutations that enhanced the peptide's ability to interact with neuronal receptors. This resulted in a phenotypic dichotomy where Tropidolaemus and the distantly related Azemiops feae convergently evolved neurotoxic peptides from the same ancestral gene, while other vipers continued to evolve vasoactive BPPs.

Molecular Evolution and Diversification

The evolution of this compound is an ongoing process, with evidence of diversification and potential for enhanced toxicity in related species.

Comparative Sequence Analysis

Comparison of the this compound precursor gene in T. wagleri with its ortholog in the sister species Tropidolaemus subannulatus reveals key amino acid substitutions. These changes, particularly in the Waglerin-like peptide region, are hypothesized to increase the peptide's basicity and potentially its toxicity.

Table 1: Amino Acid Sequence Alignment of Waglerin and Waglerin-like Precursor Peptides

SpeciesPrecursor RegionSequence
T. wagleriSignal PeptideMKTLLIYLLLGVPLVLG
T. subannulatusSignal PeptideMKTLLIYLLLGVPLVLG
L. mutaSignal PeptideMKTLLIYLLLGVPLVLG
T. wagleriPropeptide (Waglerin)...SLGGKPDLRPCYPPCHYIPRPKPR...
T. subannulatusPropeptide (Waglerin-like)...SLGGKPDLRPCYPPCHRIPRPKPR...
L. mutaPropeptide (BPPs)...
T. wagleriC-type Natriuretic Peptide...GLSKGCHFGKLDRIGSMSGLGC...
T. subannulatusC-type Natriuretic Peptide...GLSKGCHFGKLDRIGSMSGLGC...
L. mutaC-type Natriuretic Peptide...GLSKGCHFGKLDRIGSMSGLGC...

Note: The alignment highlights the Waglerin/Waglerin-like region in the propeptide of Tropidolaemus species compared to the bradykinin-potentiating peptides (BPPs) in the same region of the Lachesis muta precursor.

Quantitative Venom Composition

The venom of T. wagleri is unique among pit vipers due to the high abundance of this compound. Proteomic and transcriptomic analyses have provided quantitative data on the composition of the venom, highlighting the dominance of this neurotoxin.

Table 2: Relative Abundance of Toxin Gene Families in the Tropidolaemus wagleri Venom Gland Transcriptome

Toxin FamilyRelative Abundance (% of all-toxin FPKM)
BPP/ACEI-CNP (Waglerin precursor)76.19%
Snake Venom Metalloproteinase (SVMP)13.91%
Snaclec (SCL)4.68%
Phospholipase A₂ (PLA₂)2.13%
L-amino Acid Oxidase (LAAO)1.26%
5'-nucleotidase (5'NT)1.03%
Other toxins< 1% each
Data sourced from the de novo transcriptome assembly of T. wagleri venom glands.[2]

Table 3: Proteomic Profile of Tropidolaemus wagleri Venom

Protein FamilyRelative Abundance (%)
Waglerin~17-38.2%
Phospholipase A₂ (PLA₂)Present
Snake Venom Serine Proteinase (SVSP)Present
SnaclecPresent
Snake Venom Metalloproteinase (SVMP)Present
Data compiled from multiple proteomic studies.[2][3][4]

Experimental Protocols

The elucidation of this compound's molecular evolution and origin has been made possible through a combination of advanced molecular techniques.

De Novo Venom Gland Transcriptome Assembly

This protocol outlines the general steps for assembling a venom gland transcriptome without a reference genome, a crucial first step in identifying toxin genes.

Experimental Workflow: De Novo Transcriptome Assembly

experimental_workflow_transcriptomics cluster_rna_extraction RNA Extraction & Sequencing cluster_bioinformatics Bioinformatic Analysis rna_extraction Venom Gland Dissection & RNA Extraction mrna_purification mRNA Purification (Poly-A Selection) rna_extraction->mrna_purification library_prep cDNA Library Preparation mrna_purification->library_prep sequencing Illumina Sequencing library_prep->sequencing quality_control Raw Read Quality Control (e.g., Trimmomatic) sequencing->quality_control Raw Reads assembly De Novo Assembly (e.g., Trinity) quality_control->assembly Clean Reads annotation Transcript Annotation (BLAST vs. Databases) assembly->annotation expression Gene Expression Quantification (FPKM) annotation->expression

Caption: Workflow for de novo venom gland transcriptome assembly.

  • RNA Extraction and Sequencing:

    • Dissect venom glands from T. wagleri and immediately store them in an RNA stabilization solution (e.g., RNAlater).

    • Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.

    • Purify mRNA from the total RNA using oligo(dT) magnetic beads.

    • Construct a cDNA library using a kit such as the TruSeq RNA Sample Prep Kit (Illumina).

    • Sequence the library on an Illumina sequencing platform (e.g., HiSeq).

  • Bioinformatic Analysis:

    • Quality Control: Use software like Trimmomatic to remove adapter sequences and low-quality reads from the raw sequencing data.

    • De Novo Assembly: Assemble the high-quality reads into transcripts using a de novo assembler like Trinity. A typical command would be:

    • Transcript Annotation: Annotate the assembled transcripts by performing a BLASTx search against a non-redundant protein database (e.g., NCBI nr).

    • Gene Expression Quantification: Estimate the expression levels of the transcripts in Fragments Per Kilobase of transcript per Million mapped reads (FPKM) using tools like RSEM.

Venom Proteomics: A Shotgun Approach

This protocol describes a common method for identifying and quantifying the proteins present in snake venom.

Experimental Workflow: Venom Proteomics

experimental_workflow_proteomics cluster_separation Protein Separation cluster_analysis Mass Spectrometry & Analysis crude_venom Crude Venom hplc Reverse-Phase HPLC crude_venom->hplc sds_page SDS-PAGE hplc->sds_page Fractions in_gel_digestion In-Gel Tryptic Digestion sds_page->in_gel_digestion Excised Bands lc_ms LC-MS/MS in_gel_digestion->lc_ms database_search Database Search (e.g., Mascot) lc_ms->database_search MS/MS Spectra protein_id Protein Identification & Quantification database_search->protein_id logical_relationship_phylogenetics sequence_retrieval Retrieve BPP/ACEI-CNP Gene Sequences alignment Multiple Sequence Alignment (e.g., MUSCLE) sequence_retrieval->alignment model_selection Select Best-Fit Evolutionary Model alignment->model_selection tree_building Construct Phylogenetic Tree (e.g., Maximum Likelihood) model_selection->tree_building tree_validation Assess Tree Robustness (e.g., Bootstrap Analysis) tree_building->tree_validation signaling_pathway_nachr cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Membrane (Muscle) action_potential Action Potential ach_release Acetylcholine (ACh) Release action_potential->ach_release ach ACh ach_release->ach nachr Nicotinic ACh Receptor (α₂βδε) depolarization Muscle Depolarization nachr->depolarization contraction Muscle Contraction depolarization->contraction waglerin This compound waglerin->nachr Blocks α-ε subunit interface ach->nachr Binds

References

Waglerin-1 and its Interaction with GABAA Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Waglerin-1, a 22-amino acid peptide from the venom of Wagler's pit viper (Trimeresurus wagleri), is recognized for its potent effects on neuromuscular junctions, primarily through the antagonism of the nicotinic acetylcholine receptor (nAChR).[1][2][3][4] However, a growing body of evidence reveals its complex and multifaceted interaction with γ-aminobutyric acid type A (GABAA) receptors, the principal mediators of fast inhibitory neurotransmission in the central nervous system.[1][5] This document provides a comprehensive technical overview of the effects of this compound on GABAA receptors, consolidating quantitative data, detailing experimental methodologies, and visualizing the underlying biological processes. The peptide exhibits a dual modulatory role—both potentiation and inhibition—on GABA-induced currents (IGABA), with its effects being highly dependent on the specific neuronal population and the subunit composition of the GABAA receptor.[1][5] This guide aims to serve as a core resource for researchers investigating novel modulators of GABAergic signaling and for professionals in drug development exploring new therapeutic avenues.

Introduction to this compound and GABAA Receptors

This compound is a peptide toxin that has been shown to have effects on ionotropic GABA receptors, where it can either potentiate or depress the GABA-induced current (IGABA) depending on the specific neurons being studied.[1] GABAA receptors are ligand-gated ion channels that are fundamental to inhibitory signaling in the brain.[6][7] These receptors are pentameric structures assembled from a diverse family of subunits (e.g., α, β, γ, δ), with the specific subunit composition determining their pharmacological and physiological properties.[8][9][10] Upon binding of the neurotransmitter GABA, the receptor's intrinsic chloride ion channel opens, typically leading to an influx of Cl- and hyperpolarization of the neuron, thus reducing its excitability.[6][8] The modulation of GABAA receptors by various agents is a cornerstone of treatment for conditions like anxiety, epilepsy, and insomnia.[11] this compound's interaction with these receptors presents a unique case of bidirectional modulation, suggesting a complex mechanism of action that is of significant interest for neuropharmacology.

Quantitative Analysis of this compound Interaction with GABAA Receptors

The modulatory effects of this compound on GABAA receptors have been quantified through electrophysiological studies. These investigations reveal a dual nature of interaction: both inhibitory and potentiating, depending on the neuronal context.

In studies on neurons from the nucleus accumbens of neonatal rats, this compound consistently demonstrated an inhibitory effect on GABA-induced currents.[12] It depressed IGABA elicited by subsaturating concentrations of GABA, with an IC50 of 2.5 µM when tested against a 10 µM GABA concentration.[12] This inhibitory action was characterized by a rightward shift in the GABA concentration-response curve, effectively increasing the GABA EC50 from 12 µM to 27 µM, which is indicative of competitive antagonism.[12]

Conversely, in studies involving freshly isolated murine hypothalamic neurons, this compound exhibited both potentiating and suppressive effects.[5] In a significant portion of the neurons tested (78 out of 141), this compound potentiated IGABA, causing a leftward shift in the GABA concentration-response curve.[5] This potentiation was antagonized by the benzodiazepine antagonist flumazenil, suggesting that this compound may act at the benzodiazepine binding site on certain GABAA receptor subtypes to enhance the receptor's affinity for GABA.[5] In another subset of hypothalamic neurons (44 out of 141), this compound suppressed IGABA in a manner consistent with competitive inhibition, similar to the effects observed in nucleus accumbens neurons.[5]

The following table summarizes the key quantitative findings from these studies:

ParameterValueCell Type / ConditionExperimental Focus
IC50 2.5 µMNeurons from nucleus accumbens (neonatal rat)Inhibition of IGABA (induced by 10 µM GABA)[12]
GABA EC50 Shift (Inhibition) From 12 ± 3 µM to 27 ± 5 µMNeurons from nucleus accumbens (neonatal rat)Competitive antagonism by this compound[12]
Modulation Type Potentiation (Leftward shift of GABA curve)55% of murine hypothalamic neuronsPositive allosteric modulation[5]
Modulation Type Suppression (Rightward shift of GABA curve)31% of murine hypothalamic neuronsCompetitive inhibition[5]

Signaling and Modulatory Mechanisms

The dual effects of this compound suggest it interacts with distinct populations of GABAA receptors that differ in their subunit composition. The inhibitory action appears to be competitive, where this compound likely binds at or near the GABA binding site, preventing the agonist from activating the channel. The potentiation, however, suggests an allosteric mechanism, potentially involving the benzodiazepine binding site.[5]

Furthermore, the inhibitory effect of this compound shows some parallels with the action of Zn2+, another known modulator of GABAA receptors, including a more pronounced effect at negative holding potentials.[5][12] The sensitivity to this compound inhibition also appears to be modulated by the phosphorylation state of the receptor, as inhibition was prevented by H-89, a protein kinase A (PKA) inhibitor.[12]

GABA_Signaling_Waglerin1 cluster_receptor GABA-A Receptor cluster_effects This compound Modulatory Effects GABA_R GABA-A Receptor (Pentameric Ion Channel) GABA_Site GABA Binding Site BZD_Site Benzodiazepine (BZD) Site Ion_Channel Cl- Channel (Closed) Waglerin1 This compound Inhibition Competitive Inhibition (Blocks GABA Binding) Waglerin1->Inhibition Potentiation Allosteric Potentiation (Enhances GABA Affinity) Waglerin1->Potentiation Inhibition->GABA_Site Blocks Potentiation->BZD_Site Acts on GABA GABA GABA->GABA_Site Binds Cl_in Cl- Influx (Hyperpolarization)

Fig. 1: this compound's dual modulation of the GABAA receptor.

Key Experimental Methodologies

The characterization of this compound's effects on GABAA receptors relies heavily on electrophysiological techniques, particularly whole-cell patch-clamp recordings from isolated neurons.

Preparation of Isolated Neurons
  • Tissue Dissection: Neurons are acutely dissociated from specific brain regions (e.g., nucleus accumbens, hypothalamus) of rodents (e.g., neonatal rats, mice).[5][12]

  • Enzymatic Digestion: The dissected tissue is typically incubated in a protease solution (e.g., papain or trypsin) to enzymatically digest the extracellular matrix.

  • Mechanical Dissociation: Following digestion, the tissue is gently triturated using fire-polished Pasteur pipettes to yield a suspension of single cells.

  • Plating: The dissociated neurons are plated onto culture dishes or glass coverslips for subsequent electrophysiological recording.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the measurement of ion currents across the entire cell membrane.

  • Pipette Fabrication: Glass micropipettes with a tip resistance of a few megaohms (MΩ) are pulled from borosilicate glass capillaries.

  • Internal Solution: The pipette is filled with an internal solution designed to mimic the intracellular ionic environment. This solution contains a high concentration of a chloride salt (e.g., CsCl) to isolate chloride currents and may include ATP and GTP to support cellular metabolism.

  • Seal Formation: The micropipette is lowered onto the surface of a neuron. Gentle suction is applied to form a high-resistance "gigaseal" (resistance > 1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage Clamp: The neuron's membrane potential is clamped at a specific holding potential (e.g., -60 mV) using a patch-clamp amplifier.

  • Drug Application: GABA and this compound are applied to the neuron via a rapid perfusion system. The resulting changes in membrane current (IGABA) are recorded.

  • Data Analysis: Concentration-response curves are generated by applying varying concentrations of GABA in the presence and absence of this compound. These curves are then fitted with appropriate pharmacological models (e.g., the Hill equation) to determine parameters like EC50 and IC50.[2]

Experimental_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis A 1. Brain Tissue Dissection (e.g., Hypothalamus) B 2. Enzymatic Digestion (e.g., Papain) A->B C 3. Mechanical Trituration B->C D 4. Plating of Dissociated Neurons C->D E 5. Obtain Whole-Cell Patch-Clamp Configuration D->E F 6. Set Holding Potential (Voltage Clamp) E->F G 7. Apply GABA +/- this compound F->G H 8. Record GABA-induced Current (I_GABA) G->H I 9. Plot Concentration- Response Curves H->I J 10. Determine IC50/EC50 Values I->J K 11. Characterize Modulation (Inhibition vs. Potentiation) J->K Logical_Relationships Wag1 This compound ReceptorA Subtype A (e.g., α/β/γ subunits) Wag1->ReceptorA Acts on ReceptorB Subtype B (e.g., α/β subunits) Wag1->ReceptorB Acts on Potentiation Potentiation of I_GABA (Allosteric) ReceptorA->Potentiation Leads to Inhibition Inhibition of I_GABA (Competitive) ReceptorB->Inhibition Leads to Flumazenil Flumazenil Flumazenil->Potentiation Antagonizes

References

Lethality and toxicity of Waglerin-1 peptide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide details the lethality and toxicity of Waglerin-1, a peptide from the venom of the Temple Viper (Tropidolaemus wagleri).[1] It is intended for researchers, scientists, and professionals in drug development, providing quantitative data, experimental methodologies, and visualizations of its mechanism of action.

Lethality and Toxicity of this compound

This compound is a 22-amino acid peptide that acts as a competitive antagonist of the muscle nicotinic acetylcholine receptor (nAChR).[2][3][4] This antagonism leads to paralysis and, in sufficient doses, death by respiratory failure.[1][5]

Quantitative Data

The median lethal dose (LD50) is a key measure of acute toxicity, representing the dose required to kill 50% of a test population. The LD50 of this compound varies depending on the animal model and the route of administration.

Table 1: LD50 Values of this compound

Animal ModelRoute of AdministrationLD50 (µg/g)
MouseIntravenous (i.v.)0.5[5]

Note: While other sources mention lethality, specific LD50 values for other routes or species were not available in the provided search results.

The primary cause of death from this compound in mice is respiratory failure due to neuromuscular blockade.[5] Interestingly, rats exhibit a significant resistance to the toxic effects of this compound.[5]

Mechanism of Action

This compound selectively targets and blocks the epsilon-containing subunit of the muscle nAChR, which is the mature form of the receptor.[1][6][7] This selective binding prevents acetylcholine (ACh) from activating the receptor, thereby inhibiting muscle contraction.[1] Neonatal mice, which have a different subunit composition in their nAChRs, are resistant to the lethal effects of this compound.[6][7]

The interaction of this compound with the nAChR is complex, with specific amino acid residues on both the toxin and the receptor subunits influencing binding affinity.[4] In addition to its primary action on nAChRs, some studies suggest that this compound may also interact with GABA-A receptors.[1][8]

Experimental Protocols

Understanding the toxicity and mechanism of this compound requires specific experimental procedures.

LD50 Determination

The determination of the LD50 is a fundamental acute toxicity test.[9][10]

Experimental Workflow for LD50 Determination

LD50_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Selection Select healthy, young adult animals (e.g., mice) of a specific strain and sex. Acclimatization Acclimatize animals to laboratory conditions for at least one week. Animal_Selection->Acclimatization Dose_Preparation Prepare a series of graded doses of this compound in a suitable vehicle (e.g., saline). Acclimatization->Dose_Preparation Grouping Divide animals into groups, assigning one dose level per group. Dose_Preparation->Grouping Administration Administer the assigned dose to each animal via a specific route (e.g., intravenous). Grouping->Administration Observation Observe animals for signs of toxicity and mortality over a defined period (e.g., 24-48 hours). [10] Administration->Observation Data_Collection Record the number of deaths in each dose group. Observation->Data_Collection Calculation Calculate the LD50 value using statistical methods like probit analysis. [10] Data_Collection->Calculation

Caption: A generalized workflow for determining the LD50 of a toxin.

Neuromuscular Junction Blockade Assay

To study the effects of this compound on neuromuscular transmission, an isolated nerve-muscle preparation is often used.[5][11]

Signaling Pathway and Experimental Setup for Neuromuscular Blockade

NMJ_Blockade cluster_nerve Motor Neuron cluster_synapse Synaptic Cleft cluster_muscle Muscle Fiber cluster_experimental Electrophysiological Recording Action_Potential Action Potential Vesicle_Release ACh Vesicle Release Action_Potential->Vesicle_Release ACh Acetylcholine (ACh) Vesicle_Release->ACh Exocytosis nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds Waglerin1 This compound Waglerin1->nAChR Blocks Muscle_Contraction Muscle Contraction nAChR->Muscle_Contraction Nerve_Stimulation Stimulate Phrenic Nerve Muscle_Recording Record Diaphragm Contraction Nerve_Stimulation->Muscle_Recording Elicits Waglerin1_Application Apply this compound Waglerin1_Application->Muscle_Recording Inhibits

Caption: this compound competitively blocks nAChRs, preventing muscle contraction.

This protocol typically involves the following steps:

  • Preparation : A nerve-muscle preparation, such as the mouse phrenic nerve-hemidiaphragm, is dissected and mounted in an organ bath containing a physiological solution.[5]

  • Stimulation : The nerve is electrically stimulated to elicit muscle contractions.[12]

  • Recording : The force of muscle contraction is measured and recorded.

  • Application of this compound : this compound is added to the organ bath, and the resulting inhibition of muscle contraction is quantified.[5][11]

Conclusion

This compound is a potent neurotoxin with a specific mechanism of action at the neuromuscular junction. Its lethality is primarily due to respiratory paralysis resulting from the blockade of muscle nicotinic acetylcholine receptors. The detailed study of its toxicity and mechanism of action, through established experimental protocols, is crucial for both understanding venom pharmacology and for the potential development of new therapeutic agents. Derivatives of this compound are already being explored for cosmetic applications to reduce wrinkles.[8]

References

The Discovery of Waglerin Peptides in Trimeresurus wagleri Venom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The venom of the Temple Pit Viper, Trimeresurus wagleri (now classified as Tropidolaemus wagleri), has been a source of significant scientific interest due to its unique composition, which deviates from typical viperid venoms. A key discovery in the study of this venom was the identification of a family of small, neurotoxic peptides known as Waglerins. These peptides, unlike the hemorrhagic and coagulopathic toxins commonly found in vipers, exert their lethal effects through the potent and selective blockade of neuromuscular transmission. This technical guide provides a comprehensive overview of the discovery, characterization, and mechanism of action of Waglerin peptides, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Introduction

The venom of Trimeresurus wagleri is a complex mixture of bioactive molecules. While it contains enzymes common to other viper venoms, such as phospholipase A2, metalloproteinases, and L-amino acid oxidases, its most notable components are a family of low molecular weight peptides named Waglerins[1][2]. These peptides are responsible for the venom's neurotoxic effects, a characteristic more commonly associated with elapid snakes[3]. This guide delves into the seminal research that led to the isolation and characterization of these unique peptides, their pharmacological properties, and the experimental approaches used to elucidate their function.

Discovery and Physicochemical Characterization of Waglerin Peptides

The initial investigations into the lethal components of T. wagleri venom revealed the presence of thermostable, low molecular weight toxins[4]. Subsequent research led to the isolation and sequencing of four distinct peptides, designated Waglerin-1, Waglerin-2, Waglerin-3 (also referred to as SL-I), and Waglerin-4 (also referred to as SL-II)[4][5]. These peptides are composed of 22 to 24 amino acid residues and are characterized by a high proline content and a single intramolecular disulfide bond, which is crucial for their biological activity[4][6].

Quantitative Data Summary

The following tables summarize the key quantitative data for the characterized Waglerin peptides.

Table 1: Physicochemical Properties of Waglerin Peptides

PeptideAmino Acid ResiduesMolecular Weight (Da)Isoelectric Point (pI)
This compound2225049.6-9.9
Waglerin-22225309.6-9.9
Waglerin-3 (SL-I)24--
Waglerin-4 (SL-II)24--

Data sourced from Weinstein et al., 1991.[4]

Table 2: Lethality of Synthetic Waglerin Peptides in Mice

PeptideMurine i.p. LD50 (mg/kg)
This compound0.33 - 0.369
Waglerin-20.51 - 0.583
Waglerin-3 (SL-I)0.22

Data compiled from Weinstein et al., 1991 and Schmidt et al., 1992.[4][5]

Experimental Protocols

The isolation and characterization of Waglerin peptides involved a combination of chromatographic and analytical techniques. The functional assessment of their biological activity relied on classic neuromuscular physiology preparations.

Peptide Isolation and Purification

A multi-step chromatographic approach was employed to isolate the Waglerin peptides from crude T. wagleri venom.

Protocol 1: Waglerin Peptide Isolation

  • Venom Solubilization: Lyophilized crude venom from Trimeresurus wagleri was dissolved in a suitable buffer, such as 0.05 M Tris-HCl, pH 7.5.

  • Size-Exclusion Chromatography: The venom solution was first fractionated using fast protein liquid chromatography (FPLC) on a molecular sieve column (e.g., Sephadex G-50) to separate components based on size. The low molecular weight fractions exhibiting lethal activity were collected[4].

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The active fractions from size-exclusion chromatography were further purified by RP-HPLC on a C18 or C4 column[4][5]. A gradient of acetonitrile in 0.1% trifluoroacetic acid (TFA) was typically used to elute the peptides.

  • Purity Assessment: The purity of the isolated peptides was confirmed by re-chromatography and amino acid analysis.

Structural Characterization

The primary structure of the purified Waglerin peptides was determined using established protein chemistry techniques.

Protocol 2: Amino Acid Sequencing

  • Reduction and Alkylation: The single intramolecular disulfide bond was reduced with a reducing agent like dithiothreitol (DTT) and the resulting free cysteine residues were alkylated with a reagent such as 4-vinylpyridine to prevent re-oxidation[4].

  • Edman Degradation: The amino acid sequence of the reduced and alkylated peptides was determined by automated Edman degradation using a protein sequencer[4][7].

  • Mass Spectrometry: The molecular weights of the intact peptides were confirmed by mass spectrometry, which also helped to verify the amino acid sequences[4].

Functional Analysis: Neuromuscular Blocking Activity

The primary mechanism of action of Waglerin peptides was elucidated through experiments on isolated nerve-muscle preparations.

Protocol 3: Mouse Phrenic Nerve-Hemidiaphragm Preparation

  • Dissection: A phrenic nerve-hemidiaphragm preparation was dissected from a mouse and mounted in an organ bath containing a physiological saline solution (e.g., Krebs-Ringer solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Stimulation: The phrenic nerve was stimulated supramaximally with brief electrical pulses to elicit indirect muscle contractions (twitches). Direct muscle stimulation could also be applied to assess the direct effect on the muscle fibers.

  • Tension Recording: The isometric tension of the muscle contractions was recorded using a force transducer connected to a data acquisition system.

  • Toxin Application: this compound was added to the organ bath at a specific concentration (e.g., 4 µM), and the effect on the indirectly and directly elicited twitches was monitored over time[8]. A blockade of the indirect twitch with no effect on the direct twitch is indicative of a neuromuscular blocking action.

  • Washout: The reversibility of the effect was assessed by washing the preparation with fresh physiological saline solution.

Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism

Waglerin peptides exert their paralytic effects by acting as competitive antagonists at the nicotinic acetylcholine receptor (nAChR) located at the neuromuscular junction[1][3][9]. This blockade prevents the binding of the neurotransmitter acetylcholine (ACh), thereby inhibiting muscle contraction and leading to respiratory failure, which is the primary cause of death in mice[8].

Signaling Pathway

The following diagram illustrates the antagonistic action of this compound at the postsynaptic nAChR.

Waglerin_nAChR_Antagonism cluster_presynaptic Presynaptic Nerve Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Membrane Nerve_Impulse Nerve Impulse ACh_Vesicles Acetylcholine Vesicles Nerve_Impulse->ACh_Vesicles triggers ACh_Release ACh Release ACh_Vesicles->ACh_Release ACh ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to Waglerin This compound Waglerin->nAChR Blocks Ion_Channel Ion Channel (Closed) nAChR->Ion_Channel No_Depolarization No Membrane Depolarization Ion_Channel->No_Depolarization Muscle_Relaxation Muscle Relaxation (Paralysis) No_Depolarization->Muscle_Relaxation

Caption: Antagonistic action of this compound at the neuromuscular junction.

Subunit Selectivity

A remarkable feature of this compound is its high selectivity for the epsilon (ε) subunit-containing nAChR of adult mice[3][9][10]. It binds with significantly higher affinity to the α-ε subunit interface compared to the α-δ or the fetal α-γ interfaces[3]. This selectivity explains why neonatal mice, which express the γ subunit, are resistant to the lethal effects of this compound[3][10]. The IC50 value for this compound in decreasing the end-plate response to iontophoretically applied acetylcholine in adult wild-type mice is approximately 50 nM[10][11].

Experimental and Logical Workflows

The discovery and characterization of Waglerin peptides followed a logical progression from venom fractionation to functional analysis.

Experimental_Workflow Crude_Venom Crude Trimeresurus wagleri Venom FPLC Size-Exclusion FPLC Crude_Venom->FPLC HPLC Reverse-Phase HPLC FPLC->HPLC Pure_Peptides Purified Waglerin Peptides HPLC->Pure_Peptides Sequencing Amino Acid Sequencing (Edman Degradation) Pure_Peptides->Sequencing Mass_Spec Mass Spectrometry Pure_Peptides->Mass_Spec Functional_Assay Neuromuscular Blocking Assay (Phrenic Nerve-Diaphragm) Pure_Peptides->Functional_Assay Structure Primary Structure Determination Sequencing->Structure Mass_Spec->Structure Mechanism Mechanism of Action (nAChR Antagonism) Functional_Assay->Mechanism

Caption: Workflow for the isolation, characterization, and functional analysis of Waglerin peptides.

Broader Pharmacological Profile

While the primary target of this compound is the muscle nAChR, some studies have indicated that it can also modulate the function of ionotropic GABA(A) receptors in the central nervous system[12][13][14]. Depending on the specific neuronal population and the subunit composition of the GABA(A) receptor, this compound can either potentiate or inhibit GABA-induced currents[14]. For instance, in neurons from the nucleus accumbens of neonatal rats, this compound depresses the GABA-induced current with an IC50 of 2.5 µM[13].

Conclusion and Future Directions

The discovery of Waglerin peptides in the venom of Trimeresurus wagleri represented a significant finding in toxinology, highlighting the convergent evolution of neurotoxic strategies in Viperidae and Elapidae. The high selectivity of this compound for the ε-subunit of the nAChR has made it an invaluable pharmacological tool for studying the structure, function, and developmental regulation of this receptor[3]. The unique structure and potent biological activity of Waglerins continue to inspire research into their potential as lead compounds for the development of novel therapeutics, including muscle relaxants and, controversially, as components in cosmetic formulations for reducing wrinkles. Further investigation into the structure-activity relationships of these peptides and their interactions with various receptor subtypes will undoubtedly unveil new avenues for drug discovery and a deeper understanding of neuromuscular and synaptic transmission.

References

Methodological & Application

Synthetic Waglerin-1: Application Notes and Protocols for Research Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Waglerin-1 is a 22-amino acid peptide originally isolated from the venom of the Temple Pit Viper, Tropidolaemus wagleri.[1][2] This synthetic analog provides a consistent and reliable source of the toxin for research purposes. This compound is a potent competitive antagonist of the nicotinic acetylcholine receptor (nAChR), with a particular selectivity for the adult muscle-type receptor containing the epsilon (ε) subunit.[3][4][5] It functions by blocking the binding of acetylcholine to the nAChR, leading to neuromuscular blockade.[1][2] Additionally, this compound has been shown to modulate the activity of GABA-A receptors.[1][6] These properties make synthetic this compound a valuable tool for studies in neuropharmacology, receptor physiology, and drug discovery.

Physicochemical Properties

PropertyValueReference
Amino Acid SequenceGly-Gly-Lys-Pro-Asp-Leu-Arg-Pro-Cys-His-Pro-Pro-Cys-His-Tyr-Ile-Pro-Arg-Pro-Lys-Pro-Arg[5]
Molecular Weight~2520 Da[5]
Disulfide BondsSingle intramolecular bond between Cys9 and Cys13[5]
Purity>90% (typically assessed by HPLC and mass spectrometry)[7]
FormulationTypically supplied as a lyophilized powder[5]
SolubilitySoluble in water or saline buffer[5]
StorageStore lyophilized peptide at -20°C for long-term stability. Reconstituted solutions can be stored at 4°C for short periods.[7]

Biological Activity

ParameterValueSpecies/SystemReference
nAChR Antagonism
IC50 (nAChR blockade)50 nMAdult Mouse Neuromuscular Junction[3][5]
Binding Affinity~2100-fold higher for α-ε vs. α-δ subunit interfaceMouse nAChR[8]
~100-fold higher for mouse vs. rat or human α-ε interfacenAChR[8]
GABA-A Receptor Modulation
IC50 (inhibition of IGABA)2.5 µMNeonatal Rat Nucleus Accumbens Neurons (for IGABA induced by 10 µM GABA)[9]
Effect on GABA EC50Increased from 12±3 µM to 27±5 µMNeonatal Rat Nucleus Accumbens Neurons[9]
In Vivo Toxicity
Murine i.p. LD500.33 mg/kgMouse[10]

Signaling Pathway

The primary mechanism of action of this compound is the competitive antagonism of the nicotinic acetylcholine receptor at the neuromuscular junction.

waglerin1_pathway cluster_synapse Neuromuscular Junction cluster_postsynaptic Postsynaptic Membrane ACh Acetylcholine nAChR Nicotinic Acetylcholine Receptor (α₂βɛδ) ACh->nAChR Binds Waglerin1 This compound Waglerin1->nAChR Blocks Ion_Channel Ion Channel nAChR->Ion_Channel Opens Depolarization Membrane Depolarization Ion_Channel->Depolarization Na⁺ influx Contraction Muscle Contraction Depolarization->Contraction Initiates

Caption: this compound signaling pathway at the neuromuscular junction.

Experimental Protocols

HPLC Purification of Synthetic this compound

This protocol is for the purification of crude synthetic this compound.

hplc_workflow Start Start: Crude Synthetic this compound Dissolve Dissolve in 0.1% TFA Start->Dissolve Filter Filter through 0.22 µm syringe filter Dissolve->Filter Inject Inject onto HPLC column Filter->Inject Elute Elute with acetonitrile gradient Inject->Elute Monitor Monitor absorbance at 214 nm and 280 nm Elute->Monitor Collect Collect fractions containing the main peak Monitor->Collect Analyze Analyze fractions by mass spectrometry Collect->Analyze Pool Pool pure fractions Analyze->Pool Lyophilize Lyophilize to obtain pure peptide Pool->Lyophilize End End: Purified this compound Lyophilize->End

Caption: Workflow for HPLC purification of synthetic this compound.

Methodology:

  • Preparation of Crude Peptide: Dissolve the crude synthetic this compound in 0.1% trifluoroacetic acid (TFA) in water. Centrifuge to remove any insoluble material and filter the supernatant through a 0.22 µm syringe filter.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., Bio-Rad Hi-Pore RP318, 0.46 x 25 cm).[10]

    • Solvent A: 0.09% TFA in water.[10]

    • Solvent B: 0.09% TFA in 70% acetonitrile.[10]

    • Flow Rate: 1.0 ml/min.[10]

    • Temperature: 30°C.[10]

    • Detection: Monitor absorbance at 214 nm (for peptide bonds) and 280 nm (for tyrosine).

  • Elution Gradient:

    • Equilibrate the column with 18% Solvent B.[10]

    • After sample injection, maintain 18% Solvent B for 3 minutes.[10]

    • Apply a linear gradient from 18% to 35% Solvent B over 20 minutes.[10]

  • Fraction Collection and Analysis: Collect fractions corresponding to the major peak. Analyze the purity and identity of the fractions using mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound as a white powder.

In Vitro Electrophysiology: Whole-Cell Patch Clamp on Isolated Neurons

This protocol describes the investigation of this compound's effect on GABA-A receptor currents in isolated neurons.

Methodology:

  • Cell Preparation: Freshly isolate neurons (e.g., from murine hypothalamus or rat nucleus accumbens) using standard enzymatic and mechanical dissociation techniques.[3][9]

  • Electrophysiological Recording:

    • Perform whole-cell voltage-clamp recordings using a patch-clamp amplifier.

    • External Solution (in mM): e.g., 150 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.

    • Internal (Pipette) Solution (in mM): e.g., 140 CsCl, 2 MgCl₂, 10 HEPES, 1.1 EGTA, 4 ATP-Mg, 0.3 GTP-Na, pH 7.2.

    • Hold the membrane potential at a specified voltage (e.g., -60 mV).[9]

  • Drug Application:

    • Apply GABA at a subsaturating concentration (e.g., EC₁₀-EC₂₀) to elicit a control current (IGABA).

    • Co-apply this compound with GABA to determine its effect on IGABA.

    • To determine the IC₅₀, apply a range of this compound concentrations in the presence of a fixed concentration of GABA.

    • To investigate the mechanism of inhibition, generate a GABA concentration-response curve in the absence and presence of a fixed concentration of this compound.

  • Data Analysis: Measure the peak amplitude of the GABA-induced currents. Normalize the responses to the control IGABA. Fit the concentration-response data to a suitable equation (e.g., Hill equation) to determine IC₅₀ and EC₅₀ values.

Receptor Binding Assay: Competition with ¹²⁵I-α-Bungarotoxin

This protocol outlines a competitive binding assay to determine the affinity of this compound for nAChRs.

Methodology:

  • Preparation of Membranes: Prepare cell membranes from a source rich in the nAChR of interest (e.g., Torpedo electric organ, or a cell line expressing the desired nAChR subtype).

  • Binding Assay:

    • Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mg/ml BSA.

    • In a 96-well plate, combine:

      • A fixed concentration of ¹²⁵I-α-Bungarotoxin (e.g., 1-5 nM).

      • A range of concentrations of unlabeled this compound (the competitor).

      • The membrane preparation.

    • Nonspecific Binding: In a parallel set of wells, add a high concentration of a known nAChR antagonist (e.g., 1 mM nicotine or unlabeled α-bungarotoxin) to determine nonspecific binding.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Subtract the nonspecific binding from all measurements. Plot the percentage of specific binding as a function of the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC₅₀, which can then be converted to a Ki value.

Cell Viability Assay (MTT Assay)

This protocol can be used to assess the cytotoxic effects of this compound on a cell line of interest.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (the solvent used to dissolve this compound) and a positive control for cell death.

  • Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/ml and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm, with a reference wavelength of 630 nm.

  • Data Analysis: Express the results as a percentage of the vehicle control and plot the cell viability against the this compound concentration to determine the CC₅₀ (half-maximal cytotoxic concentration).

Safety Precautions

This compound is a potent neurotoxin. Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses). Avoid inhalation, ingestion, and contact with skin and eyes. In case of exposure, seek immediate medical attention. All research should be conducted in a properly equipped laboratory by trained personnel. Dispose of waste according to institutional guidelines for toxic materials.

References

Recombinant Waglerin-1: Expression and Purification Protocols for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Waglerin-1 is a 22-amino acid peptide originally isolated from the venom of the Temple pit viper (Tropidolaemus wagleri).[1][2][3] It functions as a competitive antagonist of the nicotinic acetylcholine receptor (nAChR), showing selectivity for the epsilon subunit of the adult muscle nAChR.[1][2][3][4] Additionally, this compound has been observed to interact with GABA-A receptors.[1][2][5][6] These properties make it a valuable tool for neuroscience research and a potential lead compound in drug development, particularly for applications requiring muscle relaxation. This document provides detailed protocols for the expression of recombinant this compound in Escherichia coli and its subsequent purification, yielding a high-purity product suitable for in vitro and in vivo studies.

Data Presentation

Quantitative data for a typical recombinant this compound production run are summarized in the table below.

ParameterValueMethod of Determination
Expression SystemEscherichia coli BL21(DE3)N/A
VectorpET-28a(+) with N-terminal His-tag and TEV cleavage siteN/A
Culture Volume1 LN/A
Wet Cell Paste Yield~5 gGravimetry
Concentration (post-purification)0.4 mg/mLUV-Vis Spectrophotometry (A280)
Purity>90%SDS-PAGE with Coomassie Staining, Densitometry
Final Yield~1.5 mgN/A
Molecular Weight (Monomer)~2.5 kDa (peptide only)ESI-Q-ToF Mass Spectrometry
Molecular Weight (His-tagged)~4.5 kDaESI-Q-ToF Mass Spectrometry

Experimental Protocols

Gene Synthesis and Vector Construction

The gene encoding this compound (Sequence: GGTGGTAAACCGGATCTGCGTCCTTGCCATCCGCCGTGTCATTATATTCCTCGTCCGAAACCGAAACGT) is codon-optimized for E. coli expression and synthesized commercially. The synthetic gene is cloned into a pET-28a(+) expression vector downstream of an N-terminal Hexahistidine (6xHis) tag and a Tobacco Etch Virus (TEV) protease cleavage site. The final construct is verified by Sanger sequencing.

Expression of Recombinant this compound in E. coli

This protocol describes the expression of His-tagged this compound in E. coli BL21(DE3).

Materials:

  • pET-28a(+)-Waglerin-1 plasmid

  • E. coli BL21(DE3) competent cells

  • Luria-Bertani (LB) broth and agar

  • Kanamycin (50 µg/mL)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) (1 M stock)

Procedure:

  • Transform the pET-28a(+)-Waglerin-1 plasmid into E. coli BL21(DE3) competent cells and plate on LB agar containing kanamycin. Incubate overnight at 37°C.

  • Inoculate a single colony into 50 mL of LB broth with kanamycin and grow overnight at 37°C with shaking (220 rpm).

  • Inoculate 1 L of LB broth containing kanamycin with the overnight culture.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Continue to incubate the culture for 4-6 hours at 30°C with shaking.

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until purification.

Purification of Recombinant this compound

This protocol details a two-step purification process involving immobilized metal affinity chromatography (IMAC) followed by reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Lysozyme, DNase I

  • Ni-NTA affinity resin

  • RP-HPLC Buffers: Solvent A (0.1% TFA in water), Solvent B (0.1% TFA in acetonitrile)

  • C18 RP-HPLC column

Procedure:

a. Cell Lysis and Affinity Chromatography:

  • Resuspend the frozen cell pellet in 30 mL of ice-cold Lysis Buffer.

  • Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

  • Sonicate the cell suspension on ice to complete lysis and shear DNA.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Equilibrate a Ni-NTA column with Lysis Buffer.

  • Load the clarified supernatant onto the equilibrated column.

  • Wash the column with 10 column volumes of Wash Buffer.

  • Elute the His-tagged this compound with 5 column volumes of Elution Buffer. Collect fractions.

  • Analyze fractions by SDS-PAGE to identify those containing the protein of interest.

b. (Optional) His-Tag Cleavage:

  • Pool the fractions containing the His-tagged this compound.

  • Dialyze against a buffer compatible with TEV protease (e.g., 50 mM Tris-HCl, 0.5 mM EDTA, 1 mM DTT, pH 8.0).

  • Add TEV protease and incubate overnight at 4°C.

  • To remove the cleaved His-tag and TEV protease (which is also His-tagged), pass the solution over a Ni-NTA column again and collect the flow-through.

c. Reverse-Phase HPLC:

  • Acidify the eluted fractions (with or without tag cleavage) with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

  • Filter the sample through a 0.22 µm filter.

  • Equilibrate a C18 RP-HPLC column with 95% Solvent A and 5% Solvent B.

  • Load the sample onto the column.

  • Elute the protein using a linear gradient of 5% to 65% Solvent B over 30 minutes.

  • Monitor the elution profile at 214 nm and 280 nm.

  • Collect fractions corresponding to the major peak.

  • Confirm the purity and identity of the final product by SDS-PAGE and mass spectrometry.[1]

  • Lyophilize the pure fractions for long-term storage.

Visualizations

Signaling Pathway of this compound

Waglerin1_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Membrane (Muscle) ACh_vesicle Acetylcholine Vesicles ACh Acetylcholine ACh_vesicle->ACh Release nAChR Nicotinic Acetylcholine Receptor (nAChR) Na_channel Na+ Channel nAChR->Na_channel Opens Depolarization Membrane Depolarization Na_channel->Depolarization Na+ Influx Contraction Muscle Contraction Depolarization->Contraction Initiates Waglerin1 This compound Waglerin1->nAChR Blocks ACh->nAChR Binds

Caption: Mechanism of this compound at the neuromuscular junction.

Experimental Workflow for Recombinant this compound Production

Waglerin1_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification Gene_Synthesis Codon-Optimized This compound Gene Ligation Ligation & Transformation Gene_Synthesis->Ligation Vector pET-28a(+) Vector Vector->Ligation Sequencing Sequence Verification Ligation->Sequencing Transformation Transform E. coli BL21(DE3) Sequencing->Transformation Culture Cell Culture Growth (OD600 0.6-0.8) Transformation->Culture Induction IPTG Induction Culture->Induction Harvest Cell Harvest (Centrifugation) Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis IMAC IMAC (Ni-NTA) Lysis->IMAC RP_HPLC RP-HPLC (C18 Column) IMAC->RP_HPLC QC QC (SDS-PAGE, MS) RP_HPLC->QC Final_Product Pure this compound QC->Final_Product

Caption: Workflow for recombinant this compound expression and purification.

References

Application Notes and Protocols for In Vitro Assays of Waglerin-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of Waglerin-1, a 22-amino acid peptide toxin originally isolated from the venom of the Wagler's pit viper (Tropidolaemus wagleri). This compound is a known antagonist of the nicotinic acetylcholine receptor (nAChR), with selectivity for the adult muscle-type receptor containing the epsilon (ε) subunit. It has also been shown to modulate the function of GABA-A receptors. These protocols are intended to guide researchers in the assessment of this compound's biological activity in various in vitro systems.

Summary of Quantitative Data

The following table summarizes the key quantitative parameters of this compound's activity from in vitro assays.

Assay TypeTargetSpecies/TissueKey ParameterValueReference
ElectrophysiologyNicotinic Acetylcholine Receptor (nAChR)Adult Mouse Neuromuscular JunctionIC₅₀50 nM[1]
ElectrophysiologyGABA-A ReceptorRat Nucleus Accumbens NeuronsIC₅₀ (for GABA-induced current)2.5 µM
Competition Binding AssayNicotinic Acetylcholine Receptor (nAChR)Adult Mouse Neuromuscular JunctionInhibition of α-bungarotoxin bindingYes[1]

Signaling Pathway of this compound at the Neuromuscular Junction

This compound primarily exerts its effect at the neuromuscular junction by acting as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR). In adult mammals, the nAChR is a pentameric ligand-gated ion channel composed of two α1, one β1, one δ, and one ε subunit. Acetylcholine (ACh) released from the motor neuron binds to the α subunits, causing a conformational change that opens the channel and allows an influx of sodium ions, leading to muscle cell depolarization and contraction. This compound selectively binds to the nAChR, likely at or near the acetylcholine binding site, and prevents ACh from binding, thus inhibiting ion flow and causing muscle paralysis. The selectivity for the ε subunit explains why neonatal mice, which express a γ subunit instead of the ε subunit, are resistant to the effects of this compound.[1]

Waglerin1_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane (Muscle Cell) Motor Neuron Motor Neuron ACh Acetylcholine Motor Neuron->ACh Releases nAChR Nicotinic Acetylcholine Receptor (α₂βδε) ACh->nAChR Binds Waglerin1 This compound Waglerin1->nAChR Blocks IonChannel Ion Channel (Closed) IonChannel_Open Ion Channel (Open) NoContraction Muscle Paralysis IonChannel->NoContraction nAChR_Open Nicotinic Acetylcholine Receptor (α₂βδε) Na_Influx Na+ Influx IonChannel_Open->Na_Influx Depolarization Depolarization Na_Influx->Depolarization Contraction Muscle Contraction Depolarization->Contraction

This compound's antagonistic action at the neuromuscular junction.

Experimental Protocols

Competition Radioligand Binding Assay for nAChR

This protocol describes a competition binding assay to determine the ability of this compound to displace the binding of a known nAChR antagonist, α-bungarotoxin, from its receptor.

Experimental Workflow:

Workflow for the competition radioligand binding assay.

Materials:

  • Adult mouse skeletal muscle (e.g., gastrocnemius)

  • Homogenization buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors

  • Binding buffer: 20 mM HEPES, pH 7.4, containing 1 mg/mL BSA

  • This compound stock solution

  • ¹²⁵I-α-bungarotoxin (radiolabeled ligand)

  • Non-labeled α-bungarotoxin (for determining non-specific binding)

  • Glass fiber filters

  • Scintillation fluid

  • Gamma counter

Procedure:

  • Membrane Preparation:

    • Dissect skeletal muscle from adult mice and place it in ice-cold homogenization buffer.

    • Homogenize the tissue using a Dounce homogenizer or a polytron.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • Total binding: 50 µL of membrane suspension, 50 µL of ¹²⁵I-α-bungarotoxin (e.g., 1 nM final concentration), and 50 µL of binding buffer.

      • Non-specific binding: 50 µL of membrane suspension, 50 µL of ¹²⁵I-α-bungarotoxin, and 50 µL of a high concentration of non-labeled α-bungarotoxin (e.g., 1 µM).

      • Competition: 50 µL of membrane suspension, 50 µL of ¹²⁵I-α-bungarotoxin, and 50 µL of varying concentrations of this compound.

    • Incubate the plate at room temperature for 1-2 hours.

    • Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in binding buffer.

    • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of ¹²⁵I-α-bungarotoxin) using non-linear regression analysis.

Electrophysiological Analysis of nAChR Inhibition

This protocol outlines the use of two-electrode voltage-clamp electrophysiology in Xenopus laevis oocytes to characterize the inhibitory effect of this compound on nAChRs.

Experimental Workflow:

Workflow for electrophysiological analysis of nAChR inhibition.

Materials:

  • Xenopus laevis oocytes

  • cRNAs for the desired nAChR subunits (e.g., mouse muscle α1, β1, δ, and ε)

  • Oocyte Ringers 2 (OR2) solution

  • Recording solution (e.g., ND96)

  • Acetylcholine (ACh) stock solution

  • This compound stock solution

  • Two-electrode voltage-clamp setup

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus oocytes.

    • Inject oocytes with a mixture of the cRNAs encoding the nAChR subunits.

    • Incubate the injected oocytes in OR2 solution at 18°C for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl.

    • Voltage-clamp the oocyte at a holding potential of -70 mV.

    • Apply a brief pulse of ACh (e.g., 100 µM) to the oocyte and record the inward current.

    • Wash the oocyte with recording solution until the current returns to baseline.

    • Perfuse the oocyte with a known concentration of this compound for a set period (e.g., 2-5 minutes).

    • While still in the presence of this compound, apply the same pulse of ACh and record the current.

    • Repeat steps 5-7 with a range of this compound concentrations.

  • Data Analysis:

    • Measure the peak amplitude of the ACh-evoked current in the absence and presence of each concentration of this compound.

    • Calculate the percentage of inhibition for each this compound concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxic effects of this compound on a relevant cell line, such as the human rhabdomyosarcoma cell line TE671, which expresses muscle-type nAChRs, or a primary skeletal muscle cell culture.

Experimental Workflow:

Workflow for the MTT cell viability assay.

Materials:

  • TE671 cells or primary skeletal muscle cells

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Plating:

    • Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the cells and replace it with medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells to ensure complete solubilization.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value, if any, using non-linear regression analysis.

References

Application Notes and Protocols for Waglerin-1 in Electrophysiology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for utilizing Waglerin-1, a 22-amino acid peptide toxin isolated from the venom of the Wagler's pit viper (Tropidolaemus wagleri), in electrophysiological studies. This compound is a valuable pharmacological tool for investigating nicotinic acetylcholine receptors (nAChRs) and GABAA receptors.

Introduction to this compound

This compound is a competitive antagonist of the muscle nicotinic acetylcholine receptor (nAChR), exhibiting marked selectivity for the adult form containing the ε (epsilon) subunit.[1][2] It also modulates the function of GABAA receptors, where it can act as both a positive and negative allosteric modulator, depending on the neuronal population.[3] This dual activity makes this compound a unique tool for dissecting cholinergic and GABAergic neurotransmission.

Mechanism of Action

Nicotinic Acetylcholine Receptors (nAChRs): this compound acts as a competitive antagonist at the neuromuscular junction by binding to the nAChR. It shows a significantly higher affinity for the α-ε subunit interface of the adult mouse nAChR compared to the α-δ interface.[4] This selectivity for the ε-subunit-containing receptor results in a potent blockade of neuromuscular transmission in adult mammals, while neonatal forms containing the γ (gamma) subunit are resistant.[2] There are also notable species-specific differences in sensitivity, with mice being more susceptible than rats.[4]

GABAA Receptors: this compound exhibits a complex modulatory effect on GABAA receptors. In some neurons, it potentiates GABA-induced currents, an effect that mimics diazepam and can be antagonized by the benzodiazepine antagonist flumazenil. This suggests that this compound can act at the benzodiazepine binding site to increase the receptor's affinity for GABA.[3] In other neuronal populations, this compound can suppress GABA-induced currents, indicating a competitive inhibition at a different class of GABAA receptors.[3][5]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the known quantitative effects of this compound on nAChRs and GABAA receptors.

Target Species/Cell Type Effect Parameter Value Reference
Adult Muscle nAChR (ε-subunit)MouseInhibitionIC5050 nM[1][2]
GABAA ReceptorNeonatal Rat Nucleus Accumbens NeuronsInhibitionIC502.5 µM (for IGABA induced by 10 µM GABA)[5]
GABAA ReceptorNeonatal Rat Nucleus Accumbens NeuronsShift in GABA EC50EC5012 µM (GABA alone) to 27 µM (with 2.5 µM this compound)[5]
Parameter Description Observation Reference
Binding Affinity (Qualitative) Relative binding tightness to different nAChR subunit interfaces.Binds 2100-fold more tightly to the α-ε than to the α-δ interface in mouse nAChR.[4]
Species Selectivity Difference in binding affinity between species.Binds 100-fold more tightly to the mouse nAChR α-ε interface than to rat or human.[4]
Effect on Miniature End-Plate Potentials (MEPPs) Postsynaptic response to spontaneous acetylcholine release.Reversibly decreased the amplitude of MEPPs at 0.52 µM in mouse neuromuscular junction.[6]
Effect on End-Plate Potentials (EPPs) Postsynaptic response to nerve-evoked acetylcholine release.Reversibly decreased the amplitude of EPPs at 1.2-4 nM in mouse neuromuscular junction.[6]

Experimental Protocols

Preparation of this compound Stock Solution

This compound is a peptide and requires careful handling to maintain its activity.

  • Reconstitution: Recombinant this compound is often supplied in a buffered solution (e.g., 50 mM NaHepes, pH 7.5, 300 mM NaCl).[7] If supplied as a lyophilized powder, reconstitute in high-purity water or a suitable buffer to a stock concentration of 1 mg/mL. To avoid adsorption to surfaces, use low-protein-binding tubes.

  • Storage: Store the stock solution at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles. For short-term use (days), the solution can be kept at 4°C.

Protocol 1: Investigating nAChR Antagonism using Whole-Cell Voltage-Clamp

Objective: To characterize the inhibitory effect of this compound on nAChRs expressed in a heterologous system (e.g., HEK293 cells) or in primary neuronal/muscle cultures.

Materials:

  • Cells expressing the nAChR subtype of interest.

  • Patch-clamp setup with a voltage-clamp amplifier.

  • External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

  • Internal solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH.

  • Acetylcholine (ACh) stock solution (e.g., 1 M in water).

  • This compound stock solution.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for patch-clamp recording.

  • Establish Whole-Cell Configuration:

    • Form a gigaohm seal between the patch pipette and the cell membrane.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Clamp the membrane potential at a holding potential of -60 mV.

  • Baseline ACh-Evoked Currents:

    • Prepare a working concentration of ACh (e.g., 100 µM) in the external solution.

    • Using a rapid perfusion system, apply a short pulse of ACh (e.g., 2 seconds) to elicit an inward current.

    • Repeat the ACh application every 60-90 seconds to establish a stable baseline response (less than 10% variation in peak amplitude).

  • Application of this compound:

    • Prepare the desired concentrations of this compound in the external solution containing ACh.

    • Apply the this compound/ACh solution and record the evoked current. To determine the IC50, a range of this compound concentrations should be tested.

    • To assess the time course of inhibition, pre-incubate the cell with this compound for a set period (e.g., 1-5 minutes) before co-applying with ACh.

  • Washout: Perfuse the cell with the external solution to wash out this compound and observe any recovery of the ACh-evoked current.

  • Data Analysis:

    • Measure the peak amplitude of the inward current in the absence and presence of different concentrations of this compound.

    • Normalize the current amplitude in the presence of this compound to the baseline control.

    • Plot the normalized current as a function of this compound concentration and fit the data with a Hill equation to determine the IC50.

Protocol 2: Investigating GABAA Receptor Modulation using Whole-Cell Current-Clamp

Objective: To characterize the modulatory effects of this compound on the membrane potential of neurons in response to GABA.

Materials:

  • Primary neurons or a neuronal cell line expressing GABAA receptors.

  • Patch-clamp setup with a current-clamp amplifier.

  • External solution (as in Protocol 1).

  • Internal solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, 10 Phosphocreatine, pH 7.2 with KOH.

  • GABA stock solution (e.g., 100 mM in water).

  • This compound stock solution.

Procedure:

  • Cell Preparation and Whole-Cell Configuration: Follow steps 1 and 2 from Protocol 1, but use the K-gluconate-based internal solution.

  • Establish Resting Membrane Potential (RMP): In current-clamp mode (I=0), allow the cell to stabilize and record the RMP.

  • Baseline GABA-Induced Hyperpolarization/Depolarization:

    • Prepare a working concentration of GABA (e.g., 10 µM) in the external solution.

    • Apply a short pulse of GABA (e.g., 5 seconds) and record the change in membrane potential. In most mature neurons, this will be a hyperpolarization.

    • Repeat the GABA application to establish a stable baseline response.

  • Application of this compound:

    • To test for potentiation: Pre-incubate the neuron with a low concentration of this compound (e.g., 1 µM) for 1-2 minutes, then co-apply with the same concentration of GABA. Observe for a larger change in membrane potential compared to GABA alone.

    • To test for inhibition: Pre-incubate the neuron with a higher concentration of this compound (e.g., 10 µM) for 1-2 minutes, then co-apply with GABA. Observe for a smaller change in membrane potential.

  • Washout: Perfuse with the external solution to wash out this compound and observe the recovery of the GABA-induced response.

  • Data Analysis:

    • Measure the peak change in membrane potential from RMP in the absence and presence of this compound.

    • Calculate the percentage change in the GABA response due to this compound.

Mandatory Visualizations

Waglerin1_nAChR_Antagonism cluster_0 Neuromuscular Junction ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (α₂βδɛ) ACh->nAChR Binds Waglerin1 This compound Waglerin1->nAChR Competitively Binds Channel_Open Channel Opening (Na⁺ Influx) nAChR->Channel_Open Activates No_Contraction Muscle Paralysis nAChR->No_Contraction Inhibited Muscle_Contraction Muscle Contraction Channel_Open->Muscle_Contraction

Competitive antagonism of nAChR by this compound.

Waglerin1_GABA_Modulation cluster_1 GABAergic Synapse GABA GABA GABA_A_R GABA-A Receptor GABA->GABA_A_R Binds Waglerin1 This compound BZD_Site Benzodiazepine Site Waglerin1->BZD_Site Binds (Potentiation) Channel_Open Channel Opening (Cl⁻ Influx) GABA_A_R->Channel_Open Activates BZD_Site->GABA_A_R Increases GABA Affinity Hyperpolarization Neuronal Inhibition (Hyperpolarization) Channel_Open->Hyperpolarization

Potentiation of GABAA receptor function by this compound.

Experimental_Workflow_Voltage_Clamp start Start prep Prepare Cells and Solutions start->prep patch Establish Whole-Cell Voltage-Clamp (-60 mV) prep->patch baseline Record Baseline ACh-Evoked Currents patch->baseline apply_waglerin Apply this compound + ACh baseline->apply_waglerin record Record Inhibited Currents apply_waglerin->record washout Washout and Record Recovery record->washout analyze Analyze Data (IC50) washout->analyze end End analyze->end

Workflow for Voltage-Clamp Experiments.

Troubleshooting and Considerations

  • Peptide Stability: this compound is a peptide and may be susceptible to degradation by proteases. Use protease inhibitors in preparations of primary cells if necessary.

  • Non-specific Binding: Peptides can stick to plasticware. Use low-protein-binding tubes and pipette tips to ensure accurate concentrations.

  • Species Differences: Be aware of the significant species-specific differences in nAChR sensitivity to this compound. Results from mouse models may not be directly translatable to other species.[4]

  • GABAA Receptor Subtypes: The dual effect of this compound on GABAA receptors is likely due to the heterogeneity of GABAA receptor subunits. The specific subunit composition will determine whether potentiation or inhibition is observed.[3]

These application notes and protocols are intended to serve as a guide. Researchers should optimize the specific parameters for their experimental system.

References

Application Notes and Protocols for Fluorescently Labeled Waglerin-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Waglerin-1 is a 22-amino acid peptide toxin originally isolated from the venom of the Wagler's pit viper (Tropidolaemus wagleri). It functions as a competitive antagonist of the nicotinic acetylcholine receptor (nAChR), with a notable selectivity for the adult muscle-type nAChR containing the epsilon (ε) subunit.[1][2][3][4][5] Additionally, this compound has been shown to modulate the function of ionotropic GABA receptors.[1][4][6][7] The availability of fluorescently labeled this compound, such as this compound-FAM, provides a powerful tool for researchers to investigate the expression, function, and pharmacology of these key ion channels.[1][6]

These application notes provide an overview of the potential uses of fluorescently labeled this compound and detailed protocols for its application in various experimental settings.

Physicochemical and Pharmacological Properties

Table 1: Quantitative Data for Unlabeled this compound

ParameterValueReceptor/SystemSpeciesReference(s)
IC50 50 nMMuscle nAChR (adult)Mouse[5][6]
Binding Selectivity ~2100-fold higher affinity for α-ε vs. α-δ subunit interfaceMuscle nAChRMouse[8]
Binding Selectivity ~100-fold higher affinity for α-ε interface of mouse vs. rat or human nAChRMuscle nAChRMouse, Rat, Human[8]
IC50 (GABA Receptor) ~2.5 µM (for I(GABA) induced by 10 µM GABA)GABAA Receptors in Nucleus Accumbens NeuronsNeonatal Rat[6][9]
EC50 (GABA Receptor) Shifted from 12 µM to 27 µM in the presence of 2.5 µM this compoundGABAA Receptors in Nucleus Accumbens NeuronsNeonatal Rat[9]

Note: The addition of a fluorescent tag (e.g., FAM) may influence the binding kinetics. It is recommended that users perform their own binding assays to determine the precise affinity of the labeled peptide in their experimental system.

Applications

Fluorescently labeled this compound can be utilized in a variety of applications to study nAChRs and GABA receptors, including:

  • Visualization and Localization of Receptors: Imaging the distribution and subcellular localization of nAChRs and potentially GABA receptors in cell cultures and tissue preparations.

  • Receptor Binding Assays: Performing competition binding assays to screen for novel ligands that target the this compound binding site on the nAChR.

  • Flow Cytometry: Quantifying the population of cells expressing the target receptors on their surface.

  • Electrophysiology: In combination with techniques like patch-clamp fluorometry to correlate receptor conformational changes with ion channel activity.

Signaling Pathways

This compound exerts its effects by modulating the signaling of two major classes of ion channels: nicotinic acetylcholine receptors and GABA receptors.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

This compound acts as a competitive antagonist at the nAChR, blocking the binding of the endogenous agonist acetylcholine (ACh). This inhibition prevents the opening of the ion channel and the subsequent influx of cations (primarily Na+ and Ca2+), thereby inhibiting downstream signaling cascades that are typically initiated by nAChR activation.

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACh Acetylcholine nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds & Activates Waglerin1 Fluorescently Labeled This compound Waglerin1->nAChR Binds & Inhibits Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Opens Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream Downstream Signaling (e.g., Ca2+ signaling, MAPK pathway) Depolarization->Downstream

This compound antagonism of nAChR signaling.

GABA Receptor Signaling

This compound has a more complex modulatory effect on GABA receptors, where it can either potentiate or depress the GABA-induced current depending on the specific neuronal population and receptor subunit composition.[7] The primary mechanism of GABAA receptor signaling involves the influx of chloride ions (Cl-), leading to hyperpolarization of the neuronal membrane and an inhibitory effect on neurotransmission.

GABA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GABA GABA GABAR GABAA Receptor GABA->GABAR Binds & Activates Waglerin1 Fluorescently Labeled This compound Waglerin1->GABAR Modulates (Potentiates or Inhibits) Ion_Influx Chloride Influx (Cl-) GABAR->Ion_Influx Opens Channel Hyperpolarization Membrane Hyperpolarization Ion_Influx->Hyperpolarization Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition

Modulation of GABA receptor signaling by this compound.

Experimental Protocols

The following protocols are generalized and should be optimized for your specific cell type, equipment, and experimental conditions.

Live-Cell Imaging for Receptor Localization

This protocol describes the use of fluorescently labeled this compound to visualize the localization of nAChRs on the surface of live cells.

Materials:

  • Fluorescently labeled this compound (e.g., this compound-FAM)

  • Live-cell imaging medium (e.g., phenol red-free DMEM/F-12)

  • Phosphate-buffered saline (PBS)

  • Cells expressing the target nAChR (e.g., cultured myotubes, transfected HEK293 cells)

  • Confocal microscope with appropriate filter sets for the chosen fluorophore

  • Glass-bottom imaging dishes

Experimental Workflow:

Live_Cell_Imaging_Workflow start Start cell_prep Plate cells on glass-bottom dishes start->cell_prep incubation Incubate with Fluorescent This compound cell_prep->incubation wash Wash to remove unbound peptide incubation->wash imaging Image with confocal microscope wash->imaging analysis Analyze receptor distribution imaging->analysis end End analysis->end

Workflow for live-cell imaging with fluorescent this compound.

Protocol:

  • Cell Preparation: Plate cells on glass-bottom imaging dishes and culture until they reach the desired confluency.

  • Preparation of Labeled Peptide: Dilute the fluorescently labeled this compound stock solution to the desired final concentration in pre-warmed live-cell imaging medium. A starting concentration range of 50-200 nM is recommended, based on the IC50 of the unlabeled peptide.

  • Incubation: Remove the culture medium from the cells and replace it with the medium containing the fluorescently labeled this compound. Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.

  • Washing: Gently wash the cells three times with pre-warmed PBS to remove unbound peptide.

  • Imaging: Immediately add fresh live-cell imaging medium to the cells and visualize them using a confocal microscope equipped with the appropriate laser lines and emission filters for the fluorophore (e.g., for FAM, excitation ~495 nm, emission ~520 nm).

  • Data Analysis: Acquire images and analyze the fluorescence signal to determine the localization and distribution of the labeled receptors.

Competition Binding Assay

This protocol outlines a competition binding assay to determine the binding affinity of an unlabeled test compound by measuring its ability to displace fluorescently labeled this compound from its binding site on the nAChR.

Materials:

  • Fluorescently labeled this compound (e.g., this compound-FAM)

  • Unlabeled test compounds

  • Cell membranes or whole cells expressing the target nAChR

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • 96-well microplate (black, clear bottom for cell-based assays)

  • Microplate reader with fluorescence detection capabilities

Experimental Workflow:

Competition_Binding_Assay_Workflow start Start prepare_reagents Prepare serial dilutions of unlabeled compound start->prepare_reagents add_components Add cells/membranes, labeled This compound, and unlabeled compound prepare_reagents->add_components incubate Incubate to reach binding equilibrium add_components->incubate measure_fluorescence Measure fluorescence intensity incubate->measure_fluorescence calculate_ic50 Calculate IC50 and Ki values measure_fluorescence->calculate_ic50 end End calculate_ic50->end

Workflow for a competition binding assay.

Protocol:

  • Preparation of Reagents:

    • Prepare serial dilutions of the unlabeled test compound in binding buffer.

    • Prepare a solution of fluorescently labeled this compound in binding buffer at a concentration close to its Kd (if unknown, a concentration of 50-100 nM can be used as a starting point).

  • Assay Setup: In a 96-well microplate, add in the following order:

    • Binding buffer

    • Unlabeled test compound at various concentrations

    • Cell membranes or whole cells

    • Fluorescently labeled this compound

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium. The plate should be protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader with the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis:

    • Plot the fluorescence intensity against the logarithm of the unlabeled test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that displaces 50% of the labeled this compound).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescently labeled this compound and Kd is its dissociation constant.

Flow Cytometry for Receptor Expression Analysis

This protocol describes the use of fluorescently labeled this compound to quantify the percentage of cells expressing nAChRs in a population using flow cytometry.

Materials:

  • Fluorescently labeled this compound (e.g., this compound-FAM)

  • Cell suspension expressing the target nAChR

  • Flow cytometry staining buffer (e.g., PBS with 1% BSA)

  • Flow cytometer with appropriate lasers and filters

Experimental Workflow:

Flow_Cytometry_Workflow start Start prepare_cells Prepare single-cell suspension start->prepare_cells incubate Incubate cells with Fluorescent this compound prepare_cells->incubate wash Wash to remove unbound peptide incubate->wash acquire_data Acquire data on flow cytometer wash->acquire_data analyze Analyze percentage of positive cells acquire_data->analyze end End analyze->end

Workflow for flow cytometry analysis.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension of the cells to be analyzed at a concentration of 1 x 10^6 cells/mL in ice-cold flow cytometry staining buffer.

  • Incubation: Add fluorescently labeled this compound to the cell suspension at a final concentration of 100-200 nM. Incubate on ice for 30-60 minutes, protected from light. Include an unstained control sample.

  • Washing: Wash the cells three times with 1 mL of ice-cold flow cytometry staining buffer to remove unbound peptide. Centrifuge at 300 x g for 5 minutes between each wash.

  • Data Acquisition: Resuspend the cells in 500 µL of flow cytometry staining buffer and acquire data on a flow cytometer using the appropriate laser for excitation and emission filter for the fluorophore.

  • Data Analysis: Gate on the cell population of interest and quantify the percentage of fluorescently positive cells compared to the unstained control.

Conclusion

Fluorescently labeled this compound is a versatile tool for studying the pharmacology and cellular biology of nicotinic acetylcholine and GABA receptors. The protocols provided here serve as a starting point for a range of applications. Researchers are encouraged to optimize these methods for their specific experimental needs to fully leverage the potential of this valuable research tool.

References

Application Notes and Protocols for Waglerin-1 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Waglerin-1 is a 22-amino acid peptide toxin originally isolated from the venom of the Temple pit viper, Tropidolaemus wagleri. It is a potent and selective competitive antagonist of the adult muscle-type nicotinic acetylcholine receptor (nAChR), specifically targeting the ε-subunit.[1][2][3] Additionally, this compound has been shown to modulate the function of γ-aminobutyric acid type A (GABAA) receptors.[4][5][6][7] These properties make this compound a valuable pharmacological tool for studying cholinergic and GABAergic neurotransmission and a potential lead compound in drug discovery, particularly in fields related to neuromuscular disorders and cosmetology for its muscle-relaxing effects.[5]

This document provides detailed application notes and protocols for the use of this compound in various cell culture-based assays to assess its effects on cell viability, apoptosis, and intracellular calcium mobilization.

Mechanism of Action

This compound primarily acts as a competitive antagonist at the neuromuscular junction by blocking the binding of acetylcholine (ACh) to the adult muscle nAChR, which is composed of α, β, δ, and ε subunits. Its high affinity for the α-ε subunit interface results in the inhibition of ion flow through the channel, leading to muscle relaxation and, at higher concentrations, paralysis.[1][2][3][8][9] The IC50 for the inhibition of the adult wild-type mouse nAChR has been determined to be 50 nM.[1][2]

This compound also exhibits modulatory effects on GABAA receptors, which can be either potentiating or inhibitory depending on the neuronal cell type and the subunit composition of the receptor.[4][10] For instance, in neonatal rat nucleus accumbens neurons, this compound has been shown to depress the GABA-induced current with an IC50 of 2.5 µM.[6]

Quantitative Data Summary

ParameterCell Line/SystemValueReference
IC50 (nAChR Inhibition)Adult wild-type mouse end-plate50 nM[1][2]
IC50 (GABAAR Inhibition)Neonatal rat nucleus accumbens neurons2.5 µM[6]
Effective Concentration (Inhibition of evoked end-plate potentials)Adult wild-type mouse neuromuscular junction1 µM[1][2]
Effective Concentration (Modulation of GABA-activated current)Murine hypothalamic neurons32 µM[4]

Signaling Pathways

Waglerin1_nAChR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Waglerin1 This compound nAChR Nicotinic Acetylcholine Receptor (α₂βδε) Waglerin1->nAChR Blocks ACh Acetylcholine ACh->nAChR Binds & Activates Depolarization Membrane Depolarization nAChR->Depolarization Na⁺ influx Ca_influx Ca²⁺ Influx Depolarization->Ca_influx Muscle_Contraction Muscle Contraction Ca_influx->Muscle_Contraction

Waglerin1_GABAAR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Waglerin1 This compound GABAAR GABAA Receptor Waglerin1->GABAAR Modulates (Inhibits/Potentiates) GABA GABA GABA->GABAAR Binds & Activates Hyperpolarization Membrane Hyperpolarization GABAAR->Hyperpolarization Cl⁻ influx Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition

Experimental Protocols

Cell Viability Assay (WST-1)

This protocol is designed to assess the effect of this compound on the viability of adherent cell lines (e.g., C2C12 myoblasts, SH-SY5Y neuroblastoma). The WST-1 assay measures the metabolic activity of viable cells.[8][10][11]

Materials:

  • This compound (reconstituted in sterile, nuclease-free water or an appropriate buffer)

  • Target cells (e.g., C2C12, SH-SY5Y)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Serum-free culture medium

  • 96-well flat-bottom tissue culture plates

  • WST-1 reagent

  • Microplate reader (420-480 nm absorbance)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in serum-free medium at 2x the final desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Carefully aspirate the complete culture medium from the wells.

    • Add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.

    • Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye.

    • Measure the absorbance at 440 nm using a microplate reader. Use a reference wavelength of >600 nm.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium with WST-1 only) from all other readings.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

WST1_Workflow start Start seed_cells Seed Cells in 96-well Plate (5,000-10,000 cells/well) start->seed_cells incubate_24h Incubate 24h (37°C, 5% CO₂) seed_cells->incubate_24h treat_waglerin1 Treat with this compound (various concentrations) incubate_24h->treat_waglerin1 incubate_treatment Incubate (24-72h) treat_waglerin1->incubate_treatment add_wst1 Add WST-1 Reagent (10 µL/well) incubate_treatment->add_wst1 incubate_wst1 Incubate (1-4h) add_wst1->incubate_wst1 read_absorbance Measure Absorbance (440 nm) incubate_wst1->read_absorbance analyze_data Analyze Data (% Viability) read_absorbance->analyze_data end End analyze_data->end

Apoptosis Assay (JC-1)

This protocol utilizes the JC-1 dye to assess changes in mitochondrial membrane potential (ΔΨm), an early indicator of apoptosis. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with a collapsed ΔΨm, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence.[12][13][14][15][16]

Materials:

  • This compound

  • Target cells

  • Complete culture medium

  • 6-well plates or glass-bottom dishes for microscopy

  • JC-1 dye solution (e.g., 5 µg/mL in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates or on coverslips at an appropriate density to reach 70-80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for a predetermined time (e.g., 6, 12, 24 hours). Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

  • JC-1 Staining:

    • Prepare a fresh 1x JC-1 staining solution by diluting the stock in pre-warmed culture medium to a final concentration of 1-10 µM.[12]

    • Remove the medium from the treated cells and wash once with PBS.

    • Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C in the dark.[12][13][15]

  • Imaging or Flow Cytometry:

    • Microscopy:

      • Wash the cells twice with warm PBS.

      • Add fresh culture medium or PBS for imaging.

      • Immediately visualize the cells under a fluorescence microscope using filters for red (J-aggregates) and green (JC-1 monomers) fluorescence.

    • Flow Cytometry:

      • Trypsinize and collect the cells.

      • Wash the cells with PBS and resuspend in 500 µL of PBS.

      • Analyze the cells on a flow cytometer, detecting green fluorescence in the FITC channel and red fluorescence in the PE channel.

  • Data Analysis:

    • For microscopy, capture images and observe the shift from red to green fluorescence in treated cells compared to controls.

    • For flow cytometry, quantify the percentage of cells with high red fluorescence (healthy) versus high green fluorescence (apoptotic). Calculate the ratio of red to green fluorescence intensity as a measure of mitochondrial depolarization.

JC1_Workflow start Start seed_and_treat Seed and Treat Cells with this compound start->seed_and_treat incubate_treatment Incubate (6-24h) seed_and_treat->incubate_treatment stain_jc1 Stain with JC-1 (15-30 min) incubate_treatment->stain_jc1 wash_cells Wash Cells with PBS stain_jc1->wash_cells acquire_data Acquire Data (Microscopy or Flow Cytometry) wash_cells->acquire_data analyze_data Analyze Data (Red/Green Fluorescence Ratio) acquire_data->analyze_data end End analyze_data->end

Intracellular Calcium Imaging (Fluo-4 AM)

This protocol describes the use of the fluorescent calcium indicator Fluo-4 AM to measure changes in intracellular calcium concentration ([Ca2+]i) in response to this compound, particularly in cells expressing nAChRs or GABAA receptors.[1][17][18][19][20]

Materials:

  • This compound

  • Target cells (e.g., primary neurons, muscle cells, or cell lines expressing relevant receptors)

  • Black, clear-bottom 96-well plates or glass-bottom dishes

  • Fluo-4 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Agonist for the receptor of interest (e.g., Acetylcholine for nAChR, GABA for GABAAR)

  • Fluorescence plate reader or microscope with live-cell imaging capabilities

Procedure:

  • Cell Seeding:

    • Seed cells in a black, clear-bottom 96-well plate or on glass-bottom dishes and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).[1]

    • Remove the culture medium and wash the cells once with HBSS.

    • Add 100 µL of the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.[1]

    • Wash the cells twice with HBSS to remove excess dye.

  • This compound Incubation and Calcium Measurement:

    • Add 100 µL of HBSS containing the desired concentration of this compound to the cells and incubate for 10-20 minutes.

    • Place the plate in a fluorescence plate reader or on a fluorescence microscope.

    • Establish a baseline fluorescence reading (Excitation: ~494 nm, Emission: ~516 nm).

    • Add the appropriate agonist (e.g., ACh or GABA) to stimulate calcium influx.

    • Continuously record the fluorescence intensity for several minutes to capture the calcium transient.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F0) from the peak fluorescence (F).

    • Normalize the data by expressing it as ΔF/F0.

    • Compare the agonist-induced calcium response in the presence and absence of this compound to determine its inhibitory or modulatory effect.

Calcium_Imaging_Workflow start Start seed_cells Seed Cells in Plate/Dish start->seed_cells load_fluo4 Load with Fluo-4 AM (30-60 min) seed_cells->load_fluo4 wash_cells Wash Cells load_fluo4->wash_cells incubate_waglerin1 Incubate with this compound (10-20 min) wash_cells->incubate_waglerin1 measure_baseline Measure Baseline Fluorescence incubate_waglerin1->measure_baseline add_agonist Add Agonist (e.g., ACh, GABA) measure_baseline->add_agonist record_fluorescence Record Fluorescence Change add_agonist->record_fluorescence analyze_data Analyze Data (ΔF/F₀) record_fluorescence->analyze_data end End analyze_data->end

References

Application Notes and Protocols for Waglerin-1 in Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Waglerin-1 is a 22-amino acid peptide toxin originally isolated from the venom of the Temple Pit Viper, Tropidolaemus wagleri. It functions as a potent and selective competitive antagonist of the muscle-type nicotinic acetylcholine receptor (nAChR), with a particular preference for the adult isoform containing the epsilon (ε) subunit. This selectivity makes this compound a valuable tool for distinguishing between adult and fetal nAChR subtypes and for studying the structure-function relationships of these receptors. In radioligand binding assays, this compound is primarily used as a competitor to characterize the binding properties of nAChRs and to screen for novel ligands targeting this receptor family.

Mechanism of Action

This compound exerts its antagonistic effect by binding to the nAChR at the same site as the endogenous agonist, acetylcholine (ACh), thereby preventing the ion channel from opening. This competitive inhibition blocks the influx of sodium ions that would normally lead to muscle cell depolarization and contraction, resulting in neuromuscular blockade. The toxin exhibits a significantly higher affinity for the α-ε subunit interface of the adult mouse nAChR compared to the α-δ interface.[1][2][3] This selectivity is less pronounced in human and rat nAChRs, where this compound displays a lower overall binding affinity.[1][2]

Applications in Radioligand Binding Assays

Radioligand binding assays are a fundamental technique for studying receptor-ligand interactions. In the context of this compound, these assays are typically performed in a competitive format using a radiolabeled antagonist, most commonly [125I]-α-bungarotoxin. α-Bungarotoxin is another snake venom toxin that binds with high affinity and specificity to the muscle-type nAChR. By measuring the ability of unlabeled this compound to displace the binding of radiolabeled α-bungarotoxin, researchers can determine the binding affinity (typically expressed as the inhibition constant, Ki) of this compound for the nAChR.

Key applications include:

  • Determination of Binding Affinity (Ki): Quantifying the affinity of this compound for nAChRs from different species and tissues.

  • Receptor Subtype Selectivity: Investigating the preference of this compound for adult (ε-subunit) versus fetal (γ-subunit) nAChR isoforms.

  • Structure-Activity Relationship Studies: Assessing the impact of modifications to the this compound peptide on its binding affinity.

  • High-Throughput Screening: Using this compound as a reference compound in screens for new nAChR modulators.

Data Presentation

The following tables summarize the quantitative data for this compound binding to nAChRs.

Table 1: Inhibitory Potency of this compound on Nicotinic Acetylcholine Receptors

Receptor SourceReceptor SubtypeAssay TypeRadioligandParameterValueReference
Adult Wild-Type Mouse MuscleAdult (α1β1δε)Electrophysiology-IC5050 nM[1][4]
Neonatal Wild-Type Mouse MuscleFetal (α1β1δγ)Electrophysiology-EffectNo significant block at 1 µM[1][4]

Table 2: Species-Dependent Binding Affinity of this compound

SpeciesReceptor SubtypeRelative Affinity ComparisonReference
MouseAdult (α-ε interface)High[1][2]
HumanAdult (α-ε interface)~70-fold lower than mouse[1]
RatAdult (α-ε interface)Significantly lower than mouse[2]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay Using [125I]-α-Bungarotoxin

This protocol describes the determination of the binding affinity of this compound for the muscle-type nAChR using a competition binding assay with [125I]-α-bungarotoxin.

Materials:

  • Membrane Preparation: Enriched with muscle-type nAChRs (e.g., from Torpedo electric organ or mammalian skeletal muscle).

  • Radioligand: [125I]-α-Bungarotoxin (specific activity ~100-200 Ci/mmol).

  • Competitor: this compound.

  • Binding Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 0.1% (w/v) bovine serum albumin (BSA).

  • Wash Buffer: Ice-cold PBS.

  • Scintillation Cocktail.

  • Glass fiber filters (GF/C) , pre-soaked in 0.5% polyethylenimine (PEI).

  • 96-well plates.

  • Filtration apparatus.

  • Gamma counter.

Procedure:

  • Membrane Preparation:

    • Homogenize muscle tissue in ice-cold homogenization buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh homogenization buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in binding buffer and determine the protein concentration using a suitable method (e.g., BCA assay).

    • Store membrane preparations at -80°C until use.

  • Assay Setup:

    • Prepare serial dilutions of this compound in binding buffer. A typical concentration range would be from 10-12 M to 10-5 M.

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: 50 µL of binding buffer, 50 µL of [125I]-α-bungarotoxin (at a final concentration close to its Kd, e.g., 1-5 nM), and 100 µL of membrane preparation (containing 10-50 µg of protein).

      • Non-specific Binding: 50 µL of a high concentration of unlabeled α-bungarotoxin (e.g., 1 µM), 50 µL of [125I]-α-bungarotoxin, and 100 µL of membrane preparation.

      • Competition: 50 µL of each this compound dilution, 50 µL of [125I]-α-bungarotoxin, and 100 µL of membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature (or 37°C) for 1-2 hours with gentle agitation to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration of the reaction mixture through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters rapidly with 3 x 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

Nicotinic Acetylcholine Receptor Signaling Pathway

nAChR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (Agonist) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds Waglerin This compound (Antagonist) Waglerin->nAChR Blocks Ion_Channel Ion Channel (Open) nAChR->Ion_Channel Activates Na_Influx Na+ Influx Ion_Channel->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Ca_Influx Ca2+ Influx Depolarization->Ca_Influx Voltage-gated Ca2+ channels Downstream Downstream Signaling (e.g., Muscle Contraction) Ca_Influx->Downstream

Caption: Simplified signaling pathway of the nicotinic acetylcholine receptor.

Experimental Workflow for Competitive Radioligand Binding Assay

Radioligand_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare nAChR-rich Membranes Assay_Setup Set up Assay Plate: - Total Binding - Non-specific Binding - Competition Membrane_Prep->Assay_Setup Reagent_Prep Prepare Radioligand, This compound Dilutions, and Buffers Reagent_Prep->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Separate Bound and Free Radioligand (Filtration) Incubation->Filtration Counting Measure Radioactivity (Gamma Counter) Filtration->Counting Data_Processing Calculate Specific Binding Counting->Data_Processing Curve_Fitting Generate Competition Curve and Determine IC50 Data_Processing->Curve_Fitting Ki_Calculation Calculate Ki using Cheng-Prusoff Equation Curve_Fitting->Ki_Calculation Results Final Results: Binding Affinity of this compound Ki_Calculation->Results

Caption: Workflow for a competitive radioligand binding assay with this compound.

References

Troubleshooting & Optimization

Waglerin-1 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of Waglerin-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a 22-amino acid peptide toxin originally isolated from the venom of the Temple pit viper, Tropidolaemus wagleri.[1] Its primary mechanism of action is the competitive antagonism of the nicotinic acetylcholine receptor (nAChR), showing selectivity for the epsilon subunit of the adult muscle nAChR.[1] This blockage of nAChRs at the neuromuscular junction leads to paralysis.[1] Additionally, this compound has been shown to interact with GABAa receptors.[1]

Q2: What is the structural importance of the disulfide bond in this compound?

This compound contains a single intramolecular disulfide bond that is critical for its biological activity. Synthetic analogs of this compound where the two cysteine residues are replaced with alanine, thus preventing the formation of this bond, are non-toxic.[2] This indicates that the conformational rigidity conferred by the disulfide bond is essential for its interaction with its target receptors.

Q3: How should lyophilized this compound be stored for optimal stability?

For long-term storage, lyophilized this compound should be kept at -20°C or -80°C in a tightly sealed container with a desiccant to protect it from moisture.[3][4] For short-term storage, keeping the lyophilized peptide at 4°C is also acceptable. It is crucial to prevent moisture exposure as it can significantly reduce the long-term stability of the peptide.[5] Before opening, the vial should be allowed to equilibrate to room temperature in a desiccator to prevent condensation.[5]

Troubleshooting Guides

Solubility Issues

Problem: My lyophilized this compound is not dissolving in my desired buffer.

Solution: The solubility of peptides is highly dependent on their amino acid sequence and the pH and composition of the solvent. This compound is a basic peptide. Based on general peptide solubility guidelines, the following step-wise approach is recommended:

  • Start with Distilled Water: Attempt to dissolve the peptide in sterile, distilled water.

  • Acidic Solution: If solubility in water is limited, try adding a small amount of 10-30% acetic acid.[4] For the reduced form of this compound (with free cysteine residues), 0.1% trifluoroacetic acid (TFA) has been shown to be an effective solvent, with the peptide being stable for at least 3 months at 4°C in this solution.

  • Organic Solvents: For highly hydrophobic peptides, organic solvents can be used. It is recommended to first dissolve the peptide in a minimal amount of a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), and then slowly add this solution to your aqueous buffer with vortexing.[5]

  • Sonication: Gentle sonication can aid in the dissolution of peptide aggregates.[4]

Experimental Protocol: General Reconstitution of Lyophilized this compound

  • Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator.[5]

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Based on the peptide's properties (this compound is basic), select an appropriate solvent (see table below).

  • Add the solvent to the vial, aiming for a stock concentration of 1-2 mg/mL.

  • Gently vortex or sonicate the vial until the peptide is fully dissolved.

  • For long-term storage, it is recommended to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][4]

Table 1: Recommended Solvents for this compound

SolventRecommendationReference
Sterile Distilled WaterInitial solvent to try for basic peptides.[4]
10-30% Acetic AcidUse if solubility in water is poor.[4]
0.1% Trifluoroacetic Acid (TFA)Suitable for the reduced form of this compound.
Dimethyl Sulfoxide (DMSO)For highly hydrophobic preparations; use minimal volume and add to aqueous buffer.[5]
50 mM NaHepes, pH 7.5, 300 mM NaClA commercially available buffer for recombinant this compound, stable at 4°C.[1]
Stability Issues

Problem: I am observing a loss of this compound activity in my experiments.

Solution: Peptide stability can be affected by several factors including temperature, pH, and repeated freeze-thaw cycles.

  • Storage of Stock Solutions: Once reconstituted, this compound solutions should be aliquoted and stored at -20°C or -80°C.[3][4] Avoid repeated freeze-thaw cycles as this can lead to peptide degradation.[5]

  • pH Considerations: The intramolecular disulfide bond of this compound readily forms at an alkaline pH of 8.3. While this bond is crucial for activity, prolonged exposure to high pH might affect stability. A commercially available recombinant this compound is supplied in a buffer at pH 7.5.[1]

  • Proteolytic Degradation: this compound can be inactivated by proteolytic enzymes. For instance, chymotrypsin cleaves the peptide at Tyrosine-15, rendering it inactive. Ensure that your experimental setup is free from contaminating proteases.

  • Aggregation: At concentrations above 1.5 mg/mL, this compound may form byproducts such as dimers during the formation of the intramolecular disulfide bond. It is advisable to work with concentrations at or below 1 mg/mL to minimize aggregation.

Table 2: this compound Stability Profile

ConditionStabilityRecommendationReference
LyophilizedWeeks to months at room temperature; years at -20°C or -80°C.Store long-term at -20°C or -80°C with a desiccant.[3][4][5]
In Solution (General)Limited; avoid storing in solution for extended periods.Aliquot and freeze at -20°C or -80°C.[3][5]
In 50 mM NaHepes, pH 7.5, 300 mM NaClStable for 12 months at 4°C.A good buffer choice for storage and experiments.[1]
In 0.1% TFA (Reduced Form)Stable for at least 3 months at 4°C.Suitable for the reduced form of the peptide.
Freeze-Thaw CyclesShould be avoided.Prepare single-use aliquots.[5]

Visual Guides

Waglerin1_Signaling_Pathway cluster_NMJ Neuromuscular Junction ACh Acetylcholine nAChR Nicotinic Acetylcholine Receptor (ε-subunit) ACh->nAChR Binds to Muscle_Contraction Muscle Contraction nAChR->Muscle_Contraction Activates Paralysis Paralysis Waglerin1 This compound Waglerin1->nAChR Blocks Waglerin1->Paralysis Leads to

Figure 1. Simplified signaling pathway of this compound at the neuromuscular junction.

Waglerin1_Troubleshooting_Workflow Start Start: Lyophilized This compound Equilibrate Equilibrate vial to room temperature Start->Equilibrate Centrifuge Centrifuge vial Equilibrate->Centrifuge Add_Solvent Add appropriate solvent (e.g., water, dilute acid) Centrifuge->Add_Solvent Dissolved Peptide Dissolved? Add_Solvent->Dissolved Sonicate Gentle Sonication Dissolved->Sonicate No Use_Organic Use minimal DMSO, then add to buffer Dissolved->Use_Organic Still No Stock_Solution Stock Solution (≤ 1 mg/mL) Dissolved->Stock_Solution Yes Sonicate->Dissolved Use_Organic->Dissolved Aliquot Aliquot into single-use tubes Stock_Solution->Aliquot Store Store at -20°C or -80°C Aliquot->Store Experiment Use in Experiment Store->Experiment

Figure 2. Recommended workflow for the reconstitution and storage of this compound.

References

Preventing degradation of Waglerin-1 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Waglerin-1 in solution. Below you will find frequently asked questions (FAQs) and troubleshooting advice to ensure the integrity and activity of your peptide during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal way to store this compound?

For maximum stability, this compound should be stored in its lyophilized (powder) form at -20°C or -80°C in a desiccated environment.[1] Once reconstituted in solution, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can significantly degrade the peptide.[1] For short-term storage of solutions (days to weeks), refrigeration at 4°C is acceptable.[1][2]

Q2: What are the primary causes of this compound degradation in solution?

Like many peptides, this compound is susceptible to several degradation pathways in aqueous solutions:

  • Oxidation: The two cysteine (Cys) residues in this compound are critical for its activity as they form an essential intramolecular disulfide bond.[3] These residues, along with methionine (Met) if present, are prone to oxidation, which can be accelerated at higher pH and by exposure to atmospheric oxygen.[4]

  • Hydrolysis: Peptide bonds can be cleaved by water, a process known as hydrolysis. This is particularly a concern at strongly acidic or basic pH.[1] Sequences containing aspartic acid (Asp), such as the Asp-Pro sequence, can be especially labile under acidic conditions.[1]

  • Physical Instability: Peptides can adsorb to the surfaces of storage vials or aggregate, leading to a loss of active material.[1] Temperature fluctuations can also promote aggregation.[1]

Q3: How does pH affect the stability of this compound?

The pH of the solution is a critical factor. Generally, a slightly acidic pH (around 4-6) is often optimal for minimizing hydrolysis and deamidation for many peptides.[1] However, a recombinant version of this compound is commercially supplied in a buffer at pH 7.5.[2][5] It is important to avoid prolonged exposure to pH levels above 8, as this can accelerate the oxidation of cysteine residues. The ideal pH is sequence-dependent, and the optimal buffer for your specific application may require empirical testing.

Q4: My this compound solution is showing reduced activity. What are the likely causes and how can I troubleshoot?

A loss of activity suggests that the peptide has degraded. Please refer to the troubleshooting guide in the following section for a systematic approach to identifying and resolving the issue. The primary suspects are improper storage, repeated freeze-thaw cycles, pH instability, or oxidation.

Troubleshooting Guide

If you are experiencing issues with this compound stability or activity, use the following guide to troubleshoot the problem.

Issue: Loss of Peptide Activity or Inconsistent Results

This is often due to chemical degradation or a decrease in the concentration of active peptide in your solution.

Step 1: Review Storage and Handling Protocol

  • Lyophilized Peptide: Was the lyophilized powder stored at -20°C or -80°C in a desiccator?

  • Peptide Solution: Was the solution aliquoted into single-use volumes to avoid freeze-thaw cycles?[6]

  • Temperature: Has the solution been kept at the recommended temperature (4°C for short-term, -20°C/-80°C for long-term)?[1]

Step 2: Assess Potential for Chemical Degradation

  • Oxidation: Was the solution prepared using a deoxygenated buffer? The two cysteine residues in this compound form a disulfide bond essential for its biological activity.[3] Oxidation can disrupt this bond.

  • pH: What is the pH of your buffer? While commercially available recombinant this compound is stored at pH 7.5, prolonged exposure to alkaline conditions should be avoided to minimize cysteine oxidation.[2]

  • Hydrolysis: Are you using extreme pH conditions in your assay? If so, minimize the time the peptide is exposed to these conditions.

The logical workflow for troubleshooting can be visualized as follows:

G cluster_storage Storage Checks cluster_degradation Degradation Checks start Start: Loss of this compound Activity storage Review Storage & Handling start->storage chem_degradation Assess Chemical Degradation storage->chem_degradation Storage OK solution Implement Corrective Actions storage->solution Improper Storage lyophilized Lyophilized at -20°C/-80°C? storage->lyophilized aliquots Aliquoted to avoid freeze-thaw cycles? storage->aliquots temp Correct solution storage temp? storage->temp protocol_review Review Experimental Protocol chem_degradation->protocol_review No obvious chemical issue chem_degradation->solution Potential Degradation oxidation Using deoxygenated buffer? chem_degradation->oxidation ph pH of solution optimal? (Avoid > pH 8) chem_degradation->ph protocol_review->solution Protocol deviation found end Problem Resolved solution->end

Caption: Troubleshooting workflow for loss of this compound activity.

Data Presentation

Table 1: Key Amino Acid Residues in this compound and Potential Degradation Pathways
Amino Acid Residue TypePosition in this compound SequencePotential Degradation PathwayRecommended Prevention Strategy
Cysteine (Cys)9, 13Oxidation of thiol group, leading to disruption of the critical intramolecular disulfide bond.[3]Use deoxygenated buffers; avoid pH > 8; consider adding antioxidants if compatible with the assay.[1]
Aspartic Acid (Asp)5Hydrolysis of the peptide chain, especially at Asp-Pro (residues 5-6) linkages in acidic conditions.Maintain pH in the optimal range (typically 4-6, but verify for your application); avoid strongly acidic conditions.[1]
Proline (Pro)6, 8, 10, 11, 17, 19, 21Can contribute to peptide bond hydrolysis, particularly following an Asp residue.Buffer pH optimization.
Table 2: General Storage Recommendations for Peptides
Storage ConditionLyophilized PowderReconstituted Solution (in appropriate buffer)
Long-Term -20°C or -80°C (in desiccator)-20°C or -80°C (in single-use aliquots)
Short-Term Room temperature (weeks) is possible but not recommended.[7]4°C (days to weeks)
Key Consideration Minimize exposure to moisture and air.Avoid repeated freeze-thaw cycles. [1]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

This protocol outlines the best practices for reconstituting lyophilized this compound to minimize degradation and ensure concentration accuracy.

  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for 10-15 minutes. This prevents condensation from forming inside the vial, which can introduce moisture and degrade the peptide.

  • Solvent Selection: Use a high-purity, sterile solvent or buffer appropriate for your experiment. For initial solubilization, sterile, deionized water or a buffer such as the commercially supplied 50 mM NaHepes, pH 7.5, 300 mM NaCl can be used.[2]

  • Reconstitution: Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom. Carefully add the desired volume of solvent to the vial to achieve the target concentration.

  • Mixing: Gently swirl or vortex the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause aggregation or oxidation.

  • Aliquoting: Immediately after reconstitution, aliquot the peptide solution into single-use, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be sufficient for a single experiment.

  • Storage: Promptly freeze the aliquots at -20°C or -80°C for long-term storage or place them at 4°C for immediate use.

G cluster_prep Preparation cluster_recon Reconstitution cluster_storage Storage equilibrate Equilibrate Vial to Room Temp centrifuge Centrifuge Vial equilibrate->centrifuge add_solvent Add Sterile/ Deoxygenated Buffer centrifuge->add_solvent mix Gently Mix (Swirl/Vortex) add_solvent->mix aliquot Aliquot into Single-Use Tubes mix->aliquot store Store at -20°C / -80°C aliquot->store G cluster_receptor Receptor Interaction waglerin This compound block Competitive Antagonism waglerin->block modulate Allosteric Modulation waglerin->modulate nAChR Nicotinic Acetylcholine Receptor (nAChR) effect Inhibition of Neuromuscular Transmission nAChR->effect ACh GABAaR GABA(A) Receptor block->nAChR modulate->GABAaR G cluster_degradation Degradation Pathways peptide Intact this compound (Active) oxidized Oxidized Peptide (Inactive Disulfide) peptide->oxidized Oxygen, High pH hydrolyzed Hydrolyzed Fragments (Inactive) peptide->hydrolyzed H₂O, Extreme pH aggregated Aggregated Peptide (Inactive) peptide->aggregated Temp. Fluctuation, High Concentration

References

Waglerin-1 species selectivity considerations in research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of Waglerin-1, with a particular focus on its species selectivity. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental hurdles, and detailed protocols to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a 22-amino acid peptide toxin originally isolated from the venom of the Temple pit viper (Tropidolaemus wagleri).[1] Its primary mechanism of action is as a competitive antagonist of the muscle-type nicotinic acetylcholine receptor (nAChR).[2][3][4] By binding to the nAChR, this compound blocks the binding of acetylcholine, thereby inhibiting neuromuscular transmission and leading to paralysis and, in susceptible species, respiratory failure.[1][5]

Q2: Why is this compound highly toxic to mice but not to rats or humans?

The profound species selectivity of this compound is a critical consideration for research. It binds with approximately 100-fold greater affinity to the adult mouse muscle nAChR compared to rat or human nAChRs.[6] This selectivity is determined by specific amino acid differences in the nAChR subunits between species.

  • In mice vs. rats: The high affinity of this compound for the mouse nAChR is primarily determined by residues at positions 59 (Aspartic Acid) and 115 (Tyrosine) in the ε-subunit.[6] In rats, these positions are occupied by Glutamic Acid and Serine, respectively, which lowers the binding affinity.

  • In mice vs. humans: The lower affinity in human nAChRs is due to differences in both the α and ε subunits. Specifically, polar residues at positions 187 (Serine) and 189 (Threonine) in the human α-subunit contribute to low affinity, whereas aromatic residues (Tryptophan and Phenylalanine) at these positions in the mouse α-subunit confer high affinity.[2]

Q3: Does this compound have any other known biological targets?

Yes, in addition to its effects on nAChRs, this compound has been shown to modulate the function of γ-aminobutyric acid type A (GABA-A) receptors in the central nervous system.[1][7] Interestingly, its effect on GABA-A receptors can be either potentiating or inhibitory, depending on the specific subunit composition of the receptor and the neuronal population.[7] This off-target activity should be considered when designing and interpreting experiments, particularly in neuroscience research.

Q4: How should I reconstitute and store lyophilized this compound?

Proper handling and storage are crucial for maintaining the bioactivity of this compound.

  • Reconstitution: For lyophilized this compound, it is recommended to first bring the vial to room temperature before opening to prevent condensation. A common starting point for reconstitution is to dissolve the peptide in sterile, distilled water or a buffer of your choice to create a concentrated stock solution. Gentle vortexing or pipetting can be used to aid dissolution.[8] For peptides that are difficult to dissolve, sonication may be helpful.

  • Storage: Lyophilized this compound is stable at room temperature for short periods but should be stored at -20°C for long-term storage.[9] Once reconstituted, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or below. Peptide solutions are generally stable for a few weeks at 4°C, but freezing is recommended for longer-term storage.[10]

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound's activity.

Table 1: this compound IC50 Values for nAChR Inhibition

Species/ConditionReceptor Subunit CompositionIC50Reference
Adult Wild-Type Mouseα1β1δε (adult)50 nM[3][4]
Neonatal Wild-Type Mouse (<11 days old)α1β1δγ (fetal)> 1 µM (Resistant)[3][4]
Adult ε-subunit Knockout Mouseα1β1δγ (fetal-like)Resistant[3][4]
Ratα1β1δε (adult)Not determined, but significantly higher than mouse[5]
Humanα1β1δε (adult)Not determined, but significantly higher than mouse[6]

Table 2: this compound Activity on GABA-A Receptors in Neonatal Rat Nucleus Accumbens Neurons

EffectTargetIC50 / EC50Reference
Inhibition of GABA-induced currentGABA-A ReceptorIC50 = 2.5 µM[11]

Experimental Protocols & Troubleshooting

Experimental Workflow: Investigating this compound Species Selectivity

G cluster_0 Preparation cluster_1 Experimentation cluster_2 Data Analysis cluster_3 Interpretation prep_wag Reconstitute & Aliquot this compound assay Perform Radioligand Binding Assay or Electrophysiology prep_wag->assay prep_cells Culture Cells Expressing nAChR Subtypes (Mouse, Rat, Human) prep_cells->assay analysis Determine IC50/Ki Values assay->analysis comparison Compare Affinities Across Species analysis->comparison conclusion Correlate Affinity with nAChR Subunit Sequences comparison->conclusion

Workflow for studying this compound species selectivity.

Protocol: Competitive Radioligand Binding Assay for nAChR

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for nAChRs expressed in a heterologous system.

Materials:

  • Cell membranes expressing the nAChR of interest (e.g., from HEK cells transfected with mouse, rat, or human nAChR subunits).

  • Radioligand with known affinity for the nAChR (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin).

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Non-specific binding control (a high concentration of a known nAChR ligand, e.g., nicotine or unlabeled α-bungarotoxin).

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration manifold.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend in ice-cold assay buffer to the desired protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer.

    • A fixed concentration of the radioligand.

    • Increasing concentrations of this compound (for the competition curve).

    • For total binding wells, add buffer instead of this compound.

    • For non-specific binding wells, add the non-specific binding control.

  • Initiate Reaction: Add the membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Termination: Terminate the assay by rapid filtration through glass fiber filters using a filtration manifold. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other measurements. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

Troubleshooting Guide: Competitive Binding Assays
ProblemPossible Cause(s)Suggested Solution(s)
High Non-Specific Binding Radioligand concentration is too high.Use a lower concentration of the radioligand, ideally at or below its Kd.
Insufficient blocking of non-specific sites.Add a blocking agent like bovine serum albumin (BSA) to the assay buffer.
Inadequate washing.Increase the number and volume of washes with ice-cold buffer.
Low Specific Binding Low receptor expression in the membrane preparation.Use a membrane preparation with higher receptor density or increase the amount of membrane protein per well.
Degraded radioligand or this compound.Use fresh or properly stored reagents. Confirm the biological activity of your peptide.
Suboptimal assay conditions (pH, temperature, incubation time).Optimize these parameters to ensure the binding reaction reaches equilibrium.
Poor Reproducibility Inconsistent pipetting.Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
Temperature fluctuations during incubation.Ensure a stable and uniform temperature for all wells during incubation.
Edge effects in the 96-well plate.Avoid using the outer wells for critical samples or fill them with buffer to create a humidity barrier.

Signaling Pathway: this compound at the Neuromuscular Junction

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane (Muscle) nerve_impulse Nerve Impulse ach_release Acetylcholine (ACh) Release nerve_impulse->ach_release ach ACh ach_release->ach nachr Nicotinic ACh Receptor (nAChR) ach->nachr Binds waglerin This compound waglerin->nachr Blocks no_contraction No Contraction (Paralysis) waglerin->no_contraction depolarization Membrane Depolarization nachr->depolarization Activates contraction Muscle Contraction depolarization->contraction

This compound competitively antagonizes ACh at the nAChR.

References

Non-specific binding of Waglerin-1 in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Waglerin-1. The focus is on addressing the common challenge of non-specific binding in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a 22-amino acid peptide toxin originally isolated from the venom of the Temple pit viper, Tropidolaemus wagleri.[1] Its primary molecular target is the nicotinic acetylcholine receptor (nAChR), acting as a competitive antagonist.[1][2][3]

Q2: Is this compound selective for a specific nAChR subtype?

A2: Yes, this compound is highly selective for the adult (epsilon subunit-containing) muscle-type nAChR.[1][2][4][5] It exhibits a significantly lower affinity for the fetal (gamma subunit-containing) nAChR. One study found that this compound binds with 2100-fold higher affinity to the alpha-epsilon subunit interface compared to the alpha-delta binding site in mouse nAChRs.[6] Another study noted a 3700-fold higher affinity for the alpha-epsilon site relative to the alpha-gamma site.[7]

Q3: Does this compound have any known off-target effects?

A3: Yes, in addition to its primary target, this compound has been shown to interact with GABA-A receptors, although generally at higher concentrations than those required for nAChR antagonism.[2][3][8][9] It can either potentiate or inhibit GABA-induced currents, depending on the specific GABA-A receptor subunit composition.[8]

Q4: What is non-specific binding and why is it a concern with this compound?

A4: Non-specific binding (NSB) refers to the binding of this compound to surfaces other than its intended receptor target, such as microplate wells, pipette tips, and other assay components. Peptides like this compound can be "sticky" and prone to NSB, which can lead to high background signals, reduced assay sensitivity, and inaccurate quantification of binding affinity.

Q5: How can I determine the level of non-specific binding in my this compound assay?

A5: Non-specific binding is typically determined by measuring the binding of radiolabeled this compound in the presence of a high concentration of unlabeled this compound or a known, potent nAChR antagonist. The unlabeled compound will saturate the specific binding sites on the receptor, so any remaining bound radiolabel is considered non-specific.

Troubleshooting Guide: Non-Specific Binding of this compound

Problem Potential Cause Troubleshooting Steps
High background signal in all wells This compound is binding to the microplate surface.1. Choose a low-binding plate: Test different plate types (e.g., polypropylene, polyethylene glycol-coated) to find one with the lowest NSB for this compound. 2. Use a blocking agent: Pre-treat the wells with a blocking buffer containing proteins like Bovine Serum Albumin (BSA) or casein to saturate non-specific binding sites.[10] 3. Add a detergent: Include a non-ionic detergent like Tween-20 (typically 0.05%) in your assay and wash buffers to reduce hydrophobic interactions.[11]
Inconsistent results between replicates Variable non-specific binding across the plate.1. Ensure thorough mixing: Properly mix all reagents, including this compound solutions, before adding them to the plate. 2. Optimize washing steps: Increase the number and duration of wash steps to more effectively remove unbound and non-specifically bound peptide. 3. Use a plate sealer: Prevent evaporation during incubation, which can concentrate reagents and increase NSB.
Low signal-to-noise ratio High non-specific binding is masking the specific binding signal.1. Adjust buffer composition: Optimize the pH and ionic strength of your assay buffer. Increasing the salt concentration (e.g., with NaCl) can help to shield charged interactions that contribute to NSB. 2. Include a protein carrier: Add BSA (e.g., 0.1%) to your this compound dilution buffer to reduce its binding to tube and tip surfaces.[12][13]
Apparent low affinity of this compound Non-specific binding is depleting the free concentration of this compound available to bind to the receptor.1. Reduce incubation time: If equilibrium is reached quickly, a shorter incubation time may reduce the extent of non-specific binding. 2. Optimize peptide concentration: Use the lowest concentration of labeled this compound that still provides a robust signal to minimize the contribution of NSB.

Data Presentation

On-Target and Off-Target Activity of this compound

The following tables summarize the known binding affinities and inhibitory concentrations of this compound for its primary target and a key off-target.

Target Species Assay Type Value Reference
Muscle nAChR (adult, ε-subunit)MouseElectrophysiologyIC₅₀ = 50 nM[1][4]
GABA-A ReceptorNeonatal Rat (Nucleus Accumbens Neurons)ElectrophysiologyIC₅₀ = 2.5 µM[9]
Hypothetical Example: Quantifying Non-Specific Binding of this compound
Assay Condition Plate Type Blocking Agent Non-Specific Binding (%)
Standard BufferPolystyreneNone35%
Standard BufferPolystyrene1% BSA12%
Standard BufferPolypropyleneNone15%
Standard BufferPolypropylene1% BSA8%
High Salt Buffer (300 mM NaCl)Polystyrene1% BSA7%

Experimental Protocols

Below are detailed methodologies for key experiments used to characterize this compound binding.

Radioligand Displacement Assay for nAChR

This protocol describes a competitive binding assay to determine the affinity of unlabeled this compound for the nAChR using a radiolabeled ligand (e.g., ³H-epibatidine or ¹²⁵I-α-bungarotoxin).

Materials:

  • Cell membranes expressing the nAChR of interest

  • Radiolabeled ligand (e.g., ³H-epibatidine)

  • Unlabeled this compound

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Blocking agent (e.g., 1% BSA in Assay Buffer)

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • Scintillation cocktail

  • 96-well filter plates

Procedure:

  • Plate Preparation: If using filter plates, pre-soak the filters in 0.5% polyethyleneimine.

  • Reaction Mixture: In each well, add:

    • 50 µL of Assay Buffer (for total binding) or a high concentration of a known nAChR ligand (e.g., 1 mM nicotine, for non-specific binding).

    • 50 µL of various concentrations of unlabeled this compound.

    • 50 µL of radiolabeled ligand at a concentration close to its Kd.

    • 100 µL of cell membrane preparation (containing a consistent amount of protein).

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold.

  • Washing: Wash each filter 3-5 times with ice-cold Wash Buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding as a function of the log concentration of unlabeled this compound.

    • Fit the data to a one-site competition model to determine the IC₅₀ of this compound.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Surface Plasmon Resonance (SPR) Analysis of this compound Binding

This protocol outlines the steps for analyzing the real-time binding of this compound to immobilized nAChR.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified nAChR protein

  • This compound

  • Immobilization Buffer: 10 mM sodium acetate, pH 5.0

  • Running Buffer: e.g., HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface with a mixture of EDC and NHS.

    • Inject the purified nAChR in Immobilization Buffer over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with ethanolamine.

    • A reference flow cell should be prepared by performing the activation and deactivation steps without injecting the receptor, to be used for subtracting non-specific binding and bulk refractive index changes.[14]

  • Analyte Binding:

    • Inject a series of concentrations of this compound in Running Buffer over both the receptor-immobilized and reference flow cells.

    • Allow for an association phase followed by a dissociation phase (injection of Running Buffer alone).

  • Regeneration: If necessary, inject a regeneration solution (e.g., a low pH buffer) to remove bound this compound from the receptor surface.

  • Data Analysis:

    • Subtract the signal from the reference flow cell from the signal from the receptor-immobilized flow cell to obtain the specific binding sensorgram.[14]

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/kₐ).

Visualizations

Waglerin1_nAChR_Signaling cluster_synapse Neuromuscular Junction cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Membrane Acetylcholine_Vesicle Acetylcholine Vesicle Acetylcholine Acetylcholine Acetylcholine_Vesicle->Acetylcholine Releases Action_Potential Action Potential Action_Potential->Acetylcholine_Vesicle Triggers release nAChR Nicotinic Acetylcholine Receptor (nAChR) Muscle_Contraction Muscle Contraction nAChR->Muscle_Contraction Initiates Acetylcholine->nAChR Binds and Activates Waglerin1 This compound Waglerin1->nAChR Blocks Binding

Caption: Signaling pathway at the neuromuscular junction and the inhibitory action of this compound.

Troubleshooting_NSB cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start High Non-Specific Binding (NSB) Observed cause1 Peptide Adsorption to Surfaces start->cause1 cause2 Hydrophobic Interactions start->cause2 cause3 Electrostatic Interactions start->cause3 solution1a Use Low-Binding Plates/Tubes cause1->solution1a solution1b Add Blocking Agent (e.g., BSA, Casein) cause1->solution1b solution2 Add Detergent (e.g., Tween-20) cause2->solution2 solution3 Adjust Buffer pH and/or Salt Concentration cause3->solution3

Caption: Logical workflow for troubleshooting non-specific binding of this compound.

Radioligand_Assay_Workflow cluster_total Total Binding cluster_nsb Non-Specific Binding cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis A1 Add Membranes, Radioligand, Buffer C1 Incubate to Equilibrium A1->C1 B1 Add Membranes, Radioligand, Excess Unlabeled Ligand B1->C1 D1 Rapid Filtration C1->D1 E1 Scintillation Counting D1->E1 F1 Calculate Specific Binding = Total - Non-Specific E1->F1

Caption: Experimental workflow for a radioligand binding assay to determine specific binding.

References

Technical Support Center: Optimizing Waglerin-1 Activity in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Waglerin-1 in functional assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a 22-amino acid peptide toxin originally isolated from the venom of the Wagler's pit viper (Trimeresurus wagleri). Its primary mechanism of action is as a competitive antagonist of the muscle-type nicotinic acetylcholine receptor (nAChR). It exhibits a high degree of selectivity for the adult form of the muscle nAChR, which contains the epsilon (ε) subunit.[1][2]

Q2: What are the known targets of this compound?

A2: The primary target of this compound is the adult muscle nAChR, specifically at the alpha-epsilon (α-ε) subunit interface.[3][4] It has a significantly lower affinity for the fetal form of the nAChR containing the gamma (γ) subunit.[4] Additionally, this compound has been shown to modulate gamma-aminobutyric acid type A (GABA-A) receptors, where it can have both potentiating and inhibitory effects depending on the neuronal population.[5]

Q3: How should I handle and store this compound?

A3: this compound is typically supplied as a lyophilized powder. For long-term storage, it is recommended to keep it at -20°C or -80°C. Once reconstituted, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide. Reconstitution should be done in a buffer appropriate for your assay, such as a saline buffer.

Q4: In which species is this compound most potent?

A4: this compound displays significant species selectivity. It is most potent in mice, with a reported IC50 of 50 nM for the adult mouse muscle nAChR.[1][2] Its affinity for rat and human nAChRs is approximately 100-fold lower.[3] This is an important consideration when designing experiments and interpreting data across different animal models.

Troubleshooting Guides

This section addresses common issues that may arise during functional assays with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No this compound Activity Peptide Degradation: Improper storage or multiple freeze-thaw cycles.Ensure the peptide is stored correctly at -20°C or below and aliquot after reconstitution to minimize freeze-thaw cycles.
Incorrect Receptor Subtype: The assay system may express a nAChR subtype for which this compound has low affinity (e.g., fetal or non-muscle subtypes).Verify the nAChR subunit composition of your experimental model. This compound is most potent on adult muscle nAChRs containing the ε-subunit.
Species-Specific Differences: Using a non-murine model (e.g., rat or human cell lines/tissues) where this compound has lower potency.Be aware of the ~100-fold lower affinity in rat and human systems and adjust concentrations accordingly. Consider using a mouse-derived model for highest potency.[3]
Suboptimal Assay Conditions: pH, temperature, or buffer composition may not be ideal for this compound activity or receptor function.Optimize assay buffer conditions. Ensure the pH and temperature are within the optimal range for the target receptor.
High Background Signal or Non-Specific Effects Peptide Aggregation: High concentrations of the peptide may lead to aggregation and non-specific binding.Prepare fresh dilutions of this compound for each experiment. Consider using a carrier protein like bovine serum albumin (BSA) in your assay buffer to reduce non-specific binding.
Off-Target Effects: At higher concentrations, this compound may interact with other receptors, such as GABA-A receptors.[5]Use the lowest effective concentration of this compound possible to achieve the desired effect and minimize off-target interactions. Include appropriate controls to assess non-specific effects.
Poor Data Reproducibility Inconsistent Peptide Concentration: Inaccurate pipetting or serial dilutions.Use calibrated pipettes and perform serial dilutions carefully. Prepare a fresh stock solution for each set of experiments if variability is a major concern.
Variability in Biological System: Passage number of cell lines, age of animals, or tissue preparation methods can introduce variability.Standardize all aspects of the experimental model, including cell culture conditions, animal age, and tissue dissection and handling procedures.
Assay Drift: Changes in equipment performance or reagent quality over time.Regularly calibrate equipment and use fresh, high-quality reagents. Include positive and negative controls in every experiment to monitor assay performance.

Quantitative Data Summary

The following tables summarize the reported activity of this compound in various functional assays.

Table 1: Inhibitory Concentration (IC50) of this compound on Nicotinic Acetylcholine Receptors (nAChRs)

Receptor TypeSpeciesAssay SystemIC50 ValueReference(s)
Adult Muscle nAChR (α1β1δε)MouseEnd-plate response to acetylcholine50 nM[1][2]
Adult Muscle nAChR (α1β1δε)RatNot specified~100-fold lower affinity than mouse[3]
Adult Muscle nAChR (α1β1δε)HumanNot specified~100-fold lower affinity than mouse[3]

Table 2: Activity of this compound on GABA-A Receptors

EffectSpeciesAssay SystemConcentrationReference(s)
Inhibition of GABA-induced currentNeonatal RatNeurons from nucleus accumbensIC50 = 2.5 µM[6]
Potentiation or Depression of GABA-induced currentMurineHypothalamic neurons32 µM[5]

Signaling Pathways and Experimental Workflows

Waglerin1_Signaling_Pathway This compound Signaling Pathway at the Neuromuscular Junction cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Fiber ActionPotential Action Potential Ca_influx Ca²⁺ Influx ActionPotential->Ca_influx opens voltage-gated Ca²⁺ channels ACh_release ACh Release Ca_influx->ACh_release triggers vesicle fusion ACh Acetylcholine (ACh) ACh_release->ACh nAChR Nicotinic ACh Receptor (Adult Muscle Type, ε-subunit) ACh->nAChR binds to Depolarization Membrane Depolarization nAChR->Depolarization opens ion channel NoContraction No Muscle Contraction nAChR->NoContraction Waglerin1 This compound Waglerin1->nAChR competitively binds to and blocks MuscleContraction Muscle Contraction Depolarization->MuscleContraction initiates

Caption: this compound competitively antagonizes the adult muscle nAChR.

Experimental_Workflow_nAChR_Antagonism General Experimental Workflow for Assessing this compound Activity cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Cells Prepare Assay System (e.g., cell culture, tissue prep) Incubate Pre-incubate with this compound (or vehicle control) Prepare_Cells->Incubate Prepare_Waglerin1 Reconstitute & Serially Dilute This compound Prepare_Waglerin1->Incubate Stimulate Stimulate with nAChR Agonist (e.g., Acetylcholine) Incubate->Stimulate Record Record Functional Response (e.g., current, Ca²⁺ flux, muscle tension) Stimulate->Record Analyze_Data Analyze Data (normalize to control) Record->Analyze_Data Dose_Response Generate Dose-Response Curve Analyze_Data->Dose_Response Calculate_IC50 Calculate IC50 Dose_Response->Calculate_IC50

Caption: A generalized workflow for functional assays with this compound.

Experimental Protocols

Neuromuscular Junction Blockade Assay (Phrenic Nerve-Hemidiaphragm Preparation)

This protocol is adapted for assessing the inhibitory effect of this compound on neuromuscular transmission in an ex vivo mouse model.

Materials:

  • Krebs-Ringer solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11)

  • Carbogen gas (95% O2, 5% CO2)

  • This compound stock solution

  • Acetylcholine (ACh) or other nAChR agonist

  • Organ bath with force transducer and stimulator

  • Dissection tools

Procedure:

  • Prepare the Krebs-Ringer solution and continuously bubble with carbogen gas to maintain pH and oxygenation. Maintain the solution at 37°C.

  • Humanely euthanize a mouse according to approved institutional protocols.

  • Carefully dissect the phrenic nerve-hemidiaphragm preparation and mount it in the organ bath containing the oxygenated Krebs-Ringer solution.

  • Attach the diaphragm to the force transducer and place the phrenic nerve on the stimulating electrodes.

  • Allow the preparation to equilibrate for at least 30 minutes, applying a resting tension of approximately 1g.

  • Elicit muscle contractions by stimulating the phrenic nerve with supramaximal square-wave pulses (e.g., 0.1 Hz, 0.2 ms duration).

  • Once a stable baseline of twitch tension is established, add this compound to the organ bath at the desired final concentrations.

  • Record the twitch tension in the presence of different concentrations of this compound to determine the inhibitory effect.

  • To construct a dose-response curve, add increasing concentrations of this compound cumulatively.

  • After the experiment, wash out the peptide with fresh Krebs-Ringer solution to observe reversibility of the blockade.

Data Analysis:

  • Measure the amplitude of the twitch tension at each this compound concentration.

  • Express the data as a percentage of the baseline twitch tension.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC50 value.

Electrophysiological Assay for nAChR Inhibition

This protocol describes the use of two-electrode voltage clamp (TEVC) in Xenopus oocytes or patch-clamp in cultured cells to measure the inhibition of nAChR currents by this compound.

Materials:

  • Xenopus oocytes expressing the desired nAChR subunits or a cell line (e.g., HEK293) stably expressing the receptor.

  • Recording solution (e.g., for oocytes, ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5).

  • Agonist solution (e.g., Acetylcholine in recording solution).

  • This compound solutions at various concentrations in recording solution.

  • Electrophysiology rig with amplifier, data acquisition system, and perfusion system.

Procedure:

  • Prepare the oocytes or cultured cells expressing the nAChR of interest.

  • Place the cell in the recording chamber and perfuse with recording solution.

  • For TEVC, impale the oocyte with two microelectrodes filled with 3 M KCl. For patch-clamp, form a whole-cell patch.

  • Clamp the cell at a holding potential of -70 mV.

  • Establish a baseline by applying the agonist at a concentration that elicits a submaximal response (e.g., EC20-EC50).

  • After the baseline is stable, perfuse the cell with a solution containing this compound for a defined pre-incubation period (e.g., 2-5 minutes).

  • Co-apply the agonist and this compound and record the resulting current.

  • Repeat steps 6 and 7 for a range of this compound concentrations to determine the dose-dependent inhibition.

  • Wash the cell with recording solution between applications to ensure recovery.

Data Analysis:

  • Measure the peak amplitude of the agonist-evoked current in the absence and presence of this compound.

  • Calculate the percentage of inhibition for each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50.

Calcium Imaging Assay for nAChR Antagonism

This protocol outlines a cell-based fluorescence assay to measure the inhibition of nAChR-mediated calcium influx by this compound.

Materials:

  • A cell line endogenously or recombinantly expressing the target nAChR.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).

  • Agonist solution (e.g., Acetylcholine in assay buffer).

  • This compound solutions at various concentrations in assay buffer.

  • A fluorescence plate reader or microscope capable of kinetic measurements.

Procedure:

  • Seed the cells in a multi-well plate (e.g., 96-well or 384-well) and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Add this compound at various concentrations to the wells and pre-incubate for a specified time (e.g., 10-20 minutes).

  • Place the plate in the fluorescence reader and begin recording the baseline fluorescence.

  • Add the nAChR agonist to all wells simultaneously using an automated injection system.

  • Continue recording the fluorescence signal to measure the change in intracellular calcium concentration.

  • Include wells with cells treated with vehicle control (no this compound) and wells with agonist alone as controls.

Data Analysis:

  • Measure the peak fluorescence intensity or the area under the curve for each well.

  • Normalize the data to the response of the agonist-only control.

  • Plot the normalized response against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC50.

References

Waglerin-1 disulfide bond reduction and refolding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the reduction and refolding of Waglerin-1, a 22-amino acid peptide toxin. The guidance is intended for researchers, scientists, and drug development professionals working with this peptide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a peptide toxin originally isolated from the venom of the Temple pit viper, Tropidolaemus wagleri.[1][2] It is a competitive antagonist of the nicotinic acetylcholine receptor (nAChR), specifically showing high affinity for the adult muscle subtype (α- ε subunit interface).[3] By blocking the nAChR, it prevents acetylcholine from binding, which leads to muscle paralysis and, in sufficient doses, death by respiratory failure.[1][2]

Q2: Why is the disulfide bond in this compound important?

A2: this compound contains a single intramolecular disulfide bond that is critical for its biological activity.[4] Studies using a synthetic version of this compound where the cysteine residues were replaced with alanine showed the peptide to be nontoxic.[4] The disulfide bond creates a rigid loop structure which is essential for proper binding to the nAChR.[3]

Q3: My recombinant this compound is expressed in E. coli and has formed inclusion bodies. What does this mean?

A3: Expression in the reducing environment of the E. coli cytoplasm often leads to the misfolding and aggregation of disulfide-containing proteins into insoluble inclusion bodies. To obtain active this compound, these inclusion bodies must be solubilized using a denaturing agent, and the peptide must then be refolded under conditions that promote the formation of the correct intramolecular disulfide bond.

Q4: What is the key to successfully refolding this compound?

A4: The primary challenge is to favor the formation of the single, correct intramolecular disulfide bond while preventing the formation of incorrect intermolecular disulfide bonds which lead to aggregation and inactive dimers or oligomers.[5] Key factors for success include performing the refolding at a low peptide concentration (ideally ≤1 mg/mL), using an alkaline pH, and employing a redox shuffling system (e.g., a glutathione couple).[5]

Q5: How can I verify that my this compound is correctly folded?

A5: Correct folding can be verified through several methods:

  • Reverse-Phase HPLC (RP-HPLC): The correctly folded (oxidized) peptide has a more compact structure and typically elutes earlier than its reduced, unfolded counterpart.[5]

  • SDS-PAGE: Under non-reducing conditions, the correctly folded monomeric peptide will migrate faster than any intermolecularly bonded dimers or larger aggregates.

  • Mass Spectrometry (ESI-Q-ToF-MS): This can confirm the expected molecular weight of the monomeric, oxidized peptide.[1]

  • Biological Activity Assay: A functional assay, such as a competitive binding assay with α-bungarotoxin or an electrophysiological measurement, confirms the peptide's ability to block the nAChR.[3]

Troubleshooting Guide

Problem 1: Low yield of refolded this compound and significant precipitation during refolding.

  • Possible Cause: Peptide aggregation is competing with correct folding. This is often due to high protein concentration or suboptimal refolding buffer conditions.

  • Solution:

    • Decrease Peptide Concentration: Ensure the final concentration of this compound in the refolding buffer is low, ideally between 0.1 and 1.0 mg/mL.[5] Refolding via slow drop-wise dilution into a larger volume of refolding buffer is highly recommended.

    • Optimize Refolding Buffer:

      • Include aggregation suppressors like L-arginine (0.4-1.0 M).

      • Screen a range of pH values, typically between 7.5 and 8.5, as alkaline conditions favor disulfide bond formation.[5]

      • Vary the temperature; start at 4°C and test room temperature, as some proteins refold more efficiently at warmer temperatures.

    • Change Refolding Method: Consider switching from dilution to dialysis, which can sometimes reduce aggregation by removing the denaturant more slowly.[6]

Problem 2: The refolded peptide is soluble but shows little to no biological activity.

  • Possible Cause 1: Formation of incorrect disulfide bonds or a scrambled structure.

  • Solution 1:

    • Optimize Redox Shuttle System: The ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is critical for proper disulfide bond formation. Screen a range of ratios, such as 10:1, 5:1, and 2:1 (GSH:GSSG).[7][8]

    • Re-reduce and Refold: If you suspect incorrect disulfide bonds have formed, the peptide can be re-treated with a reducing agent like DTT, purified, and then refolded under different, optimized conditions.

  • Possible Cause 2: The peptide has degraded.

  • Solution 2:

    • Work at Low Temperatures: Perform all purification and refolding steps at 4°C to minimize proteolytic degradation.

    • Add Protease Inhibitors: Consider adding a protease inhibitor cocktail (e.g., EDTA-free) to your buffers, especially during the initial solubilization and purification steps.

Problem 3: RP-HPLC analysis shows multiple peaks, or the main peak does not correspond to the native this compound standard.

  • Possible Cause: The sample is a heterogeneous mixture of reduced, oxidized (correctly folded), and misfolded species or oligomers.

  • Solution:

    • Analyze Each Peak: Collect the major peaks from the HPLC and analyze them by mass spectrometry to identify their composition (monomer, dimer, etc.).

    • Optimize Refolding Time: The formation of the disulfide bond is a time-dependent process. Take aliquots at different time points during refolding (e.g., 2, 6, 12, 24 hours) and analyze by HPLC to determine the optimal incubation time for maximizing the yield of the native form.[5] One study noted maximum yield was achieved in 6 hours.[5]

    • Check for Dimer Rearrangement: A dimeric form of this compound can be rearranged back to the lethal monomer at alkaline pH with the addition of a reducing agent like β-mercaptoethanol.[5] This suggests that some oligomeric species may be salvageable.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the reduction and refolding of this compound.

Table 1: Recommended this compound Refolding Conditions

ParameterRecommended Value/RangeRationale & Reference
Peptide Concentration ≤ 1.0 mg/mLHigher concentrations (>1.5 mg/mL) lead to the formation of byproducts and reduced yield of the monomeric form.[5]
pH 7.5 - 8.5Alkaline pH promotes the oxidation of cysteine residues to form the intramolecular disulfide bond.[5]
Redox Buffer (GSH:GSSG) 2:1 to 10:1A redox couple facilitates correct disulfide bond formation and shuffling of incorrect bonds.[7][8]
Temperature 4°C - 25°CStart at 4°C to minimize aggregation and degradation; optimize if needed.
Incubation Time 6 - 24 hoursMaximum yield has been reported at 6 hours, with no significant change up to 24 hours.[5]

Table 2: Example RP-HPLC Retention Times for this compound Species

Peptide FormExample Retention Time (min)Observation
Reduced this compound 17.30The unfolded, reduced form is less compact and has a longer retention time.[5]
Oxidized (Native) this compound 16.00The correctly folded, oxidized form is more compact and elutes earlier.[5]
Native this compound (from venom) 16.06The refolded synthetic peptide should have a retention time that is virtually identical to the natural peptide standard.[5]

Note: Retention times are system-dependent and should be used as a relative guide.

Experimental Protocols

Protocol 1: Reduction and Oxidative Refolding of Recombinant this compound

This protocol describes the steps to reduce and refold solubilized, purified recombinant this compound.

  • Reduction of Purified this compound:

    • Dissolve the purified, denatured this compound in a reduction buffer (e.g., 50 mM Tris-HCl, 6 M Guanidine-HCl, pH 8.0) to a concentration of ~5 mg/mL.

    • Add Dithiothreitol (DTT) to a final concentration of 50 mM.

    • Incubate at 37°C for 4 hours to ensure complete reduction of all disulfide bonds.

    • Remove the reducing agent and denaturant by buffer exchange into an acidic buffer (e.g., 0.1% Trifluoroacetic acid in water) using a desalting column (e.g., PD-10). This step is crucial to prevent immediate re-oxidation. Lyophilize the reduced peptide.

  • Oxidative Refolding:

    • Prepare a refolding buffer: 50 mM Tris-HCl (pH 8.3), 1 mM EDTA, 2 mM reduced glutathione (GSH), 0.4 mM oxidized glutathione (GSSG).

    • Prepare the reduced, lyophilized this compound in a small volume of 20 mM HCl to ensure it is fully dissolved.

    • Perform refolding by rapid dilution. Slowly add the dissolved peptide solution drop-wise into the stirring refolding buffer to a final peptide concentration of 0.5 mg/mL.

    • Incubate the refolding mixture at 4°C with gentle stirring for 6-12 hours.

  • Purification of Refolded this compound:

    • Stop the refolding reaction by acidifying the solution with acetic acid or TFA to a pH of ~3.0.

    • Purify the correctly folded monomeric this compound from aggregates and remaining reagents using Reverse-Phase HPLC.

Protocol 2: Quality Control of Refolded this compound by RP-HPLC

  • System Setup: Use a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Sample Preparation: Prepare samples of the crude refolding mixture, the purified refolded peptide, and a reduced peptide control.

  • Analysis:

    • Inject the samples onto the HPLC system.

    • Monitor the elution profile at 214 nm and 280 nm.

    • Compare the retention time of your main peak to that of a known native standard. The correctly folded peptide should appear as a sharp, single peak with a shorter retention time than the reduced control.[5]

Visualizations

Waglerin1_Refolding_Workflow This compound Reduction and Refolding Workflow ib Recombinant this compound (Inclusion Bodies) solubilize Solubilization & Denaturation (e.g., 6M Gd-HCl, pH 8.0) ib->solubilize reduce Reduction (50 mM DTT) solubilize->reduce desalt Desalting / Buffer Exchange (Acidic pH) reduce->desalt refold Oxidative Refolding (Dilution into buffer with GSH/GSSG) desalt->refold purify Purification (RP-HPLC) refold->purify qc Quality Control purify->qc hplc RP-HPLC Analysis qc->hplc ms Mass Spectrometry qc->ms activity Functional Assay qc->activity final_product Active Monomeric this compound qc->final_product  If QC Passes

Caption: Workflow for this compound production from inclusion bodies.

Waglerin1_Mechanism_of_Action This compound Competitive Antagonism at nAChR cluster_normal Normal Neuromuscular Transmission cluster_inhibition Inhibition by this compound ach Acetylcholine (ACh) nachr1 nAChR ach->nachr1 Binds open Channel Opens (Na+ Influx) nachr1->open contract Muscle Contraction open->contract waglerin This compound nachr2 nAChR waglerin->nachr2 Binds Competitively ach2 Acetylcholine (ACh) ach2->nachr2 Binding Prevented blocked Channel Blocked nachr2->blocked paralysis Flaccid Paralysis blocked->paralysis

Caption: Mechanism of this compound action at the nACh receptor.

References

Technical Support Center: Overcoming Waglerin-1 Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming resistance to Waglerin-1 in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a 22-amino acid peptide toxin originally isolated from the venom of the Temple pit viper (Tropidolaemus wagleri).[1] Its primary mechanism of action is as a competitive antagonist of the muscle-type nicotinic acetylcholine receptor (nAChR), showing high selectivity for receptors containing the epsilon (ε) subunit.[2] By blocking the nAChR, this compound inhibits acetylcholine-mediated signaling.[2] Additionally, this compound has been shown to modulate the activity of GABA-A receptors, which can either potentiate or depress GABA-activated currents depending on the neuronal cell type.

Q2: My cells have developed resistance to this compound. What are the likely cellular mechanisms?

A2: The most well-documented mechanism of resistance to this compound is the absence or significantly reduced expression of the nAChR epsilon (ε) subunit.[2] Cell lines that do not express the ε-subunit, or express alternative subunits like the gamma (γ) subunit in its place, will exhibit natural or acquired resistance. Other potential, though less characterized, mechanisms could include:

  • Alterations in GABA-A receptor subunit composition: Since this compound can interact with GABA-A receptors, changes in the expression of specific GABA-A receptor subunits could influence cellular response.[3]

  • Increased drug efflux: While not specifically documented for this compound, a common mechanism of drug resistance in cancer cells is the upregulation of ATP-binding cassette (ABC) transporters that actively pump drugs out of the cell.

  • Altered downstream signaling pathways: Modifications in signaling cascades downstream of nAChR or GABA-A receptor activation could potentially compensate for the effects of this compound.

Q3: How can I determine if my resistant cell line has lost expression of the nAChR ε-subunit?

A3: You can assess the expression of the nAChR ε-subunit at both the mRNA and protein levels.

  • Quantitative PCR (qPCR): This method will allow you to quantify the mRNA expression level of the CHRNE gene (the gene encoding the ε-subunit). A significant decrease in CHRNE mRNA in your resistant cell line compared to the parental, sensitive line is a strong indicator of resistance.

  • Western Blotting: This technique will allow you to detect the presence and relative abundance of the nAChR ε-subunit protein. A diminished or absent band in the resistant cell line would confirm the loss of protein expression.

Q4: Are there any strategies to re-sensitize my resistant cells to this compound?

A4: Yes, several strategies can be explored:

  • Genetic manipulation: If resistance is due to the loss of the nAChR ε-subunit, you can attempt to re-introduce its expression through transient or stable transfection with a plasmid encoding the human CHRNE gene.

  • Pharmacological modulation:

    • Upregulation of nAChR expression: Chronic exposure to low, non-toxic doses of nicotine has been shown to upregulate the expression of certain nAChR subunits.[4][5] This approach could potentially increase the expression of the ε-subunit, although this is speculative and would need to be experimentally validated.

    • Modulation of GABA-A receptor activity: If your cell line expresses GABA-A receptors, co-treatment with a GABA-A receptor positive allosteric modulator (PAM) could potentially enhance the inhibitory effects of this compound, although this is highly dependent on the specific subunit composition of the GABA-A receptors present.[6][7]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Possible Cause Recommended Solution
High variability in cell viability assay results. Inconsistent cell seeding density.Ensure a homogenous single-cell suspension before seeding and mix gently between plating each well.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
Pipetting errors.Use calibrated pipettes and proper technique. For multichannel pipettes, ensure all channels dispense accurately.
No significant cell death observed even at high concentrations of this compound. Cell line is inherently resistant.Verify the expression of the nAChR ε-subunit in your cell line using qPCR or Western Blot. If absent, this is the likely cause of resistance.
This compound has degraded.Prepare fresh dilutions of this compound from a new stock. Ensure proper storage of the stock solution at -20°C or below.
Incorrect assay incubation time.Increase the duration of exposure to this compound (e.g., 24, 48, 72 hours) to allow for cytotoxic effects to manifest.
Unexpected increase in cell proliferation at low this compound concentrations. Hormetic effect.This is a biphasic dose-response where low doses stimulate and high doses inhibit. Characterize the full dose-response curve to identify the inhibitory range.
Off-target effects.This compound can modulate GABA-A receptors. Investigate the expression of GABA-A receptor subunits in your cell line.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound.

Table 1: this compound IC50 Values

TargetSpeciesIC50Reference
nAChR (end-plate response to acetylcholine)Mouse (adult wild-type)50 nM[2]
Various Cancer Cell LinesHumanData Not Available-

Note: There is a lack of published IC50 values for this compound across a broad range of cancer cell lines. Researchers are encouraged to perform their own dose-response experiments to determine the IC50 in their specific cell line of interest.

Table 2: this compound Binding Affinities

Receptor InterfaceSpeciesRelative Binding AffinityReference
α-ε vs α-δMouse~2100-fold higher for α-ε[8]
α-ε (Mouse vs Rat/Human)Mouse vs Rat/Human~100-fold higher for Mouse[8]
α-ε vs α-γMouse~3700-fold higher for α-ε[3]

Experimental Protocols

Development of a this compound Resistant Cell Line

This protocol describes a method for generating a this compound resistant cell line through continuous exposure to escalating doses of the peptide.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Sterile cell culture flasks and plates

  • Cell counting solution (e.g., trypan blue) and hemocytometer or automated cell counter

Protocol:

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT or resazurin) to determine the initial IC50 of this compound for the parental cell line.

  • Initial exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits growth by 10-20%).[9]

  • Recovery and expansion: After 48-72 hours of exposure, replace the this compound-containing medium with fresh, drug-free medium and allow the surviving cells to recover and proliferate.

  • Dose escalation: Once the cells have reached approximately 80% confluency, passage them and re-expose them to a slightly higher concentration of this compound (e.g., 1.5 to 2-fold increase).[9]

  • Repeat cycles: Repeat steps 3 and 4 for several months. The development of a resistant cell line can take from 3 to 18 months.

  • Confirmation of resistance: Periodically, perform a cell viability assay to determine the IC50 of the treated cells. A significant increase in the IC50 value compared to the parental cell line indicates the development of resistance.

  • Cryopreservation: It is advisable to cryopreserve cells at various stages of the resistance development process.

Cell Viability Assay (MTT Assay)

This protocol provides a general procedure for assessing cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cells (parental and potentially resistant)

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium and add them to the appropriate wells. Include a vehicle control (medium with the same final concentration of the solvent used for this compound, if any).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT addition: Add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours.

  • Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Quantitative PCR (qPCR) for nAChR ε-Subunit Expression

This protocol outlines the steps for quantifying the mRNA expression of the nAChR ε-subunit (CHRNE).

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers for CHRNE and a reference gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Protocol:

  • RNA extraction: Extract total RNA from both parental and resistant cell lines using a commercial kit according to the manufacturer's instructions.

  • cDNA synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR reaction setup: Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for CHRNE or the reference gene, and the synthesized cDNA.

  • qPCR run: Perform the qPCR reaction using a real-time PCR instrument with an appropriate thermal cycling protocol.

  • Data analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of CHRNE in the resistant cell line compared to the parental cell line, normalized to the reference gene.

Note: Primer sequences for human CHRNE can be designed using online tools like Primer-BLAST from NCBI.

Western Blot for nAChR ε-Subunit Protein Expression

This protocol describes the detection of the nAChR ε-subunit protein by Western blotting.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer and membrane (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against nAChR ε-subunit (e.g., Abcam ab23832)[10]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein extraction: Lyse the parental and resistant cells in cell lysis buffer and quantify the protein concentration.

  • SDS-PAGE: Denature the protein lysates and separate them by size on an SDS-PAGE gel.

  • Protein transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Primary antibody incubation: Incubate the membrane with the primary antibody against the nAChR ε-subunit overnight at 4°C.

  • Secondary antibody incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system. The presence and intensity of the band corresponding to the nAChR ε-subunit (approximately 45-56 kDa) can then be compared between the parental and resistant cell lines.[10]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

Waglerin1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Waglerin1 This compound nAChR nAChR (ε-subunit) Waglerin1->nAChR Antagonizes GABA_A_R GABA-A Receptor Waglerin1->GABA_A_R Modulates ACh Acetylcholine ACh->nAChR Activates GABA GABA GABA->GABA_A_R Activates Ion_Channel_Block Ion Channel Blocked nAChR->Ion_Channel_Block Modulated_Cl_Influx Modulated Cl- Influx GABA_A_R->Modulated_Cl_Influx Downstream_Signaling Altered Downstream Signaling Ion_Channel_Block->Downstream_Signaling Leads to Modulated_Cl_Influx->Downstream_Signaling Leads to

Caption: this compound signaling pathway.

Experimental Workflow for Investigating this compound Resistance

Resistance_Workflow cluster_characterization Characterization of Resistance cluster_hypothesis Hypothesis Generation cluster_intervention Intervention Strategies cluster_validation Validation start Start: Resistant Cell Line Observed viability_assay Cell Viability Assay (e.g., MTT) Determine IC50 start->viability_assay receptor_expression Receptor Expression Analysis (qPCR, Western Blot) viability_assay->receptor_expression loss_of_nAChR Hypothesis: Loss of nAChR ε-subunit receptor_expression->loss_of_nAChR altered_gaba Hypothesis: Altered GABA-A Receptor Subunit Expression receptor_expression->altered_gaba other_mechanisms Hypothesis: Other Mechanisms (e.g., Drug Efflux) receptor_expression->other_mechanisms transfection Transfect with nAChR ε-subunit loss_of_nAChR->transfection gaba_modulators Co-treat with GABA-A Modulators altered_gaba->gaba_modulators efflux_inhibitors Co-treat with Efflux Pump Inhibitors other_mechanisms->efflux_inhibitors re_sensitization_assay Cell Viability Assay to Confirm Re-sensitization transfection->re_sensitization_assay gaba_modulators->re_sensitization_assay efflux_inhibitors->re_sensitization_assay end End: Mechanism of Resistance Identified and Potentially Overcome re_sensitization_assay->end

Caption: Workflow for investigating and overcoming this compound resistance.

Logical Relationship of this compound Resistance Mechanisms

Resistance_Mechanisms cluster_mechanisms Primary Resistance Mechanisms Waglerin1 This compound Cell Target Cell Waglerin1->Cell Acts on Resistance Cellular Resistance to this compound Cell->Resistance Develops No_Epsilon Absence/Mutation of nAChR ε-subunit Resistance->No_Epsilon Caused by Altered_GABA Altered GABA-A Receptor Subunit Composition Resistance->Altered_GABA Caused by Drug_Efflux Increased Drug Efflux Resistance->Drug_Efflux Caused by

Caption: Logical relationship of primary this compound resistance mechanisms.

References

Interpreting Off-Target Effects of Waglerin-1: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for interpreting the off-target effects of Waglerin-1, a peptide toxin isolated from the venom of the Wagler's pit viper (Tropidolaemus wagleri). This guide offers troubleshooting advice and frequently asked questions to navigate the complexities of this compound's biological activities.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a 22-amino acid peptide that acts as a competitive antagonist of the muscle nicotinic acetylcholine receptor (nAChR).[1][2] It selectively binds to the epsilon (ε) subunit of the adult nAChR, blocking the binding of acetylcholine and leading to neuromuscular paralysis.[3][4] In mice, this effect can cause respiratory failure and is the primary cause of its lethal toxicity.[3][5]

Q2: What are the known off-target effects of this compound?

Beyond its primary action on nAChRs, this compound has been shown to interact with ionotropic GABA receptors (GABA-A receptors).[1][2][3] This interaction is complex and can result in either the potentiation or depression of the GABA-activated current (IGABA), depending on the specific neuronal population being studied.[1][2][6]

Q3: Why do I observe different potencies of this compound in different animal models?

Significant species-specific differences in this compound potency have been reported. For instance, this compound is substantially more potent in mice compared to rats and humans.[2][5][7] This variation is attributed to differences in the amino acid sequences of the nAChR subunits between species, particularly at the alpha-epsilon subunit interface.[7]

Q4: Can this compound be used to differentiate between fetal and adult nAChRs?

Yes, this compound is a valuable tool for distinguishing between fetal and adult muscle nAChRs. This is because it binds with a significantly higher affinity (approximately 2000-fold greater) to the α-ε subunit interface present in adult nAChRs compared to the α-γ or α-δ subunit interfaces found in fetal nAChRs.[2]

Troubleshooting Guide

Issue: Inconsistent results in neuromuscular junction (NMJ) preparations.

  • Possible Cause 1: Species of animal model. As noted, the potency of this compound is highly species-dependent. Ensure that the species used is appropriate for the intended effect. Mice are highly sensitive, while rats are resistant.[5]

  • Possible Cause 2: Developmental stage of the animal. this compound selectively blocks the epsilon-containing adult form of the nAChR.[4] Neonatal mice, which express the gamma subunit instead of the epsilon subunit, are resistant to the lethal effects of this compound.[4]

  • Possible Cause 3: Purity and handling of the peptide. Ensure the this compound peptide is of high purity and has been stored and handled correctly to prevent degradation.

Issue: Unexpected central nervous system (CNS) effects are observed.

  • Possible Cause: Interaction with GABA-A receptors. this compound can modulate GABA-A receptor activity in the CNS, which may lead to effects unrelated to its neuromuscular blocking activity.[6] Consider that observed CNS effects could be a result of this off-target interaction. The effect can be either potentiating or depressant on GABAergic currents.[6]

Issue: Difficulty replicating binding affinity (IC50) values.

  • Possible Cause: Differences in experimental setup. IC50 values are highly dependent on the experimental conditions, including the specific assay used (e.g., competitive binding with α-bungarotoxin vs. electrophysiological measurements), buffer composition, and temperature. Refer to the detailed experimental protocols for standardized conditions.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the effects of this compound.

Table 1: this compound Potency on nAChRs

ParameterSpeciesValueReference
IC50 (ACh response)Adult Wild-Type Mouse50 nM[4][8]
Inhibition of ACh response (1 µM this compound)Adult Wild-Type MouseDecreased to 4 ± 1% of control[4][8]
Inhibition of ACh response (1 µM this compound)Wild-Type Mouse (< 11 days old)Decreased to 73 ± 2% of control[4][8]
Effect on indirect twitch (phrenic nerve-hemidiaphragm)MouseReversible block at 4 µM[5]
Effect on indirect twitch (diaphragm)RatNo block at up to 40 µM[5]

Table 2: this compound Effects on GABA-A Receptors in Murine Hypothalamic Neurons

Effect of 32 µM this compound on IGABAPercentage of Neurons AffectedReference
Increased IGABA78 out of 141 (55%)[6]
Suppressed IGABA44 out of 141 (31%)[6]
No effect on membrane conductance when applied alone100%[6]

Key Experimental Protocols

1. Electrophysiological Recording of End-Plate Potentials

  • Preparation: Isolate the phrenic nerve-hemidiaphragm muscle from an adult mouse.

  • Recording: Use standard intracellular recording techniques to measure miniature end-plate potentials (mEPPs) and evoked end-plate potentials (EPPs) at the neuromuscular junction.

  • This compound Application: Perfuse the preparation with a known concentration of this compound (e.g., 1 µM) and record the changes in mEPP and EPP amplitude and frequency.

  • Data Analysis: Compare the pre- and post-application recordings to quantify the inhibitory effect of this compound.

2. Whole-Cell Voltage-Clamp Recordings of GABA-A Receptor Currents

  • Cell Preparation: Freshly isolate hypothalamic neurons from mice.

  • Recording: Establish a whole-cell patch-clamp configuration. Hold the neuron at a specific membrane potential (e.g., -60 mV).

  • Drug Application: Apply GABA to elicit an inward current (IGABA). Co-apply this compound with GABA to observe any modulation of the current.

  • Data Analysis: Measure the peak amplitude of IGABA in the presence and absence of this compound to determine if the effect is potentiating or inhibitory.

Signaling Pathway and Experimental Workflow Diagrams

Waglerin1_Primary_Target cluster_NMJ At the Neuromuscular Junction Waglerin1 This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) (Adult, ε-subunit) Waglerin1->nAChR Competitively Antagonizes Paralysis Paralysis / Respiratory Failure Waglerin1->Paralysis Leads to Muscle_Contraction Muscle Contraction nAChR->Muscle_Contraction Activates ACh Acetylcholine ACh->nAChR Binds to Neuromuscular_Junction Neuromuscular Junction

Caption: Primary mechanism of action of this compound at the neuromuscular junction.

Waglerin1_Off_Target cluster_CNS In the Central Nervous System Waglerin1 This compound GABA_A_Receptor GABA-A Receptor Waglerin1->GABA_A_Receptor Allosterically Modulates Potentiation Potentiation of I_GABA Waglerin1->Potentiation Can lead to Depression Depression of I_GABA Waglerin1->Depression Can lead to Neuronal_Activity Neuronal Activity GABA_A_Receptor->Neuronal_Activity Modulates GABA GABA GABA->GABA_A_Receptor Binds to

Caption: Off-target effects of this compound on GABA-A receptors in the CNS.

Experimental_Workflow start Start: Observe Unexpected Phenotype check_species Is the animal model a mouse? start->check_species consider_gaba Consider GABA-A Receptor Interaction start->consider_gaba If CNS effects observed check_age Is the model an adult? check_species->check_age Yes resistant_model Model is likely resistant (e.g., rat, neonatal mouse) check_species->resistant_model No primary_effect Likely Primary (nAChR) Effect check_age->primary_effect Yes check_age->resistant_model No electrophys_gaba Perform whole-cell recordings on relevant neurons consider_gaba->electrophys_gaba end Conclusion electrophys_gaba->end primary_effect->end resistant_model->end

Caption: Troubleshooting workflow for interpreting unexpected this compound effects.

References

Validation & Comparative

Waglerin-1 vs alpha-bungarotoxin in nAChR binding

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of Waglerin-1 and alpha-bungarotoxin, two potent neurotoxins that target nicotinic acetylcholine receptors (nAChRs), is essential for researchers in neuroscience and drug development. While no single study provides a side-by-side comparison of these toxins across a wide range of nAChR subtypes, a comparative analysis can be constructed from data across multiple studies. This guide offers an objective comparison of their binding characteristics, supported by experimental data, detailed methodologies, and visual diagrams to elucidate their mechanisms of action.

Introduction

This compound is a 22-amino acid peptide toxin originally isolated from the venom of the temple pit viper, Tropidolaemus wagleri. It is known for its selective antagonistic activity at the adult muscle-type nAChR. In contrast, alpha-bungarotoxin, a 74-amino acid polypeptide from the venom of the banded krait, Bungarus multicinctus, is a classical antagonist of nAChRs with high affinity for both muscle and certain neuronal subtypes.[1] Both toxins serve as invaluable tools for characterizing the structure and function of nAChRs.

Comparative Analysis of nAChR Binding

This compound and alpha-bungarotoxin are competitive antagonists at nAChRs, meaning they bind to the same site as the endogenous neurotransmitter, acetylcholine, thereby preventing channel activation. However, their affinity, selectivity, and binding kinetics differ significantly.

This compound exhibits remarkable selectivity for the adult form of the muscle nAChR, which contains an epsilon (ε) subunit instead of the fetal gamma (γ) subunit.[2][3] This selectivity is so pronounced that neonatal mice, which express the γ-subunit-containing receptor, are resistant to the lethal effects of this compound.[2] The toxin binds with high affinity to the interface between the alpha (α) and epsilon (ε) subunits.[4][5]

Alpha-bungarotoxin is a much broader-spectrum antagonist, binding with very high affinity and near irreversibility to the muscle-type nAChR at the neuromuscular junction.[6][7] It also potently blocks homomeric α7 neuronal nAChRs.[8] Its binding is characterized by a very slow dissociation rate, making it an effective tool for labeling and isolating nAChRs.[9]

Data Presentation

The following tables summarize the available quantitative data on the binding affinities of this compound and alpha-bungarotoxin to various nAChR subtypes. It is important to note that the data are compiled from different studies and experimental conditions, which may influence the absolute values.

Table 1: this compound Binding Affinity for nAChR Subtypes

nAChR SubtypeSpeciesAssay MethodAffinity (IC₅₀/Kᵢ)Reference
Adult Muscle ((α1)₂β1δε)MouseElectrophysiology50 nM (IC₅₀)[2][3]
Fetal Muscle ((α1)₂β1δγ)MouseElectrophysiology> 1 µM (IC₅₀)[2]

Table 2: Alpha-Bungarotoxin Binding Affinity for nAChR Subtypes

nAChR SubtypeSpeciesAssay MethodAffinity (Kᵈ/Kᵢ)Reference
Muscle (motor endplate)GeneralRadioligand Binding1 pM - 1 nM (Kᵈ)[1]
Neuronal α7RatRadioligand Binding1-10 nM (Kᵈ)[8]
Muscle α1 subunit peptide (181-200)TorpedoSolid-phase Assay~1-2 µM (Kᵈ)[10]
Muscle α1 subunit peptide (181-200)HumanSolid-phase Assay~3-5 µM (Kᵈ)[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are generalized protocols for two common assays used to characterize the binding of toxins to nAChRs.

Radioligand Binding Assay

This assay measures the affinity of a ligand for a receptor by quantifying the displacement of a radiolabeled ligand.

Objective: To determine the binding affinity (Kᵢ) of this compound or alpha-bungarotoxin for a specific nAChR subtype.

Materials:

  • Cell membranes or tissue homogenates expressing the nAChR subtype of interest.

  • Radiolabeled ligand with known affinity for the target receptor (e.g., [¹²⁵I]α-bungarotoxin or [³H]epibatidine).

  • Unlabeled competitor ligands (this compound or alpha-bungarotoxin).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing BSA and protease inhibitors).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Incubation: Incubate a fixed concentration of the radiolabeled ligand with the receptor preparation in the presence of varying concentrations of the unlabeled competitor ligand.

  • Equilibration: Allow the binding reaction to reach equilibrium (e.g., 1-2 hours at room temperature).

  • Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᵈ), where [L] is the concentration of the radiolabeled ligand and Kᵈ is its dissociation constant.[11]

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Source (Cell Membranes/Tissue) Incubation Incubation (Receptor + Radioligand + Competitor) Receptor->Incubation Radioligand Radiolabeled Ligand (e.g., [¹²⁵I]α-Bgt) Radioligand->Incubation Competitor Unlabeled Competitor (this compound or α-Bgt) Competitor->Incubation Filtration Separation (Vacuum Filtration) Incubation->Filtration Equilibration Washing Washing (Remove non-specific binding) Filtration->Washing Counting Quantification (Scintillation Counting) Washing->Counting Plotting Plotting (% Specific Binding vs. [Competitor]) Counting->Plotting IC50 Determine IC₅₀ Plotting->IC50 Ki Calculate Kᵢ (Cheng-Prusoff) IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique measures the ion flow through receptor channels expressed in Xenopus oocytes in response to agonist application, and the inhibition of this current by an antagonist.

Objective: To determine the functional inhibition (IC₅₀) of nAChRs by this compound or alpha-bungarotoxin.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the nAChR subunits of interest.

  • Microinjection setup.

  • Two-electrode voltage clamp amplifier and recording setup.

  • Perfusion system.

  • Recording solution (e.g., ND96).

  • Agonist solution (e.g., acetylcholine).

  • Antagonist solutions (this compound or alpha-bungarotoxin).

Procedure:

  • Expression: Inject the cRNA for the desired nAChR subunits into the cytoplasm of Xenopus oocytes and incubate for 2-7 days to allow for receptor expression on the cell surface.

  • Recording Setup: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording). Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Agonist Application: Perfuse the oocyte with the recording solution containing a fixed concentration of the agonist (e.g., the EC₅₀ concentration) to elicit an inward current.

  • Antagonist Application: After a washout period, pre-incubate the oocyte with varying concentrations of the antagonist for a set period.

  • Co-application: Apply the agonist in the continued presence of the antagonist and record the resulting current.

  • Data Analysis: Measure the peak amplitude of the current in the presence of the antagonist and normalize it to the control current (agonist alone). Plot the normalized current as a function of the antagonist concentration and fit the data with a sigmoidal dose-response curve to determine the IC₅₀.

TEVC_Workflow cluster_prep Oocyte Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis cRNA cRNA of nAChR subunits Injection Microinjection cRNA->Injection Oocyte Xenopus Oocyte Oocyte->Injection Incubation Incubation (2-7 days) Injection->Incubation Expression Placement Place oocyte in chamber Incubation->Placement Clamping Voltage Clamp (-70 mV) Placement->Clamping AgonistApp Apply Agonist (e.g., ACh) Clamping->AgonistApp Washout Washout AgonistApp->Washout AntagonistApp Apply Antagonist (this compound or α-Bgt) Washout->AntagonistApp CoApp Co-apply Agonist + Antagonist AntagonistApp->CoApp Measure Measure Peak Current CoApp->Measure Normalize Normalize to Control Measure->Normalize Plot Plot Normalized Current vs. [Antagonist] Normalize->Plot IC50 Determine IC₅₀ Plot->IC50

Caption: Workflow for a two-electrode voltage clamp experiment.

Signaling Pathways

The binding of an antagonist like this compound or alpha-bungarotoxin to the nAChR directly blocks the primary function of the receptor: the influx of cations (Na⁺ and Ca²⁺) into the cell. This has significant downstream consequences.

Activation of nAChRs, particularly the α7 subtype which has high calcium permeability, leads to an increase in intracellular calcium.[12] This calcium influx can trigger a cascade of intracellular signaling events, including the activation of protein kinases such as protein kinase C (PKC) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[12] These pathways are involved in a wide range of cellular processes, including neurotransmitter release, gene expression, and cell survival.

By blocking the initial cation influx, this compound and alpha-bungarotoxin effectively inhibit these downstream signaling cascades. This blockade of nAChR-mediated signaling is the basis of their paralytic effects at the neuromuscular junction and their utility as pharmacological probes in the central nervous system.

nAChR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ACh Acetylcholine nAChR nAChR ACh->nAChR Binds & Activates Waglerin1 This compound Waglerin1->nAChR Binds & Blocks aBgt α-Bungarotoxin aBgt->nAChR Binds & Blocks Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Na_Influx Na⁺ Influx nAChR->Na_Influx PI3K_Akt PI3K/Akt Pathway Ca_Influx->PI3K_Akt PKC PKC Activation Ca_Influx->PKC Depolarization Depolarization Na_Influx->Depolarization Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Depolarization->Cellular_Response PI3K_Akt->Cellular_Response PKC->Cellular_Response

Caption: Simplified nAChR signaling pathway and points of inhibition.

Conclusion

This compound and alpha-bungarotoxin are both potent competitive antagonists of nAChRs, but they exhibit distinct profiles of subtype selectivity and binding affinity. This compound is a highly selective antagonist for the adult muscle-type nAChR containing the ε-subunit, making it a valuable tool for studying the developmental switch of nAChR subtypes. Alpha-bungarotoxin, with its broader and near-irreversible binding to muscle-type and α7 neuronal nAChRs, remains a cornerstone for the general study and isolation of these receptors. The choice between these two toxins will depend on the specific research question, with this compound being ideal for studies requiring high subtype selectivity and alpha-bungarotoxin for applications demanding high-affinity, stable receptor labeling. Understanding their differential binding properties is crucial for the accurate interpretation of experimental results and for the potential development of novel therapeutics targeting specific nAChR subtypes.

References

A Comparative Analysis of Waglerin-1 and Waglerin-2 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the biological activities of Waglerin-1 and Waglerin-2, two peptide toxins isolated from the venom of the Temple Pit Viper, Tropidolaemus wagleri. This document summarizes key experimental data, outlines methodologies for cited experiments, and visualizes relevant biological pathways and experimental workflows to aid in research and drug development.

Introduction

This compound and Waglerin-2 are small, 22-amino acid peptides that are potent neurotoxins.[1] They are structurally very similar, differing by only a single amino acid at position 10: this compound contains a histidine, while Waglerin-2 has a tyrosine at this position.[1] Both peptides are known to be competitive antagonists of the nicotinic acetylcholine receptor (nAChR), leading to paralysis and respiratory failure.[1][2] They have been identified as selective inhibitors of the epsilon (ε) subunit-containing adult muscle nAChR.[1][3] Additionally, there is evidence that at least this compound also interacts with GABA-A receptors. This guide will delve into the comparative activities of these two peptides based on available experimental data.

Quantitative Data Summary

The following table summarizes the key quantitative data comparing the activity of this compound and Waglerin-2.

ParameterThis compoundWaglerin-2Reference
Amino Acid Sequence GGKPDLRPH PPCHYIPRPKPRGGKPDLRPY PPCHYIPRPKPR[1]
Murine i.p. LD50 0.369 mg/kg0.583 mg/kg[1]
Murine i.p. LD50 (Synthetic) 0.33 mg/kg0.51 mg/kg[4]
IC50 (adult mouse muscle nAChR) 50 nMNot Reported[3]

Signaling Pathway and Experimental Workflow

To better understand the mechanism of action and the methods used to study these peptides, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.

Signaling Pathway of Waglerin Peptides at the Neuromuscular Junction cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Membrane Action Potential Action Potential Voltage-gated Ca2+ Channel Voltage-gated Ca2+ Channel Action Potential->Voltage-gated Ca2+ Channel opens Ca2+ Influx Ca2+ Influx Voltage-gated Ca2+ Channel->Ca2+ Influx Synaptic Vesicles Synaptic Vesicles Ca2+ Influx->Synaptic Vesicles triggers fusion Acetylcholine (ACh) Acetylcholine (ACh) Synaptic Vesicles->Acetylcholine (ACh) releases ACh Diffusion ACh Diffusion Acetylcholine (ACh)->ACh Diffusion nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh Diffusion->nAChR binds to Na+ Influx Na+ Influx nAChR->Na+ Influx opens, causing Depolarization Depolarization Na+ Influx->Depolarization leads to Muscle Contraction Muscle Contraction Depolarization->Muscle Contraction Waglerin This compound / Waglerin-2 Waglerin->nAChR competitively blocks

Waglerin antagonism of the nAChR at the neuromuscular junction.

Experimental Workflow for Electrophysiological Recording Muscle Preparation Muscle Preparation Mount in Chamber Mount in Chamber Muscle Preparation->Mount in Chamber Superfusion Superfusion Mount in Chamber->Superfusion Electrode Placement Electrode Placement Superfusion->Electrode Placement Control Recording Control Recording Electrode Placement->Control Recording Record baseline MEPPs/EPPs Waglerin Application Waglerin Application Control Recording->Waglerin Application Test Recording Test Recording Waglerin Application->Test Recording Record MEPPs/EPPs in presence of toxin Washout Washout Test Recording->Washout Recovery Recording Recovery Recording Washout->Recovery Recording Record MEPPs/EPPs after toxin removal Data Analysis Data Analysis Recovery Recording->Data Analysis

Typical workflow for assessing Waglerin activity on neuromuscular preparations.

Detailed Experimental Protocols

Lethality Assay in Mice (LD50 Determination)

The median lethal dose (LD50) is a standard measure of the acute toxicity of a substance. The following protocol is a generalized procedure based on the cited literature for determining the murine i.p. LD50 of Waglerin peptides.[1][4]

1. Animals: Adult male Swiss-Webster mice (typically 20-25 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.

2. Toxin Preparation: Lyophilized this compound or Waglerin-2 is reconstituted in sterile, pyrogen-free 0.9% saline to the desired stock concentration. Serial dilutions are prepared to administer a range of doses.

3. Administration: A predetermined volume of the peptide solution is injected intraperitoneally (i.p.) into the mice. A control group receives an injection of the vehicle (saline) only.

4. Observation: The animals are observed continuously for the first few hours and then periodically for up to 48 hours. The time of onset of toxic signs (e.g., lethargy, paralysis, respiratory distress) and the time of death are recorded.

5. Data Analysis: The number of deaths at each dose level within a specified time frame (e.g., 24 or 48 hours) is recorded. The LD50, the dose that is lethal to 50% of the animals, is then calculated using a statistical method such as probit analysis.

Electrophysiological Analysis of nAChR Inhibition

This protocol describes a common method for assessing the inhibitory activity of Waglerin peptides on the neuromuscular junction, as inferred from studies on this compound.[3]

1. Preparation: A nerve-muscle preparation (e.g., phrenic nerve-hemidiaphragm from a mouse) is dissected and mounted in a recording chamber. The preparation is continuously superfused with an oxygenated physiological salt solution (e.g., Krebs-Ringer solution) at a constant temperature.

2. Recording: Intracellular recordings are made from the end-plate region of the muscle fibers using glass microelectrodes filled with a high-concentration salt solution (e.g., 3 M KCl). Spontaneous miniature end-plate potentials (MEPPs) and evoked end-plate potentials (EPPs) are recorded. EPPs are elicited by stimulating the motor nerve with a suction electrode.

3. Control Measurement: Baseline MEPP and EPP amplitudes and frequencies are recorded for a stable period before the application of the toxin.

4. Toxin Application: this compound or Waglerin-2 is added to the superfusing solution at a known concentration. The effects on MEPP and EPP amplitudes are continuously monitored.

5. Data Acquisition and Analysis: The amplitudes of MEPPs and EPPs are measured and compared before and after the application of the waglerin peptide. A concentration-response curve can be generated by applying a range of toxin concentrations, and the IC50 value (the concentration that causes 50% inhibition of the response) can be calculated.

6. Washout: The preparation is superfused with a toxin-free solution to determine the reversibility of the inhibitory effect.

Comparative Activity and Discussion

Toxicity: Both this compound and Waglerin-2 are highly toxic, with LD50 values in the sub-milligram per kilogram range in mice.[1][4] Comparative data from two separate studies consistently show that this compound is more potent than Waglerin-2.[1][4] The LD50 for native this compound was reported as 0.369 mg/kg, while that for Waglerin-2 was 0.583 mg/kg.[1] A study using synthetic versions of the peptides found a similar trend, with an LD50 of 0.33 mg/kg for this compound and 0.51 mg/kg for Waglerin-2.[4] This suggests that the substitution of histidine in this compound with tyrosine in Waglerin-2 results in a slight decrease in in vivo toxicity.

Nicotinic Acetylcholine Receptor (nAChR) Activity: The primary mechanism of toxicity for both peptides is the blockade of the adult muscle nAChR.[1][3] this compound has been shown to be a selective antagonist of the ε-subunit containing nAChR, with an IC50 of 50 nM on the adult mouse muscle nAChR.[3] While it is presumed that Waglerin-2 acts through a similar mechanism, direct comparative studies on the same nAChR subtype are lacking in the currently available literature. Therefore, a quantitative comparison of their inhibitory potency at the receptor level is not yet possible. The higher in vivo toxicity of this compound suggests it may have a higher affinity for the nAChR, but further research is needed to confirm this.

GABA-A Receptor Activity: There is evidence that this compound can modulate the activity of GABA-A receptors in the central nervous system. However, there is currently no available data on the activity of Waglerin-2 on these receptors. A direct comparison of their effects on GABAergic signaling is therefore not possible at this time and represents another area for future investigation.

Conclusion

This compound and Waglerin-2 are closely related neurotoxins that act as competitive antagonists of the adult muscle nicotinic acetylcholine receptor. Based on in vivo lethality studies in mice, this compound is demonstrably more potent than Waglerin-2. While the inhibitory concentration of this compound on the nAChR has been determined, a corresponding value for Waglerin-2 is needed for a direct comparison of their receptor-level activity. Furthermore, the potential activity of Waglerin-2 on GABA-A receptors remains to be explored. This guide provides a foundation for understanding the comparative pharmacology of these two peptides and highlights areas where further research is required to fully elucidate their differential activities.

References

A Comparative Analysis of Waglerin-1 and Other Nicotinic Acetylcholine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity and kinetics of Waglerin-1 with other known antagonists of the nicotinic acetylcholine receptor (nAChR), specifically focusing on the adult muscle-type receptor containing the epsilon (ε) subunit. The data presented is intended to assist researchers in selecting the appropriate antagonist for their experimental needs and to provide a baseline for the development of novel therapeutics.

Executive Summary

Data Presentation: Comparative Binding Parameters

The following table summarizes the available quantitative data for this compound and its comparators. It is important to note the distinction between the IC50 value reported for this compound, which measures the functional inhibition of the receptor, and the dissociation constant (Kd), which is a direct measure of binding affinity.

LigandTargetKd (Dissociation Constant)Kon (Association Rate)Koff (Dissociation Rate)IC50 (Inhibitory Concentration)Species
This compound Adult muscle nAChR (α/ε subunit)Not ReportedNot ReportedNot Reported50 nM[1][2]Mouse
α-Conotoxin MI (iodinated) Fetal muscle nAChR (α/δ subunit)0.98 nM[3]8.5 x 10⁷ M⁻¹min⁻¹[3]0.084 min⁻¹[3]Not ReportedMouse
α-Bungarotoxin nAChR α1 subunit peptide~1-2 µM[4]Not Reported"Relatively irreversible"[5]Not ReportedTorpedo

Note: The data for α-Conotoxin MI is for the fetal (α/δ) rather than the adult (α/ε) nAChR, and for a radioiodinated derivative, which may affect its binding properties. The Kd for α-Bungarotoxin is for a peptide fragment of the receptor and may not reflect the affinity for the intact pentameric receptor.

Signaling Pathways and Experimental Workflows

To understand the context of these binding interactions, it is crucial to visualize the underlying biological and experimental processes.

cluster_pathway nAChR Signaling Pathway cluster_antagonism Antagonist Action ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) (α₂βδε subunits) ACh->nAChR Binds to α/δ and α/ε interfaces Ion_Channel Ion Channel Opening nAChR->Ion_Channel Na_Influx Na⁺ Influx Ion_Channel->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Muscle_Contraction Muscle Contraction Depolarization->Muscle_Contraction Waglerin1 This compound Waglerin1->nAChR Competitive Antagonist (blocks ACh binding at α/ε) Conotoxin α-Conotoxin MII Conotoxin->nAChR Competitive Antagonist Bungarotoxin α-Bungarotoxin Bungarotoxin->nAChR Competitive Antagonist

nAChR signaling and antagonist inhibition.

The following diagram illustrates a typical experimental workflow for determining binding affinity and kinetics using Surface Plasmon Resonance (SPR).

cluster_workflow SPR Experimental Workflow start Start immobilize Immobilize nAChR on Sensor Chip start->immobilize inject_ligand Inject this compound (or alternative) at various concentrations immobilize->inject_ligand association Measure Association (Kon) inject_ligand->association wash Wash with Buffer association->wash dissociation Measure Dissociation (Koff) wash->dissociation regenerate Regenerate Sensor Surface dissociation->regenerate regenerate->inject_ligand Repeat for each concentration analyze Data Analysis (Kd calculation) regenerate->analyze end End analyze->end

A typical Surface Plasmon Resonance workflow.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of binding affinity and kinetics data. Below are generalized protocols for two common techniques used for such measurements.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time interaction between a ligand (e.g., nAChR) immobilized on a sensor chip and an analyte (e.g., this compound) in solution.

1. Ligand Immobilization:

  • The purified nicotinic acetylcholine receptor (epsilon subunit-containing) is immobilized on a suitable sensor chip (e.g., CM5) using amine coupling chemistry.
  • The receptor is diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to a concentration of 10-50 µg/mL.
  • The sensor surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
  • The receptor solution is injected over the activated surface until the desired immobilization level is reached.
  • Remaining active esters are deactivated with an injection of ethanolamine.

2. Analyte Interaction:

  • This compound or the alternative antagonist is prepared in a series of concentrations in a suitable running buffer (e.g., HBS-EP).
  • The analyte is injected over the immobilized receptor surface at a constant flow rate.
  • The association phase is monitored in real-time by measuring the change in the refractive index at the sensor surface.
  • Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the analyte from the receptor.

3. Data Analysis:

  • The resulting sensorgrams (plots of response units versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (Kon), the dissociation rate constant (Koff), and the equilibrium dissociation constant (Kd = Koff/Kon).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule in solution, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.

1. Sample Preparation:

  • Purified nAChR and the peptide antagonist (this compound or alternative) are dialyzed extensively against the same buffer to minimize buffer mismatch effects.
  • The concentrations of the protein and peptide are accurately determined.
  • The protein solution is placed in the sample cell of the calorimeter, and the peptide solution is loaded into the injection syringe.

2. Titration:

  • A series of small, precise injections of the peptide solution are made into the protein solution in the sample cell while maintaining a constant temperature.
  • The heat change associated with each injection is measured by the instrument.

3. Data Analysis:

  • The heat change per injection is plotted against the molar ratio of peptide to protein.
  • The resulting binding isotherm is fitted to a binding model to determine the binding affinity (Ka, from which Kd is calculated), the stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Conclusion

This compound is a potent and highly selective antagonist of the mouse adult muscle nAChR. While direct kinetic data (Kd, Kon, Koff) are not currently available in published literature, its IC50 of 50 nM indicates a high level of functional antagonism. In comparison, other toxins like α-conotoxin MI exhibit nanomolar binding affinities for nAChR subtypes. The lack of precise kinetic data for this compound highlights an area for future research that would be invaluable for a more complete understanding of its mechanism of action and for its potential development as a therapeutic agent. The experimental protocols provided in this guide offer a framework for researchers to conduct such validation studies.

References

Negative and positive controls for Waglerin-1 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Guide to Controls for Waglerin-1 Experiments

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of positive and negative controls for experiments involving this compound, a selective antagonist of the adult muscle nicotinic acetylcholine receptor (nAChR). Detailed experimental protocols and data presentation formats are included to assist in the design and interpretation of robust and reliable studies.

Mechanism of Action of this compound

This compound is a 22-amino acid peptide originally isolated from the venom of the Temple pit viper, Tropidolaemus wagleri. Its primary mechanism of action is the competitive antagonism of the muscle-type nAChR, with a high selectivity for the ε (epsilon) subunit-containing adult form of the receptor. This selectivity makes it a valuable tool for distinguishing between adult (α1β1εδ) and fetal (α1β1γδ) nAChR isoforms. The binding of this compound to the nAChR blocks the binding of the endogenous agonist, acetylcholine (ACh), thereby preventing ion channel opening, depolarization of the postsynaptic membrane, and subsequent muscle contraction, leading to flaccid paralysis.[1][2] The lethal effect of this compound is primarily due to respiratory failure resulting from the paralysis of respiratory muscles.[3]

Signaling Pathway of this compound at the Neuromuscular Junction

Waglerin1_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle) ACh_vesicle Acetylcholine (ACh) Vesicles ACh_released ACh ACh_vesicle->ACh_released Nerve Impulse (Ca²⁺ influx) ACh ACh nAChR nAChR (ε-subunit) ACh_released->nAChR Binds Waglerin1 This compound Waglerin1->nAChR Competitively Blocks Ion_Channel Ion Channel (Closed) nAChR->Ion_Channel Prevents Opening Muscle_Fiber Muscle Fiber Ion_Channel->Muscle_Fiber No Na⁺ influx No Depolarization Paralysis Paralysis Muscle_Fiber->Paralysis Resulting in

Caption: Signaling pathway of this compound at the neuromuscular junction.

Positive Controls for this compound Experiments

Positive controls are essential to validate the experimental system and confirm that it can produce the expected inhibitory effect on nAChR activity.

Control Mechanism of Action Advantages Disadvantages Typical Concentration (in vitro)
α-Bungarotoxin Irreversible antagonist of muscle-type nAChRs. Competes with acetylcholine for binding.[2]High affinity and specificity for muscle nAChRs. Well-characterized.Irreversibility can be a limitation for some experimental designs. May also interact with some neuronal nAChRs and GABA-A receptors at high concentrations.[2][4]10 nM - 1 µM[4]
d-Tubocurarine Competitive antagonist of nAChRs.Reversible antagonism. Historically well-characterized.Lower affinity and specificity compared to α-bungarotoxin. Can have complex interactions with the ion channel.1 µM - 100 µM
Pancuronium Non-depolarizing neuromuscular blocking agent. Competitive antagonist at the nAChR.Clinically relevant neuromuscular blocker.Can have vagolytic effects and may interact with muscarinic receptors.1 µM - 50 µM

Negative Controls for this compound Experiments

Negative controls are crucial to ensure that the observed effects are specific to the action of this compound and not due to other factors.

Control Rationale Application Expected Outcome
Vehicle Control To control for the effects of the solvent used to dissolve this compound.[5]The same buffer or solvent used for this compound (e.g., saline, DMSO) is applied to the experimental system.No significant inhibition of nAChR activity.
Inactive this compound Analog A structurally similar peptide that lacks the key residues for nAChR binding, confirming the specificity of the interaction.Synthesized peptide with key amino acid substitutions (e.g., alanine substitution for cysteine residues involved in disulfide bonds).No significant inhibition of nAChR activity.
Cells lacking ε-subunit nAChRs This compound is highly selective for the ε-subunit of the nAChR.[6]Use of cell lines that do not express the ε-subunit (e.g., TE671 cells which express the fetal γ-subunit) or cells from ε-subunit knockout mice.[6]Minimal or no inhibition of ACh-induced responses.
Neonatal Mouse Tissue Neonatal mice express the γ-subunit instead of the ε-subunit in their nAChRs and are resistant to this compound.[6]Primary cell cultures or tissue preparations from neonatal mice (less than 11 days old).[6]Significantly reduced or no effect of this compound.
Resistant Species (e.g., Rat) Rats are known to be resistant to the effects of this compound.[3][7]Use of rat-derived cell lines or tissue preparations.Minimal or no inhibition of nAChR activity.

Experimental Protocols

Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is suitable for characterizing the inhibitory effect of this compound on specific nAChR subtypes expressed in a heterologous system.

Methodology:

  • Oocyte Preparation: Harvest and defolliculate stage V-VI Xenopus laevis oocytes.

  • cRNA Injection: Inject oocytes with cRNAs encoding the desired nAChR subunits (e.g., human α1, β1, δ, and ε for the adult muscle nAChR). Incubate for 2-5 days at 16-18°C.

  • Recording Setup: Place a single oocyte in a recording chamber continuously perfused with recording solution (e.g., 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4).

  • Voltage Clamp: Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl. Clamp the membrane potential at a holding potential of -70 mV.

  • Agonist Application: Apply acetylcholine (ACh) at a concentration that elicits a submaximal response (e.g., EC₂₀) to establish a baseline current.

  • This compound and Control Application:

    • Positive Control: Perfuse with α-bungarotoxin (e.g., 100 nM) for 5-10 minutes, followed by co-application with ACh.

    • Negative Control: Perfuse with vehicle control for the same duration, followed by co-application with ACh.

    • This compound: Perfuse with varying concentrations of this compound (e.g., 1 nM to 10 µM) for 5-10 minutes, followed by co-application with ACh.

  • Data Acquisition and Analysis: Record the peak inward current in response to ACh application in the presence and absence of the test compounds. Calculate the percentage of inhibition for each concentration of this compound and the controls. Determine the IC₅₀ value for this compound by fitting the concentration-response data to a sigmoidal dose-response curve.

Experimental Workflow for Electrophysiologydot

Electrophysiology_Workflow start Start oocyte_prep Oocyte Preparation (Harvest & Defolliculate) start->oocyte_prep crna_injection cRNA Injection (nAChR subunits) oocyte_prep->crna_injection incubation Incubation (2-5 days) crna_injection->incubation tevc_setup TEVC Setup (Perfuse & Clamp at -70mV) incubation->tevc_setup baseline Establish Baseline (Apply ACh at EC20) tevc_setup->baseline compound_app Apply Test Compound (this compound or Control) baseline->compound_app ach_coapp Co-apply with ACh compound_app->ach_coapp data_acq Data Acquisition (Record Peak Current) ach_coapp->data_acq analysis Data Analysis (% Inhibition & IC50) data_acq->analysis end End analysis->end

References

Waglerin-1: A Comparative Analysis of its Cross-Reactivity with Nicotinic Acetylcholine and GABA-A Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the biological activity of Waglerin-1, a peptide toxin isolated from the venom of the Wagler's pit viper (Tropidolaemus wagleri), focusing on its cross-reactivity with nicotinic acetylcholine receptors (nAChRs) and γ-aminobutyric acid type A (GABA-A) receptors. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological profile of this compound and its potential as a research tool or therapeutic lead.

Executive Summary

This compound is a potent antagonist of the adult muscle-type nicotinic acetylcholine receptor (nAChR), exhibiting high selectivity for the ε-subunit-containing receptor. This interaction underlies its paralytic effects. In addition to its primary target, this compound demonstrates cross-reactivity with neuronal GABA-A receptors, where it can act as both a potentiator and an inhibitor of GABA-induced currents, depending on the neuronal population. This dual activity highlights the complex pharmacology of this compound and underscores the importance of target selectivity in drug design. This guide presents quantitative data on the binding affinities and functional effects of this compound at these two distinct receptor families, details the experimental methodologies used to obtain this data, and provides visual representations of the relevant signaling pathways and experimental workflows.

Comparative Quantitative Data

The following tables summarize the key quantitative parameters of this compound's interaction with nAChRs and GABA-A receptors.

Table 1: this compound Activity at Nicotinic Acetylcholine Receptors (nAChRs)

Receptor SubtypeSpeciesParameterValueReference
Adult Muscle (α1β1δε)MouseIC50 (ACh-induced current)50 nM[1]
Fetal Muscle (α1β1γδ)MouseEffectNo significant inhibition[1]
α-ε subunit interfaceMouseBinding Affinity~2100-fold higher than α-δ[2]
α-ε subunit interfaceMouseBinding Affinity~3700-fold higher than α-γ
Adult MuscleRatBinding Affinity~100-fold lower than mouse[2]
Adult MuscleHumanBinding Affinity~100-fold lower than mouse[2]

Table 2: this compound Activity at GABA-A Receptors

Neuron TypeSpeciesParameterValueReference
Nucleus Accumbens Neurons (Neonatal)RatIC50 (GABA-induced current)2.5 µM[3]
Hypothalamic NeuronsMurineEffectPotentiation and Suppression of I(GABA)[4]

Experimental Protocols

Nicotinic Acetylcholine Receptor Binding Assay (Competitive Inhibition)

This protocol is based on the methodology used to determine the inhibition of α-bungarotoxin binding by this compound.

  • Receptor Preparation: Membranes rich in nAChRs are prepared from appropriate tissues (e.g., Torpedo californica electric organ for general studies or specific cell lines transfected with desired nAChR subunits).

  • Radioligand: 125I-labeled α-bungarotoxin is used as the radioligand, which binds with high affinity to the acetylcholine binding site on muscle-type nAChRs.[5][6]

  • Assay Procedure:

    • A constant concentration of 125I-α-bungarotoxin and the receptor preparation are incubated in a suitable buffer.

    • Increasing concentrations of unlabeled this compound are added to compete for binding with the radioligand.

    • The mixture is incubated to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters, representing bound 125I-α-bungarotoxin, is quantified using a gamma counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of 125I-α-bungarotoxin (IC50) is determined by non-linear regression analysis of the competition binding curve.

Electrophysiological Recording of nAChR and GABA-A Receptor Currents

The functional effects of this compound on both nAChR and GABA-A receptor-mediated currents are assessed using the whole-cell patch-clamp technique.

  • Cell Preparation:

    • For nAChR studies, acutely dissociated muscle fibers or cell lines expressing specific nAChR subunits are used.[1]

    • For GABA-A receptor studies, freshly isolated neurons (e.g., from the nucleus accumbens or hypothalamus) are used.[3][4]

  • Recording Setup:

    • Cells are visualized using an upright or inverted microscope equipped with differential interference contrast optics.

    • Patch pipettes are pulled from borosilicate glass and have a resistance of 3-5 MΩ when filled with intracellular solution.

    • An amplifier (e.g., Axopatch 200B) is used to record whole-cell currents in the voltage-clamp configuration.

  • Solutions:

    • External Solution (for nAChRs): Typically contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4.

    • External Solution (for GABA-A Receptors): Similar to the nAChR external solution, but may include blockers of other channels to isolate GABA-A receptor currents.

    • Internal (Pipette) Solution: Typically contains (in mM): a cesium or potassium salt (e.g., CsCl or KCl), MgCl2, EGTA, HEPES, and ATP, with the pH adjusted to 7.2.

  • Experimental Procedure:

    • A gigaseal is formed between the patch pipette and the cell membrane, and the membrane is ruptured to achieve the whole-cell configuration.

    • The cell is voltage-clamped at a holding potential (e.g., -60 mV).

    • Agonist (acetylcholine for nAChRs or GABA for GABA-A receptors) is applied to the cell using a rapid application system to evoke an inward current.

    • After obtaining a stable baseline response, this compound is co-applied with the agonist at various concentrations.

  • Data Analysis: The peak amplitude of the agonist-evoked current in the presence of different concentrations of this compound is measured and normalized to the control response. The IC50 or EC50 value is determined by fitting the concentration-response data to the Hill equation.

Signaling Pathways and Experimental Workflow

This compound at the Neuromuscular Junction

This compound acts as a competitive antagonist at the adult muscle-type nAChR, preventing acetylcholine from binding and thereby inhibiting neuromuscular transmission. This leads to muscle paralysis.

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane (Muscle) Motor Neuron Motor Neuron ACh Vesicle ACh Motor Neuron->ACh Vesicle Action Potential ACh ACh ACh Vesicle->ACh Release nAChR nAChR (ε-subunit) ACh->nAChR Binds This compound This compound This compound->nAChR Blocks Muscle Fiber Muscle Fiber nAChR->Muscle Fiber Depolarization Contraction Contraction Muscle Fiber->Contraction

This compound antagonism at the neuromuscular junction.
This compound Modulation of GABAergic Synapse

This compound exhibits a more complex interaction at GABAergic synapses, where it can either enhance or inhibit the function of GABA-A receptors, which are ligand-gated chloride channels.

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane (Neuron) GABAergic Neuron GABAergic Neuron GABA Vesicle GABA GABAergic Neuron->GABA Vesicle Action Potential GABA GABA GABA Vesicle->GABA Release GABA-A Receptor GABA-A R GABA->GABA-A Receptor Binds This compound This compound This compound->GABA-A Receptor Modulates (Potentiates or Inhibits) Postsynaptic Neuron Postsynaptic Neuron GABA-A Receptor->Postsynaptic Neuron Cl- Influx (Hyperpolarization) Inhibition Inhibition Postsynaptic Neuron->Inhibition

This compound modulation of a GABAergic synapse.
Experimental Workflow for Receptor Characterization

The following diagram illustrates the general workflow for characterizing the activity of this compound at its receptor targets.

This compound This compound Binding Assay Competitive Binding Assay (e.g., with 125I-α-BGT) This compound->Binding Assay Electrophysiology Whole-Cell Patch Clamp This compound->Electrophysiology Receptor Source Receptor Source (e.g., Tissue, Cell Line) Receptor Source->Binding Assay Receptor Source->Electrophysiology Data Analysis Data Analysis (IC50/EC50 Determination) Binding Assay->Data Analysis Electrophysiology->Data Analysis Conclusion Determine Affinity, Selectivity, and Function Data Analysis->Conclusion

Workflow for this compound receptor characterization.

References

Comparative Analysis of Waglerin Peptides: A Deep Dive into Structure, Function, and Species Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of Waglerin peptides, neurotoxins found in the venom of certain pit vipers, reveals significant insights into their structure-function relationships and species-specific interactions with nicotinic acetylcholine receptors (nAChRs). This guide synthesizes key experimental data to provide researchers, scientists, and drug development professionals with a detailed comparison of these potent biomolecules.

Waglerin peptides are small, proline-rich toxins that induce paralysis by antagonizing nAChRs at the neuromuscular junction.[1] Primarily isolated from the venom of the Temple Pit Viper (Tropidolaemus wagleri), several isoforms have been identified, each with unique structural and functional characteristics.[2] This analysis focuses on the comparative bioactivity of these isoforms and explores the molecular basis for their varied potency across different animal species.

Quantitative Analysis of Waglerin Peptide Bioactivity

The biological activity of Waglerin peptides is typically quantified by their median lethal dose (LD50) in mice and their inhibitory concentration (IC50) against specific nAChR subtypes. The following table summarizes the available quantitative data for various Waglerin isoforms from Tropidolaemus wagleri.

Peptide NameSpecies of OriginAmino Acid SequenceMolecular Weight (Da)Murine LD50 (mg/kg, i.p.)Target ReceptorIC50
Waglerin-1 Tropidolaemus wagleriGln-Gly-Pro-Pro-His-Pro-Cys-Arg-Ile-Pro-Pro-Glu-Pro-Arg-Cys-Pro-Ala-Asp-Asp25040.33 - 0.369Adult muscle nAChR (ε-subunit containing)~50 nM (mouse nAChR)
Waglerin-2 Tropidolaemus wagleriGln-Gly-Pro-Pro-His-Pro-Cys-Arg-Tyr-Pro-Pro-Glu-Pro-Arg-Cys-Pro-Ala-Asp-Asp2530equipotent to this compoundAdult muscle nAChR (ε-subunit containing)Not determined
Waglerin-3 Tropidolaemus wagleriSer-Leu-Gly-Gly-Lys-Pro-Asp-Leu-Arg-Pro-Cys-Tyr-Pro-Pro-Cys-His-Tyr-Ile-Pro-Arg-Pro-Lys-Pro-ArgNot specified0.22Adult muscle nAChR (ε-subunit containing)Not determined
SL-I Tropidolaemus wagleriSer-Leu-... (analog of Waglerin I)Not specified0.22Adult muscle nAChR (ε-subunit containing)Not determined
Waglerin-like Tropidolaemus subannulatusSLGGKPDLRPCH PPCHR IPRPKPR2765.26 (predicted)Not determinedPredicted to target nAChRsNot determined

Note: The sequence for Waglerin-3 and SL-I are partial or described as analogs in the source material. The Waglerin-like peptide from T. subannulatus has been identified at the genetic level, but the peptide itself has not been isolated or functionally characterized. The predicted molecular weight and sequence are based on transcriptomic data.

Species-Specific Selectivity of this compound

A critical aspect of this compound's activity is its remarkable species selectivity. It exhibits a significantly higher affinity for the mouse nAChR compared to rat and human receptors.[3] This selectivity is attributed to specific amino acid residues at the alpha-epsilon subunit interface of the nAChR.[3] For instance, this compound binds with over 2000-fold higher affinity to the α–ε site of the mouse nAChR compared to the α–δ or α–γ binding sites.[3] This high degree of selectivity makes this compound a valuable molecular probe for studying the structure and function of nAChRs.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for Waglerin peptides is the competitive antagonism of nAChRs at the neuromuscular junction, leading to muscle paralysis and, at sufficient doses, respiratory failure.[4]

Waglerin_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane (Muscle) Nerve Impulse Nerve Impulse ACh Release ACh Release Nerve Impulse->ACh Release ACh Acetylcholine ACh Release->ACh nAChR nAChR ACh->nAChR Binds Ion Channel Opening Ion Channel Opening nAChR->Ion Channel Opening Activates Muscle Paralysis Muscle Paralysis nAChR->Muscle Paralysis Muscle Contraction Muscle Contraction Ion Channel Opening->Muscle Contraction Waglerin Waglerin Waglerin->nAChR Blocks

Caption: Inhibition of nAChR signaling by Waglerin at the neuromuscular junction.

The characterization of novel Waglerin peptides follows a structured experimental workflow, beginning with venom extraction and culminating in detailed functional analysis.

Experimental_Workflow Venom Extraction Venom Extraction Crude Venom Fractionation (HPLC) Crude Venom Fractionation (HPLC) Venom Extraction->Crude Venom Fractionation (HPLC) Peptide Isolation & Purification Peptide Isolation & Purification Crude Venom Fractionation (HPLC)->Peptide Isolation & Purification Sequence Analysis (Mass Spec) Sequence Analysis (Mass Spec) Peptide Isolation & Purification->Sequence Analysis (Mass Spec) In Vivo Toxicity (LD50) In Vivo Toxicity (LD50) Peptide Isolation & Purification->In Vivo Toxicity (LD50) Receptor Binding Assays (IC50) Receptor Binding Assays (IC50) Peptide Isolation & Purification->Receptor Binding Assays (IC50) Electrophysiology Electrophysiology Receptor Binding Assays (IC50)->Electrophysiology

Caption: Experimental workflow for Waglerin peptide characterization.

Detailed Experimental Protocols

A summary of the key experimental methodologies used in the study of Waglerin peptides is provided below.

Peptide Isolation and Purification
  • Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Protocol: Crude venom is dissolved in an appropriate solvent (e.g., 0.1% trifluoroacetic acid in water) and applied to a C18 RP-HPLC column. Peptides are eluted using a linear gradient of an organic solvent, such as acetonitrile, in the aqueous solvent. The absorbance of the eluate is monitored at 214 nm to detect peptide bonds. Fractions corresponding to individual peaks are collected, lyophilized, and stored for further analysis.

In Vivo Toxicity Assay (LD50 Determination)
  • Method: Intraperitoneal (i.p.) injection in mice.

  • Protocol: Groups of mice (e.g., Swiss Webster) are injected i.p. with serial dilutions of the purified Waglerin peptide. The number of mortalities in each group is recorded over a 24-hour period. The LD50 value, the dose at which 50% of the animals die, is then calculated using statistical methods such as the probit analysis.

Nicotinic Acetylcholine Receptor Binding Assay (IC50 Determination)
  • Method: Competitive radioligand binding assay.

  • Protocol: Cell lines expressing the nAChR of interest (e.g., mouse, rat, or human) are incubated with a constant concentration of a radiolabeled antagonist (e.g., ¹²⁵I-α-bungarotoxin) and varying concentrations of the Waglerin peptide. After reaching equilibrium, the bound and free radioligand are separated. The amount of bound radioactivity is measured, and the data are used to calculate the concentration of Waglerin peptide that inhibits 50% of the specific binding of the radioligand (IC50).

Electrophysiological Recording
  • Method: Two-electrode voltage clamp on Xenopus oocytes expressing nAChRs or patch-clamp on cultured neurons.

  • Protocol: Oocytes are injected with cRNAs encoding the desired nAChR subunits. After 2-4 days of expression, the oocytes are voltage-clamped, and acetylcholine-evoked currents are recorded in the absence and presence of varying concentrations of Waglerin peptide. The inhibition of the current by the peptide is measured to determine its functional effect on the receptor. For patch-clamp experiments, whole-cell currents are recorded from neurons in response to GABA or acetylcholine application with and without Waglerin to assess its modulatory effects on the respective ion channels.

Future Directions

The discovery of a "waglerin-like" gene in Tropidolaemus subannulatus opens up new avenues for comparative research.[5] Future studies should focus on the isolation and functional characterization of this peptide to determine its bioactivity and receptor selectivity. A direct comparison with the Waglerin isoforms from T. wagleri will provide valuable insights into the evolution of venom composition and the molecular basis of toxin-receptor interactions. Such studies could also uncover novel peptide scaffolds with potential therapeutic applications, for instance, in the development of muscle relaxants or as probes for studying cholinergic neurotransmission.

References

Waglerin-1 Structure-Activity Relationship: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Waglerin-1 is a 22-amino acid peptide toxin originally isolated from the venom of the Temple Pit Viper, Tropidolaemus wagleri.[1][2] It is a potent neurotoxin that primarily targets the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction, with additional modulatory effects on the γ-aminobutyric acid type A (GABA-A) receptor.[1][3] This guide provides a comparative analysis of this compound's structure-activity relationships, presenting key quantitative data, experimental methodologies, and visual representations of its mechanisms of action.

Primary Target: Nicotinic Acetylcholine Receptor (nAChR)

This compound acts as a competitive antagonist at the muscle nAChR, leading to neuromuscular blockade and, in sufficient doses, death by respiratory failure.[1][4] Its primary lethal action is attributed to its selective and high-affinity binding to the adult form of the muscle nAChR, which contains an epsilon (ε) subunit instead of the fetal gamma (γ) subunit.[5][6]

Structure-Activity Relationship at the nAChR

The bioactivity of this compound is highly dependent on specific structural features. Studies involving synthetic analogs have elucidated key residues and motifs essential for its potent antagonist activity at the nAChR.

  • Disulfide Bond: The single intramolecular disulfide bond between cysteine residues is critical for the peptide's biological activity. An analog where the two half-cystines were replaced with alanine was found to be nontoxic.[7]

  • N-Terminus: The first five amino acid residues are necessary for bioactivity. A proteolytic fragment containing only residues 6-22 was non-toxic.[7]

  • Residue 5 (Aspartic Acid): While not essential, modifications at this position can alter lethality. Substituting aspartic acid with glutamic acid slightly reduced lethality.[7] Replacing it with asparagine, which removes the negative charge, did not eliminate its lethal effect.[7]

  • Basic Residues: The high content of basic amino acids is believed to be important for activity.[8] Specifically, replacing Histidine at position 10 with Alanine ([Ala10]-Waglerin) resulted in a complete loss of toxicity, suggesting this residue is part of the active site.[8]

  • Species Selectivity: this compound binds with significantly higher affinity (~100-fold) to the mouse nAChR compared to rat or human receptors.[9][10] This species selectivity is governed by non-conserved amino acid residues at the binding site interface between the alpha (α) and epsilon (ε) subunits.[10]

Table 1: Comparative Activity of this compound and its Analogs at the nAChR

Peptide/AnalogModificationKey FindingPotency/ActivityReference(s)
This compound Native PeptideBlocks adult mouse nAChRIC50: 50 nM (on ACh response)[5][6]
Blocks mouse phrenic nerve4 µM (reversible block)[4]
Lethality in miceLD50: 0.33 mg/kg (i.p.)[11][12]
[Ala]-Cys Analog Cysteines replaced by AlaninesDisulfide bond is critical for toxicityNontoxic[7]
Fragment 6-22 N-terminal residues 1-5 removedN-terminus is essential for activityNontoxic[7]
[Glu5]-Waglerin-1 Aspartic Acid at residue 5 replaced by Glutamic AcidNegative charge at residue 5 is not essentialSlightly diminished lethality[7]
[Ala10]-Waglerin-1 Histidine at residue 10 replaced by AlanineHis10 is critical for toxicityNontoxic[8]
Waglerin SL-I Ser-Leu added to N-terminusN-terminal extension increases potencyLD50: 0.22 mg/kg (i.p.)[11][12]

Signaling Pathway: nAChR Blockade at the Neuromuscular Junction

The diagram below illustrates the mechanism by which this compound antagonizes the nAChR at the neuromuscular junction, preventing muscle contraction.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Muscle End-Plate ActionPotential Action Potential Ca_influx Ca²⁺ Influx ActionPotential->Ca_influx Vesicle Synaptic Vesicle (contains ACh) Ca_influx->Vesicle ACh_release ACh Release Vesicle->ACh_release ACh ACh ACh_release->ACh nAChR nAChR (ε-subunit) Na_influx Na⁺ Influx nAChR->Na_influx EPP End-Plate Potential Na_influx->EPP Contraction Muscle Contraction EPP->Contraction ACh->nAChR Binds & Activates Waglerin This compound Waglerin->nAChR Blocks

Caption: this compound competitively blocks acetylcholine (ACh) binding to the nAChR.

Secondary Target: GABA(A) Receptor

This compound also exhibits complex modulatory effects on central nervous system GABA(A) receptors. Unlike its consistent antagonism at the nAChR, its effect on GABA-induced currents (IGABA) is neuron-dependent, causing either potentiation or depression.[2][3] This suggests that the peptide interacts with different subtypes of GABA(A) receptors, which vary in their subunit composition.[3]

Modulatory Effects on GABA(A) Receptors

  • Potentiation: In a subset of murine hypothalamic neurons, this compound potentiates IGABA by shifting the GABA concentration-response curve to the left, indicating an increased affinity of the receptor for GABA.[3] This effect mimics the action of benzodiazepines and is antagonized by the benzodiazepine antagonist flumazenil, suggesting this compound can act at the benzodiazepine binding site on certain GABA(A) receptor subtypes.[3]

  • Depression: In other hypothalamic neurons, this compound acts as a competitive inhibitor, shifting the GABA concentration-response curve to the right.[3] In neurons from the nucleus accumbens of neonatal rats, this compound consistently depressed IGABA.[13] This inhibitory effect is more pronounced at negative holding potentials and appears to be modulated by the phosphorylation state of the receptor.[13]

Table 2: Modulatory Effects of this compound on GABA(A) Receptors

Neuron TypeAnimal ModelThis compound ConcentrationEffect on IGABAMechanismReference(s)
Hypothalamic NeuronsMouse32 µMPotentiation (in 78 of 141 neurons)Allosteric, via benzodiazepine site[3]
Hypothalamic NeuronsMouse32 µMDepression (in 44 of 141 neurons)Competitive inhibition[3]
Nucleus Accumbens NeuronsNeonatal RatIC50: 2.5 µMDepressionCompetitive inhibition[13]

Signaling Pathway: Dual Modulation of GABA(A) Receptors

The following diagram illustrates the two distinct ways this compound can modulate the function of GABA(A) receptors, leading to either enhanced or reduced neuronal inhibition.

cluster_potentiation Potentiation (e.g., some Hypothalamic Neurons) cluster_depression Depression (e.g., Nucleus Accumbens Neurons) GABA GABA GABA_A1 GABA(A) Receptor (Subtype 1) GABA->GABA_A1 Binds GABA_Site GABA Binding Site GABA->GABA_Site Binds Waglerin This compound BZ_Site Benzodiazepine Site Waglerin->BZ_Site Binds Waglerin->GABA_Site Blocks Cl_Influx1 Increased Cl⁻ Influx GABA_A1->Cl_Influx1 BZ_Site->GABA_A1 Potentiates Hyperpol1 Hyperpolarization (Enhanced Inhibition) Cl_Influx1->Hyperpol1 GABA_A2 GABA(A) Receptor (Subtype 2) Cl_Influx2 Decreased Cl⁻ Influx GABA_A2->Cl_Influx2 Hyperpol2 Less Hyperpolarization (Reduced Inhibition) Cl_Influx2->Hyperpol2

Caption: this compound's dual modulation of distinct GABA(A) receptor subtypes.

Experimental Protocols

This section details the methodologies used in key experiments to determine the structure-activity relationship of this compound.

A. Peptide Synthesis and Purification

Synthetic this compound and its analogs are typically produced to confirm structures and enable SAR studies.

  • Synthesis: Peptides are assembled using solid-phase peptide synthesis (SPPS) methods.

  • Cleavage: The synthesized peptide is cleaved from the resin and deprotected, often using trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[12]

  • Disulfide Bond Formation: The linear, reduced peptide is dissolved at an alkaline pH (e.g., pH 8.3) to facilitate the intramolecular disulfide bond formation between cysteine residues.[12]

  • Verification: The final product's purity and molecular weight are confirmed using analytical HPLC and mass spectrometry.[14]

B. In Vitro Electrophysiology (nAChR)

These experiments measure the effect of this compound on muscle cell electrical activity.

  • Preparation: A phrenic nerve-hemidiaphragm preparation is isolated from a mouse.[4]

  • Recording: Intracellular recordings are made from muscle end-plates using sharp microelectrodes to measure spontaneous miniature end-plate potentials (MEPPs) and evoked end-plate potentials (EPPs).[5][6] Alternatively, acetylcholine can be applied directly to the end-plate via iontophoresis.[5]

  • Drug Application: this compound is applied to the preparation via the superfusion bath at known concentrations.

  • Data Analysis: The amplitude and frequency of MEPPs and EPPs before and after this compound application are compared to determine the inhibitory effect and calculate parameters like the IC50.[4][5]

C. In Vitro Electrophysiology (GABA-A Receptor)

Whole-cell patch-clamp techniques are used to measure IGABA in isolated neurons.

  • Neuron Isolation: Neurons are freshly isolated from specific brain regions (e.g., hypothalamus, nucleus accumbens) of rodents.[3][13]

  • Recording: A glass micropipette forms a high-resistance seal with the neuron's membrane (a "gigaseal"). The membrane patch is then ruptured to allow electrical access to the cell's interior (whole-cell configuration). The neuron is voltage-clamped at a specific holding potential.

  • Drug Application: GABA is applied to the neuron to elicit a current (IGABA). This compound is then co-applied with GABA to observe any modulation.

  • Data Analysis: The peak amplitude of IGABA is measured in the absence and presence of this compound. Concentration-response curves are generated to determine parameters like EC50 (for GABA) and IC50 (for this compound's inhibitory effect).[13]

Experimental Workflow: Electrophysiology Study

cluster_prep Preparation cluster_rec Recording & Application cluster_analysis Data Analysis Tissue Isolate Tissue (e.g., hemidiaphragm or brain region) Cells Isolate Neurons (for patch-clamp) Tissue->Cells Mount Mount Tissue in Recording Chamber Tissue->Mount Cells->Mount Electrode Position Recording Electrode (sharp or patch) Mount->Electrode Baseline Record Baseline Activity (e.g., EPPs or I-GABA) Electrode->Baseline Apply_Waglerin Apply this compound + Agonist (ACh/GABA) Baseline->Apply_Waglerin Record_Effect Record Post-Drug Activity Apply_Waglerin->Record_Effect Washout Washout & Recovery Record_Effect->Washout Measure Measure Amplitude/Frequency Washout->Measure Compare Compare Pre- vs. Post-Drug Measure->Compare Calculate Calculate IC50 / EC50 Shift Compare->Calculate Conclusion Draw Conclusion on Activity Calculate->Conclusion

Caption: General workflow for an in vitro electrophysiology experiment.

References

Waglerin-1: A Potent Antagonist with Pronounced Selectivity for Muscle over Neuronal Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Waglerin-1, a peptide toxin isolated from the venom of the Wagler's pit viper (Tropidolaemus wagleri), demonstrates a significant and well-documented selectivity for the adult muscle-type nicotinic acetylcholine receptor (nAChR) over its fetal and neuronal counterparts. This preference is substantiated by a considerable difference in binding affinities and inhibitory concentrations, making it a valuable tool for researchers studying the diverse roles of nAChR subtypes in physiological and pathological processes.

High Affinity for Adult Muscle nAChRs

Experimental data consistently show that this compound is a potent competitive antagonist of the adult muscle nAChR, which is composed of α1, β1, δ, and ε subunits. Studies have determined an IC50 value of 50 nM for this compound at the adult wild-type mouse muscle nAChR.[1][2] This high affinity is attributed to a specific interaction with the ε-subunit, which replaces the γ-subunit present in the fetal form of the muscle nAChR during development.[1][2] Consequently, this compound exhibits a much lower affinity for the fetal (α1)2β1γδ nAChR, highlighting its developmental stage-specific selectivity.

Comparative Activity at Neuronal nAChRs

In stark contrast to its potent action on muscle nAChRs, quantitative data on the activity of this compound at various neuronal nAChR subtypes is limited in the readily available scientific literature. While some studies have qualitatively mentioned effects on neuronal receptors, specific IC50 or Ki values for common neuronal subtypes such as α7, α4β2, or α3β4 are not extensively reported. This lack of robust quantitative comparison underscores the pronounced selectivity of this compound for the muscle subtype.

It is important to note that some research has indicated that this compound can also modulate other neurotransmitter receptors, such as GABAA receptors, though this interaction is generally observed at higher concentrations than its effects on muscle nAChRs.[3]

Summary of Quantitative Data

The following table summarizes the available quantitative data on the inhibitory potency of this compound at different nAChR subtypes.

Receptor SubtypeSpeciesIC50 / KiReference
Adult Muscle nAChR (α1)2β1δε Mouse50 nM (IC50)[1][2]
Fetal Muscle nAChR (α1)2β1δγ MouseSignificantly > 1 µM[1]
Neuronal nAChRs (e.g., α7, α4β2) VariousData not readily available-

Experimental Protocols

The determination of this compound's potency at muscle nAChRs has been primarily achieved through electrophysiological studies on neuromuscular preparations.

Electrophysiological Recording at the Neuromuscular Junction

Objective: To measure the inhibitory effect of this compound on the function of postsynaptic nAChRs at the neuromuscular junction.

Methodology:

  • Preparation: An isolated nerve-muscle preparation (e.g., mouse phrenic nerve-diaphragm or triangularis sterni) is dissected and mounted in a recording chamber continuously perfused with a physiological saline solution.

  • Stimulation: The motor nerve is stimulated with brief electrical pulses to elicit end-plate potentials (EPPs) in the muscle fibers.

  • Recording: Intracellular microelectrodes are inserted into the muscle fibers near the end-plate region to record the EPPs.

  • Drug Application: this compound is introduced into the perfusing solution at various concentrations.

  • Data Analysis: The amplitude of the EPPs is measured before and after the application of this compound. The concentration of this compound that causes a 50% reduction in the EPP amplitude is determined as the IC50 value.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for determining its IC50 value.

cluster_0 Normal Neuromuscular Transmission cluster_1 Inhibition by this compound ACh Acetylcholine nAChR_muscle Muscle nAChR (ε-subunit) ACh->nAChR_muscle Binds to Muscle_Contraction Muscle Contraction nAChR_muscle->Muscle_Contraction Activates Waglerin1 This compound nAChR_muscle_blocked Muscle nAChR (ε-subunit) Waglerin1->nAChR_muscle_blocked Blocks No_Contraction No Muscle Contraction nAChR_muscle_blocked->No_Contraction

Mechanism of this compound at the neuromuscular junction.

prep Isolate Nerve-Muscle Preparation stim Stimulate Motor Nerve prep->stim record_control Record Control EPPs stim->record_control apply_wag Apply this compound (Varying Concentrations) record_control->apply_wag record_exp Record EPPs with This compound apply_wag->record_exp analyze Analyze EPP Amplitude Reduction record_exp->analyze ic50 Determine IC50 Value analyze->ic50

Workflow for IC50 determination of this compound.

References

A Comparative Analysis of Waglerin-1 and Other Potent Neurotoxins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Waglerin-1, a peptide neurotoxin from the venom of the Wagler's pit viper (Tropidolaemus wagleri), with other well-characterized neurotoxins. This analysis is supported by experimental data on their mechanisms of action, potency, and toxicity, offering a valuable resource for researchers in pharmacology and drug development.

Executive Summary

This compound exhibits a unique pharmacological profile, primarily characterized by its selective and potent antagonism of the adult muscle-type nicotinic acetylcholine receptor (nAChR) containing the ε-subunit. This specificity distinguishes it from other neurotoxins like α-bungarotoxin, which also targets muscle nAChRs but with different binding kinetics, and conotoxins, a diverse family of peptides with a wide range of ion channel targets. In contrast, botulinum toxin presents an entirely different mechanism, achieving its paralytic effect by inhibiting acetylcholine release at the presynaptic terminal. This guide will delve into the quantitative differences in their efficacy and toxicity, supported by detailed experimental protocols.

Data Presentation: Comparative Efficacy and Toxicity

The following tables summarize the key quantitative data for this compound and selected neurotoxins.

Table 1: Comparative Potency of Neurotoxins on Nicotinic Acetylcholine Receptors

NeurotoxinTarget Receptor(s)Potency (IC50)Species/TissueReference(s)
This compound Adult muscle nAChR (α1β1δε)50 nMMouse[1][2]
α-BungarotoxinMuscle nAChR (α1β1δγ/ε)~1.7 nM (KD)Rat Brain[3]
α-Conotoxin TxIDNeuronal nAChR (α3β4)12.5 nMRat
α-Conotoxin BuIANeuronal nAChR (α6/α3β2)Significantly lower than on α4β2Rat[4]

Table 2: Comparative In Vivo Toxicity of Neurotoxins in Mice

NeurotoxinAdministration RouteLethal Dose (LD50)Reference(s)
This compound Intravenous (i.v.)0.5 µg/g
α-BungarotoxinIntraperitoneal (i.p.)0.23 µg/g[5]
α-BungarotoxinSubcutaneous (s.c.)0.108 mg/kg[6]
α-BungarotoxinIntravenous (i.v.)0.113 mg/kg[6]
α-Conotoxin GIIntraperitoneal (i.p.)12 µg/kg
Botulinum Toxin Type AIntraperitoneal (i.p.)0.02 - 500 ng/kg[7]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the distinct mechanisms by which these neurotoxins exert their effects.

cluster_nAChR Postsynaptic Muscle Fiber cluster_toxins Competitive Antagonists nAChR Nicotinic Acetylcholine Receptor (nAChR) α β δ ε Ion_Channel Ion Channel (Closed) Ion_Channel_Open Ion Channel (Open) nAChR->Ion_Channel_Open Opens Waglerin1 This compound Waglerin1->nAChR Blocks (ε-subunit) aBgt α-Bungarotoxin aBgt->nAChR Blocks (irreversible) ACh Acetylcholine ACh->nAChR Binds No_Depolarization No Muscle Depolarization Ion_Channel->No_Depolarization Results in Depolarization Muscle Depolarization Ion_Channel_Open->Depolarization Results in

Mechanism of this compound and α-Bungarotoxin at the nAChR.

This compound and α-bungarotoxin are competitive antagonists at the nicotinic acetylcholine receptor on the postsynaptic membrane of the neuromuscular junction. They physically block the binding of the neurotransmitter acetylcholine (ACh), preventing ion channel opening and subsequent muscle cell depolarization. This compound shows high selectivity for the ε-subunit of the adult muscle nAChR[1][2]. In contrast, α-bungarotoxin binds irreversibly to the α-subunits of the receptor[8].

cluster_presynaptic Presynaptic Nerve Terminal Vesicle Synaptic Vesicle Acetylcholine No_ACh_Release No ACh Release SNARE SNARE Proteins v-SNARE t-SNARE SNARE->Vesicle Mediate Fusion Botulinum Botulinum Toxin Botulinum->SNARE Cleaves Cleaved_SNARE Cleaved SNARE Proteins No_Fusion Vesicle Fusion Inhibited Cleaved_SNARE->No_Fusion Leads to No_Fusion->No_ACh_Release Results in

Mechanism of Botulinum Toxin at the Presynaptic Terminal.

Botulinum toxin acts presynaptically. Its light chain is a zinc-dependent endopeptidase that cleaves specific proteins of the SNARE complex (SNAP-25, VAMP, and syntaxin)[6]. This cleavage prevents the fusion of synaptic vesicles with the presynaptic membrane, thereby inhibiting the release of acetylcholine into the synaptic cleft.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Determination of Median Lethal Dose (LD50) in Mice

Objective: To determine the dose of a neurotoxin that is lethal to 50% of a test population of mice.

Methodology:

  • Animal Model: Swiss-Webster mice (female, 18-20 g) are typically used[6].

  • Toxin Preparation: The neurotoxin is serially diluted in a sterile, buffered solution (e.g., 0.067 M phosphate-buffered saline with 0.2% gelatin, pH 7.2)[9].

  • Administration: A fixed volume (e.g., 0.5 mL) of each toxin dilution is injected into groups of mice via a specified route (e.g., intraperitoneal, intravenous, or subcutaneous)[7][10]. A control group receives an injection of the vehicle solution.

  • Observation: The animals are observed for a set period (typically 4 days), and the number of deaths in each group is recorded[9][11].

  • Calculation: The LD50 value is calculated using statistical methods, such as the Reed and Muench method or probit analysis[9].

Receptor Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Ki or IC50) of a neurotoxin to its target receptor.

Methodology:

  • Receptor Preparation: Membranes rich in the target receptor (e.g., from Torpedo californica electric organ for muscle nAChRs) are prepared and purified[12].

  • Radioligand: A radiolabeled ligand with known high affinity for the receptor (e.g., 125I-α-bungarotoxin) is used[12].

  • Competition Assay:

    • A constant concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor neurotoxin (e.g., this compound).

    • The mixture is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters[13].

  • Quantification: The amount of radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

start Start prep_receptor Prepare Receptor-Rich Membranes start->prep_receptor incubate Incubate Receptor with Radioligand and Competitor prep_receptor->incubate filter Separate Bound and Free Ligand by Filtration incubate->filter measure Measure Radioactivity filter->measure analyze Analyze Data and Determine IC50 measure->analyze end End analyze->end

Workflow for a Competitive Receptor Binding Assay.
Electrophysiological Measurement of nAChR Inhibition

Objective: To functionally assess the inhibitory effect of a neurotoxin on nAChR activity.

Methodology:

  • Preparation: An isolated nerve-muscle preparation, such as the mouse phrenic nerve-hemidiaphragm, is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Ringer solution) gassed with 95% O2 and 5% CO2 and maintained at 37°C[9].

  • Stimulation: The phrenic nerve is stimulated with supramaximal electrical pulses to elicit muscle contractions (twitches).

  • Recording: The isometric muscle contractions are recorded using a force transducer connected to a data acquisition system.

  • Toxin Application: After obtaining a stable baseline of twitch responses, the neurotoxin is added to the organ bath at a known concentration.

  • Measurement of Inhibition: The reduction in the amplitude of the nerve-evoked muscle twitches is measured over time to determine the rate and extent of neuromuscular blockade.

  • Data Analysis: The concentration of the neurotoxin that causes a 50% reduction in the twitch amplitude (IC50) can be determined by testing a range of concentrations.

Conclusion

This compound stands out as a highly selective antagonist of the adult muscle nAChR containing the ε-subunit. Its potency is comparable to other snake venom α-neurotoxins, though its reversible binding and subunit specificity offer distinct advantages for certain research applications. In contrast, the presynaptic mechanism of botulinum toxin and the diverse targets of conotoxins highlight the vast array of strategies employed by natural neurotoxins. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for researchers to compare and select the most appropriate neurotoxin for their specific experimental needs in the fields of neuroscience, pharmacology, and toxicology.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Waglerin-1

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical guidance for researchers, scientists, and drug development professionals working with Waglerin-1. The following procedures are designed to ensure a safe laboratory environment and proper disposal of hazardous materials.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, adherence to the following personal protective equipment and safety protocols is mandatory to prevent exposure and ensure personal safety.

Equipment/ProcedureSpecification
Ventilation Handle this compound in a well-ventilated area. A chemical fume hood is recommended to avoid the formation and inhalation of dusts and aerosols.[1]
Eye Protection Wear chemical splash goggles or safety glasses with side shields that meet appropriate safety standards.
Hand Protection Wear chemical-impermeable gloves.[1] Nitrile or neoprene gloves are recommended.
Body Protection A lab coat or other suitable protective clothing should be worn to avoid skin contact.[1]
Respiratory Protection For firefighting or situations with significant aerosolization, a self-contained breathing apparatus may be necessary.[1]
Hygiene Measures Avoid contact with skin and eyes.[1] Wash hands thoroughly with soap and water after handling.
Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of an accidental exposure to this compound.

Exposure RouteFirst Aid Protocol
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[1]
Eye Contact Rinse thoroughly with pure water for at least 15 minutes. Seek immediate medical attention.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Operational and Disposal Plans

A systematic approach to handling and disposing of this compound is essential for laboratory safety and environmental protection. The following workflow outlines the procedural steps from preparation to final disposal.

Experimental Workflow for Handling this compound

G start Start: Planning and Preparation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe handling Handle this compound in a Well-Ventilated Area (Fume Hood) ppe->handling experiment Perform Experimental Procedure handling->experiment decontamination Decontaminate Surfaces and Equipment experiment->decontamination waste_collection Collect Waste in a Labeled, Closed Container decontamination->waste_collection disposal Dispose of Waste According to Institutional and Local Regulations waste_collection->disposal end End: Procedure Complete disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

Detailed Methodologies

1. Preparation and Handling:

  • Before beginning any work, ensure that a copy of the Safety Data Sheet (SDS) is readily accessible.

  • Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation risk.[1]

  • Don all required personal protective equipment, including a lab coat, chemical-impermeable gloves, and safety goggles.

  • Avoid the formation of dust and aerosols during handling.[1]

2. Decontamination:

  • All surfaces and equipment that may have come into contact with this compound should be thoroughly decontaminated.

  • While specific decontamination agents for this compound are not well-documented, procedures for similar peptide toxins, such as α-conotoxins, have shown that enzymatic detergents or a 6% sodium hypochlorite solution can be effective.[2] A risk assessment should be performed to determine the most appropriate decontamination method for your specific application.

3. Storage:

  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • It should be stored away from foodstuff containers and other incompatible materials.[1]

4. Disposal Plan:

  • Discharge of this compound into the environment must be strictly avoided.[1]

  • All waste materials, including contaminated consumables (e.g., pipette tips, tubes) and excess solutions, must be collected in suitable, closed, and clearly labeled containers for disposal.[1]

  • Adhere to all local, state, and federal regulations for the disposal of chemical waste. Consult with your institution's environmental health and safety department for specific guidance.

  • Collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.